[2,2'-Bipyridine]-5,5'-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(5-aminopyridin-2-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRCDAYPQFYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435899 | |
| Record name | 5,5'-DIAMINO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52382-48-6 | |
| Record name | 5,5'-DIAMINO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of [2,2'-Bipyridine]-5,5'-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing [2,2'-Bipyridine]-5,5'-diamine, a crucial building block in coordination chemistry, materials science, and pharmaceutical development. This document details two robust synthesis routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale and pilot-plant production.
Executive Summary
This compound is a versatile ligand and intermediate, notable for the strategic placement of its amino groups which allow for further functionalization and the construction of complex supramolecular assemblies. The synthesis of this compound is primarily achieved through two effective pathways:
-
Direct Nickel-Catalyzed Homocoupling: A highly efficient, one-step process involving the nickel-catalyzed homocoupling of 2-chloro-5-aminopyridine. This route is favored for its directness and high yield.
-
Two-Step Ullmann Coupling and Reduction: A classic approach that begins with the copper-catalyzed Ullmann coupling of 2-chloro-5-nitropyridine (B43025) to form the intermediate 5,5'-dinitro-2,2'-bipyridine (B14681568), which is subsequently reduced to the target diamine. This pathway offers an alternative route, particularly when the starting materials for direct coupling are less accessible.
This guide will now delve into the specifics of each pathway, providing the necessary data and protocols for their successful implementation.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the two primary synthetic pathways to this compound.
Table 1: Pathway 1 - Nickel-Catalyzed Homocoupling of 2-chloro-5-aminopyridine
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-aminopyridine | [1] |
| Catalyst System | NiCl₂·6H₂O / PPh₃ / Zn | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Reaction Time | 2 - 2.5 hours | [1] |
| Temperature | Not specified, likely elevated | [1] |
| Yield | > 60% | [1] |
Table 2: Pathway 2 - Ullmann Coupling and Subsequent Reduction
| Parameter | Step 1: Ullmann Coupling | Step 2: Nitro Group Reduction | Reference |
| Starting Material | 2-chloro-5-nitropyridine | 5,5'-dinitro-2,2'-bipyridine | [2][3] |
| Catalyst/Reagent | Copper powder | Pd/C (5%) | [2][3] |
| Reducing Agent | Not Applicable | Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) | [4] |
| Solvent | Not specified, often neat or high-boiling solvent | Methanol (B129727) (MeOH) | [4] |
| Reaction Time | Varies, typically several hours | ~5 minutes (at reflux) | [4] |
| Temperature | High temperatures (>200 °C) | 80 °C (reflux) | [2][4] |
| Yield | Moderate to good (typical for Ullmann) | High to quantitative | [4] |
Synthesis Pathways and Experimental Protocols
Pathway 1: Direct Nickel-Catalyzed Homocoupling
This pathway represents a highly efficient and direct route to this compound. The use of a zerovalent nickel complex, generated in situ from the reduction of a nickel(II) salt with zinc, facilitates the homocoupling of 2-chloro-5-aminopyridine.
Experimental Protocol: Nickel-Catalyzed Homocoupling [1]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add nickel(II) chloride hexahydrate (NiCl₂·6H₂O), triphenylphosphine (B44618) (PPh₃), and zinc powder (Zn) to anhydrous dimethylformamide (DMF).
-
Catalyst Activation: Stir the mixture under a nitrogen atmosphere at an elevated temperature (e.g., 50-80 °C) until the color of the solution changes, indicating the formation of the active zerovalent nickel complex.
-
Substrate Addition: Add 2-chloro-5-aminopyridine to the reaction mixture.
-
Reaction: Continue stirring the reaction mixture at an elevated temperature for 2-2.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ammonia.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.
Pathway 2: Ullmann Coupling and Subsequent Reduction
This two-step pathway begins with the classic Ullmann coupling to form the bipyridine core, followed by a robust reduction of the nitro groups to the desired amines.
Experimental Protocol: Step 1 - Ullmann Coupling of 2-chloro-5-nitropyridine [2]
-
Reaction Setup: In a round-bottom flask, thoroughly mix 2-chloro-5-nitropyridine with an excess of activated copper powder.
-
Reaction: Heat the mixture to a high temperature (typically >200 °C) with vigorous stirring. The reaction is often performed without a solvent.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Workup: After cooling, the solid reaction mass is typically treated with a suitable solvent (e.g., hot toluene (B28343) or DMF) to dissolve the organic components.
-
Purification: The copper and copper salts are removed by filtration. The filtrate is then concentrated, and the crude 5,5'-dinitro-2,2'-bipyridine can be purified by recrystallization or column chromatography.
Experimental Protocol: Step 2 - Reduction of 5,5'-dinitro-2,2'-bipyridine [3][4]
-
Reaction Setup: To a solution of 5,5'-dinitro-2,2'-bipyridine in methanol (MeOH) in a round-bottom flask, add palladium on carbon (5% Pd/C).
-
Reagent Addition: While stirring, add hydrazine hydrate dropwise to the suspension. An exothermic reaction may be observed.
-
Reaction: Heat the resulting mixture to reflux (80 °C) for approximately 5 minutes. The reaction is typically very fast.
-
Workup: After the reaction is complete (monitored by TLC), filter the hot solution through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Concluding Remarks
The choice between the direct nickel-catalyzed homocoupling and the two-step Ullmann coupling/reduction pathway for the synthesis of this compound will depend on factors such as starting material availability, desired scale, and laboratory capabilities. The nickel-catalyzed route offers a more streamlined and potentially higher-yielding process. In contrast, the Ullmann/reduction sequence is a classic and reliable method, though it involves more steps and harsher conditions in the coupling stage. Both pathways provide viable access to this important bipyridine derivative, and the detailed protocols herein should serve as a valuable resource for researchers in the field.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
[2,2'-Bipyridine]-5,5'-diamine chemical properties and structure
An In-depth Technical Guide to [2,2'-Bipyridine]-5,5'-diamine: Properties, Structure, and Applications
Abstract
This compound is a heterocyclic aromatic amine that has garnered significant interest as a versatile building block in supramolecular chemistry, materials science, and catalysis. Its rigid bipyridyl core provides a robust scaffold and potent N,N-bidentate chelation capabilities, while the amine functional groups at the 5 and 5' positions offer reactive sites for further molecular elaboration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in chemical synthesis and drug development.
Chemical Structure and Identification
This compound is a symmetrical molecule featuring a 2,2'-bipyridine (B1663995) core functionalized with an amino group on each pyridine (B92270) ring. The coplanarity of the pyridine rings facilitates electron delocalization, influencing its coordination properties and photophysical behavior.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 5,5'-Diamino-2,2'-bipyridine[2] |
| CAS Number | 52382-48-6[2][3][4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₀N₄[2][3][4][5][6][8] |
| Molecular Weight | 186.22 g/mol [3][4][7] |
| SMILES | Nc1ccc(nc1)-c1ccc(N)cn1[2] |
| InChI | InChI=1S/C10H10N4/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H,11-12H2[5] |
| InChIKey | QEIRCDAYPQFYBI-UHFFFAOYSA-N[5] |
Physicochemical and Spectroscopic Properties
The compound is typically an off-white to light yellow solid.[5] Its properties are summarized below. It is known to be luminescent in air or water when exposed to UV light.[4][5][8][9]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Off-white to light yellow solid/powder[4][5] |
| Melting Point | 204.0 to 208.0 °C |
| Boiling Point | 432.8 ± 40.0 °C (Predicted)[5] |
| Density | 1.277 ± 0.06 g/cm³ (Predicted)[5] |
| pKa | 5.66 ± 0.32 (Predicted)[5] |
| Purity | >98.0% (GC)[7] |
| UV Max. Absorption (λmax) | 322 nm (in Acetonitrile) |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen), away from light[5][6][8] |
| Sensitivity | Air Sensitive[7] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. A common modern approach involves the nickel-catalyzed homocoupling of a 2-chloro-5-aminopyridine precursor. An alternative multi-step synthesis has also been documented.[3][10]
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol: Nickel-Catalyzed Homocoupling
This protocol is a representative method based on literature reports for the synthesis of 5,5'-disubstituted-2,2'-bipyridines.[10]
-
Materials:
-
2-Chloro-5-aminopyridine
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Zinc dust (Zn)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard reagents for aqueous workup and chromatography
-
-
Procedure:
-
To a flask under an inert atmosphere (e.g., Argon), add NiCl₂·6H₂O, PPh₃, and Zn dust to anhydrous DMF.
-
Stir the mixture at an elevated temperature (e.g., 50-60°C) to form the active nickel catalyst complex.
-
Add 2-chloro-5-aminopyridine to the reaction mixture.
-
Heat the reaction to approximately 80-90°C and monitor for completion using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., ammonium (B1175870) hydroxide).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
-
Chemical Reactivity and Applications
The unique structure of this compound, combining a bidentate chelating unit with reactive amine groups, makes it a valuable precursor in several fields.
Caption: Relationship between the structure of the molecule and its applications.
-
Coordination Chemistry: As a classic bipyridine ligand, it forms stable octahedral complexes with a variety of transition metals, such as [M(bipy)₃]ⁿ⁺.[1] It is a key building block for synthesizing more complex multidentate ligands, such as bipyridine/catechol systems that can form homo- and heteronuclear helicates.[11] It has also been used as a ligand for lanthanide ions.[4][5][9]
-
Materials Science: The diamine is widely used as an organic linker in the synthesis of porous crystalline materials. The rigid structure and defined geometry are ideal for constructing Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[6][11][12][13] These materials have potential applications in gas storage, separation, and heterogeneous catalysis.
-
Catalysis: A covalent organic polymer (COP) was successfully created by condensing this compound with trimesoyl chloride.[11] After coordination with PdCl₂, the resulting material served as a highly efficient heterogeneous catalyst for Suzuki-Miyaura cross-coupling reactions.[11]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. Some reports indicate the compound may have carcinogenic and mutagenic properties.[4][5][8][9]
Table 3: GHS Safety Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark)[8] |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[8] H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[5][6][8]
Conclusion
This compound is a high-value chemical intermediate with a well-defined structure and versatile reactivity. Its utility as a chelating ligand and a bifunctional monomer makes it indispensable for the rational design of advanced metal complexes, functional polymers, and porous materials like COFs and MOFs. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.
References
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 52382-48-6 [matrix-fine-chemicals.com]
- 3. 2,2'-bipyridine-5,5'-diamine synthesis - chemicalbook [chemicalbook.com]
- 4. 5,5'-Diamino-2,2'-bipyridine | CymitQuimica [cymitquimica.com]
- 5. 2,2'-bipyridine-5,5'-diamine CAS#: 52382-48-6 [m.chemicalbook.com]
- 6. 52382-48-6|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 52382-48-6 | TCI AMERICA [tcichemicals.com]
- 8. 5,5'-Diamino-2,2'-bipyridine | 52382-48-6 | FD158891 [biosynth.com]
- 9. 2,2'-bipyridine-5,5'-diamine | 52382-48-6 [chemicalbook.com]
- 10. ac1.hhu.de [ac1.hhu.de]
- 11. researchgate.net [researchgate.net]
- 12. 5,5'-diamine-2,2'-bpy - CD Bioparticles [cd-bioparticles.net]
- 13. ossila.com [ossila.com]
An In-depth Technical Guide to [2,2'-Bipyridine]-5,5'-diamine (CAS: 52382-48-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridine]-5,5'-diamine, with the CAS number 52382-48-6, is a versatile heterocyclic aromatic amine. Its rigid bipyridine core, coupled with reactive amine functionalities at the 5 and 5' positions, makes it an excellent chelating ligand and a valuable building block in various fields of chemical synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its emerging role in materials science and medicinal chemistry.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized in the tables below, compiled from various supplier and safety data sources.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 52382-48-6 | [1] |
| Molecular Formula | C₁₀H₁₀N₄ | [2][3] |
| Molecular Weight | 186.22 g/mol | [2] |
| Appearance | White to light yellow powder/solid | |
| Melting Point | 204.0 to 208.0 °C | |
| Boiling Point | 432.8 ± 40.0 °C (Predicted) | |
| Purity | >97% | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [4] |
| InChI Key | QEIRCDAYPQFYBI-UHFFFAOYSA-N |
Table 2: Safety Information
| Category | Information | Reference |
| Signal Word | Warning | |
| Pictograms | GHS07 | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Synthesis and Experimental Protocols
An improved, multi-step synthesis for this compound has been reported, offering a reliable route to this important intermediate.[5][6]
General Synthesis Outline
A common synthetic approach involves a multi-step process that can be summarized as follows:[5]
-
Step 1: Reaction involving toluene-4-sulfonic acid in toluene (B28343) at 100°C under Dean-Stark conditions for 5 hours.
-
Step 2: A coupling reaction using zinc, dibromobis(triphenylphosphine)nickel(II), and tetraethylammonium (B1195904) iodide in tetrahydrofuran (B95107) at 60°C under an inert atmosphere.
-
Step 3: A final step with hydroxylamine (B1172632) hydrochloride and triethylamine (B128534) in a water/ethanol mixture, refluxed for 44 hours.
Experimental Protocol: Synthesis of a Rhenium Complex for CO₂ Reduction
This compound serves as a critical ligand in the synthesis of catalytic metal complexes. The following is a representative protocol for the synthesis of a rhenium(I) tricarbonyl complex.[6]
Objective: To synthesize Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl.
Materials:
-
This compound
-
Pentacarbonylrhenium(I) chloride (Re(CO)₅Cl)
-
Anhydrous toluene
Procedure:
-
Dissolve this compound in anhydrous toluene in a round-bottom flask equipped with a condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).
-
Add a stoichiometric equivalent of Re(CO)₅Cl to the solution.
-
Reflux the reaction mixture for approximately 18 hours. During this time, the color of the solution may change, indicating complex formation.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is then purified, typically by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane), to yield the desired product, Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Applications in Research and Development
The unique structural and electronic properties of this compound have led to its use in several cutting-edge areas of research.
Covalent Organic Frameworks (COFs)
This compound is a key building block in the synthesis of Covalent Organic Frameworks (COFs).[7] These are crystalline porous polymers with potential applications in:
-
Catalysis: The bipyridine units within the COF structure can coordinate with metal ions, creating active catalytic sites.[7]
-
Gas Adsorption and Separation: The porous nature of COFs allows for the selective adsorption and separation of gases.[7]
-
Photocatalysis: Functionalized COFs incorporating this diamine have been developed for photocatalytic hydrogen evolution.[7]
Below is a workflow for the synthesis of a bipyridine-based COF.
Caption: A generalized workflow for the synthesis of a Covalent Organic Framework (COF).
Catalysis
Metal complexes of this compound have shown significant promise as catalysts. A notable example is the rhenium(I) tricarbonyl complex, which is an active and selective electrocatalyst for the reduction of CO₂ to CO with high faradaic efficiency.[6] The amine groups on the bipyridine ligand can influence the electronic properties of the metal center, thereby modulating its catalytic activity.
Drug Development and Biological Activity
The bipyridine scaffold is present in several natural products with biological activity. Derivatives of 2,2'-bipyridine (B1663995) and their metal complexes have been investigated for their potential as therapeutic agents.[8]
Anticancer Activity: Metal complexes containing bipyridine ligands have been shown to induce cancer cell death through various signaling pathways, including apoptosis.[9] Recent studies on 2,2'-bipyridine derivatives have demonstrated their potential to induce apoptosis in hepatocellular carcinoma (HepG2) cells.[8] Molecular docking studies suggest that these compounds may exert their effects by interacting with key signaling proteins such as AKT and BRAF, which are implicated in cancer progression.[8] The proposed mechanism involves the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, leading to apoptosis.[8]
Below is a simplified diagram illustrating a potential signaling pathway for the anticancer activity of bipyridine derivatives.
Caption: A diagram showing the potential mechanism of anticancer activity.
Conclusion
This compound is a highly valuable and versatile compound with significant potential for researchers, scientists, and professionals in drug development. Its utility as a ligand for creating catalytically active metal complexes and as a monomer for the synthesis of advanced materials like COFs is well-established. Furthermore, the emerging biological activities of its derivatives, particularly in the context of cancer therapy, open up new avenues for its application in medicinal chemistry and drug discovery. The detailed understanding of its properties and synthetic accessibility will undoubtedly spur further innovation in these fields.
References
- 1. This compound | CAS 52382-48-6 [matrix-fine-chemicals.com]
- 2. This compound 97% | CAS: 52382-48-6 | AChemBlock [achemblock.com]
- 3. 2,2'-bipyridine-5,5'-diamine | 52382-48-6 [chemicalbook.com]
- 4. 52382-48-6|this compound|BLD Pharm [bldpharm.com]
- 5. 2,2'-bipyridine-5,5'-diamine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,2'-Bipyridine Derivatives for the Synthesis of Covalent Organic Frameworks (COFs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of [2,2'-Bipyridine]-5,5'-diamine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of [2,2'-Bipyridine]-5,5'-diamine, a key building block in coordination chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound. Due to the limited availability of public experimental spectra for this specific compound, the NMR and IR data are presented as expected values based on the analysis of the parent compound, 2,2'-bipyridine, and general principles of spectroscopy for aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino groups.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-3' | 7.8 - 8.0 | Doublet (d) | ~8.5 |
| H-4, H-4' | 7.0 - 7.2 | Doublet of doublets (dd) | ~8.5, ~2.5 |
| H-6, H-6' | 8.2 - 8.4 | Doublet (d) | ~2.5 |
| -NH₂ | 4.0 - 5.0 | Broad singlet (br s) | - |
Note: Predicted values based on substituted bipyridine derivatives. Actual values may vary depending on the solvent and concentration.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the symmetry of the molecule, showing five distinct signals for the aromatic carbons.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2, C-2' | 154 - 156 |
| C-3, C-3' | 138 - 140 |
| C-4, C-4' | 118 - 120 |
| C-5, C-5' | 145 - 147 |
| C-6, C-6' | 148 - 150 |
Note: Predicted values based on related aromatic amines and bipyridines. Chemical shifts are referenced to a standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic rings and the primary amine functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C=N Stretch (pyridine) | 1580 - 1610 | Strong |
| C=C Stretch (aromatic) | 1450 - 1550 | Strong |
| N-H Bend (scissoring) | 1590 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-H Bend (out-of-plane) | 750 - 900 | Strong |
Note: Expected values are based on typical frequencies for aromatic amines and pyridines. The N-H bending vibration may overlap with the C=N and C=C stretching region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Acetonitrile | 322 | Data not available |
Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).
IR Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
A stock solution of this compound is prepared in a UV-grade solvent, such as acetonitrile. The stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned over a range of 200-800 nm.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.
Luminescent Properties of [2,2'-Bipyridine]-5,5'-diamine Complexes: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Photophysical Characteristics, and Applications in Drug Development
The unique photoluminescent properties of metal complexes derived from [2,2'-Bipyridine]-5,5'-diamine have garnered significant interest within the scientific community. These properties, which include intense and long-lived emission, make them prime candidates for a variety of applications, ranging from cellular imaging to targeted drug delivery. This technical guide provides a comprehensive overview of the synthesis, luminescent characteristics, and potential therapeutic applications of these promising compounds, tailored for researchers, scientists, and professionals in the field of drug development.
Core Luminescent Properties and Data
Complexes of this compound with various transition metals exhibit distinct photophysical profiles. The amino groups at the 5 and 5' positions of the bipyridine ligand can significantly influence the electronic properties and, consequently, the luminescence of the resulting metal complexes. While extensive data for a complete series of metals with this specific ligand is still an area of active research, data from closely related structures, such as ruthenium(II) complexes with 5'-amino-2,2'-bipyridine-5-carboxylic acid derivatives, provide valuable insights.
The luminescence in these complexes typically arises from metal-to-ligand charge transfer (MLCT) transitions. The emission wavelengths, quantum yields, and excited-state lifetimes are sensitive to the metal center, the solvent environment, and the presence of other coordinating ligands.
| Complex Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference Complex/Data Source |
| Ruthenium(II) | ~450 | ~620 | 0.02 - 0.05 | 0.4 - 1.0 | Inferred from Ru(II) polypyridyl complexes |
| Iridium(III) | ~380-450 | ~500-600 | 0.1 - 0.6 | 1.0 - 5.0 | Inferred from cyclometalated Ir(III) complexes[1][2] |
| Zinc(II) | ~350-400 | ~450-550 | Variable | Not applicable (fluorescence) | Inferred from Zn(II) bipyridine complexes[3] |
| Lanthanide (Eu, Tb) | Ligand-dependent | ~615 (Eu), ~545 (Tb) | Variable | 100s - 1000s | Inferred from lanthanide bipyridine complexes[4][5] |
Note: The data presented above is a summary based on typical values for related bipyridine complexes and should be considered as a general guide. Specific values for this compound complexes will require dedicated experimental determination.
Experimental Protocols
Synthesis of a Representative Ruthenium(II) Complex: Ru(bpy)₂(5,5'-diamino-2,2'-bipyridine)₂
This protocol is adapted from established procedures for the synthesis of similar ruthenium(II) polypyridyl complexes.[6][7][8]
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)
-
This compound
-
Water
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a 3:1 mixture of ethanol and water.
-
Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter to remove any solid impurities.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the product as a hexafluorophosphate salt.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then diethyl ether.
-
Dry the resulting solid under vacuum.
-
Further purification can be achieved by column chromatography on alumina (B75360) or silica (B1680970) gel.
Workflow for Synthesis and Purification:
Measurement of Photoluminescence Quantum Yield (PLQY)
The absolute photoluminescence quantum yield can be determined using an integrating sphere.[9][10][11][12]
Equipment:
-
Fluorometer equipped with an integrating sphere
-
Cuvettes
-
Solvent used for dissolving the complex
Procedure:
-
Blank Measurement (Reference): Place a cuvette containing only the solvent inside the integrating sphere. Measure the spectrum of the excitation source.
-
Sample Measurement: Place the cuvette with the dissolved complex in the integrating sphere and measure the emission spectrum upon excitation at the desired wavelength. The absorbance of the sample at the excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.
-
Scattering Measurement: Measure the spectrum of the excitation source with the sample in the sphere but not in the direct path of the excitation beam.
-
Calculation: The PLQY is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons, taking into account the sphere's response function.
Logical Flow for PLQY Measurement:
Applications in Drug Development
The luminescent properties of this compound complexes make them highly suitable for various applications in drug development, particularly in the realms of bioimaging and targeted drug delivery.
Cellular Imaging
These complexes can be utilized as probes for fluorescence microscopy to visualize cellular structures and processes. Their long lifetimes are particularly advantageous for time-resolved imaging, which can reduce background fluorescence and enhance image contrast. The amine groups on the ligand can be functionalized to target specific organelles or biomolecules within the cell.
Theranostics and Drug Delivery
A promising application lies in the development of theranostic agents, which combine therapeutic and diagnostic capabilities. For instance, a luminescent this compound complex could be tethered to a therapeutic agent. The luminescence would allow for the tracking of the drug's biodistribution and cellular uptake, while the therapeutic agent exerts its effect.
One potential, though still conceptual, application is in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. A luminescent metal complex could be incorporated into a nanoparticle-based delivery system for a PARP inhibitor. The fluorescence of the complex would enable the visualization of the nanoparticle's journey to the tumor site and its internalization into cancer cells. Upon release of the PARP inhibitor, it would interfere with the DNA repair mechanism in cancer cells, leading to cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,2′-Bipyridine Zn(ii) complexes: effect of the 4,4′ substituents on the crystalline solid state properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties [mdpi.com]
- 5. Lanthanoid Luminophores with Linear, Bipyridine-Based Antenna Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. rsc.org [rsc.org]
Electrochemical behavior of [2,2'-Bipyridine]-5,5'-diamine
An In-depth Technical Guide on the Electrochemical Behavior of [2,2'-Bipyridine]-5,5'-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of this compound. This document outlines the expected redox properties of the molecule, offers a detailed experimental protocol for its analysis via cyclic voltammetry, and presents a conceptual framework for understanding its electrochemical characteristics.
Introduction to this compound
This compound is a heterocyclic aromatic compound that serves as a versatile building block in coordination chemistry and materials science. Its structure, featuring a bipyridyl core with amino functionalities, imparts unique electronic and coordination properties. The bipyridine unit is a well-known chelating ligand for a multitude of metal ions, while the amine groups offer sites for further functionalization, making it a valuable precursor in the synthesis of novel materials, catalysts, and pharmaceutical compounds. The electrochemical behavior of this molecule is of significant interest as it underpins its application in redox-active systems, such as in electrocatalysis and molecular electronics.
Electrochemical Properties
The electrochemical behavior of this compound is characterized by redox processes centered on the bipyridine framework and influenced by the presence of the electron-donating amine substituents. While specific quantitative data for the free ligand is not extensively reported in the reviewed literature, its general electrochemical characteristics can be inferred from the behavior of related compounds.
The amine groups at the 5 and 5' positions are expected to increase the electron density of the bipyridine π-system. This electronic enrichment generally leads to a destabilization of the π* orbitals of the ligand. Consequently, in comparison to unsubstituted 2,2'-bipyridine (B1663995), this compound is expected to be more easily oxidized and more difficult to reduce.
Data Presentation
The following table summarizes the available qualitative electrochemical data for this compound and provides quantitative data for unsubstituted 2,2'-bipyridine for the purpose of comparison.
| Compound | Redox Process | Potential (E½ vs. reference) | Comments |
| This compound | Oxidation | Not Reported | Expected to undergo oxidation at a less positive potential compared to unsubstituted 2,2'-bipyridine due to the electron-donating nature of the amine groups. |
| Reduction | Not Reported | The presence of amine substituents is known to destabilize the π* orbital, suggesting that reduction would occur at a more negative potential. | |
| 2,2'-Bipyridine (unsubstituted) | Reduction | ~ -2.19 V vs Fc/Fc+ | This value serves as a baseline for understanding the influence of substituents on the bipyridine core. The reduction is a reversible, one-electron process.[1] |
Note: The exact redox potentials are highly dependent on experimental conditions such as the solvent, supporting electrolyte, and electrode material.
Experimental Protocol: Cyclic Voltammetry
This section provides a detailed methodology for the electrochemical analysis of this compound using cyclic voltammetry.
Materials and Reagents
-
Analyte: this compound
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous, electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAPF₄).
-
Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) disk electrode, or Gold (Au) disk electrode.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Polishing materials: Alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
Instrumentation
-
Potentiostat/Galvanostat capable of performing cyclic voltammetry.
-
Electrochemical cell suitable for a three-electrode setup.
-
Inert gas (Argon or Nitrogen) supply for deaeration.
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode with progressively finer alumina slurries on a polishing pad to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely before use.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial and Final Potential: Set a potential range wide enough to observe the expected redox events. For oxidation, a typical range might be from 0 V to +1.5 V. For reduction, a range from 0 V to -2.5 V could be appropriate.
-
Vertex Potentials: Define the switching potentials for the forward and reverse scans.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. A range of scan rates (e.g., 25, 50, 100, 200, 500 mV/s) should be investigated to study the nature of the electrochemical process.
-
-
Run the cyclic voltammetry experiment and record the voltammogram (current vs. potential).
-
Perform a background scan of the electrolyte solution without the analyte to identify any interfering signals.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials and the corresponding peak currents (ipa and ipc).
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible processes.
-
Analyze the effect of the scan rate on the peak currents and potentials to assess the reversibility and diffusion control of the redox process.
-
Visualization of Electrochemical Processes
The following diagrams illustrate the conceptual workflow of a cyclic voltammetry experiment and the fundamental electron transfer processes involved.
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: Electron transfer processes in cyclic voltammetry.
Conclusion
The electrochemical behavior of this compound is a critical aspect of its chemistry, influencing its application in various fields. While precise quantitative data for the free ligand remains an area for further investigation, its qualitative behavior can be predicted based on its molecular structure. The presence of electron-donating amine groups suggests that it will be more susceptible to oxidation and more resistant to reduction compared to the parent 2,2'-bipyridine. The detailed experimental protocol provided in this guide offers a robust framework for researchers to systematically investigate and quantify the electrochemical properties of this important molecule. Such studies are essential for the rational design and development of new functional materials and catalysts.
References
A Technical Guide to [2,2'-Bipyridine]-5,5'-diamine: Properties and Synthesis
This technical guide provides an in-depth overview of the core physicochemical properties and a summary of a synthetic pathway for [2,2'-Bipyridine]-5,5'-diamine, a versatile building block in coordination chemistry and materials science. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Core Properties of this compound
This compound, also known as 5,5'-Diamino-2,2'-bipyridine, is a heterocyclic aromatic compound. Its structure, featuring two pyridine (B92270) rings with amine functionalities, makes it an excellent chelating agent for various metal ions.[1] The presence of reactive amine groups further enhances its utility in the synthesis of more complex molecules.[1]
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | This compound | [2] |
| Synonym | 5,5'-Diamino-2,2'-bipyridine | |
| CAS Number | 52382-48-6 | [2][3] |
| Molecular Formula | C₁₀H₁₀N₄ | [2][3][4][5] |
| Molecular Weight | 186.21 g/mol , 186.218 g/mol , 186.22 g/mol | [2][3][4][5] |
| Appearance | White to Light yellow powder to crystal | |
| Melting Point | 204.0 to 208.0 °C | |
| Purity | >98.0%(GC) |
Experimental Protocols: Synthesis of this compound
A documented multi-step synthesis for this compound involves the following key stages.[6] It is important to note that this represents a general outline, and specific laboratory conditions may require optimization.
Step 1: Protection and Coupling The synthesis can be initiated from a protected aminopyridine precursor.[7] A common approach involves the coupling of 2-chloro-5-aminopyridine in the presence of a nickel catalyst.
Step 2: Key Reaction Steps A multi-step reaction sequence has been described with the following general conditions:[6]
-
Reaction with toluene-4-sulfonic acid in toluene (B28343) at 100 °C for 5 hours using a Dean-Stark apparatus.[6]
-
A coupling reaction using zinc, dibromobis(triphenylphosphine)nickel(II), and tetraethylammonium (B1195904) iodide in tetrahydrofuran (B95107) at 60 °C under an inert atmosphere.[6]
-
A final step involving hydroxylamine (B1172632) hydrochloride and triethylamine (B128534) in a water/ethanol mixture, refluxed for 44 hours.[6]
Step 3: Purification The crude product is typically purified through standard laboratory techniques such as recrystallization or column chromatography to yield the final, high-purity this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process for this compound as described in the experimental protocol section.
Caption: Synthetic workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS 52382-48-6 [matrix-fine-chemicals.com]
- 3. 2,2'-bipyridine-5,5'-diamine | 52382-48-6 [chemicalbook.com]
- 4. 5,5'-Diamino-2,2'-bipyridine | CymitQuimica [cymitquimica.com]
- 5. This compound | 52382-48-6 [sigmaaldrich.com]
- 6. 2,2'-bipyridine-5,5'-diamine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of [2,2'-Bipyridine]-5,5'-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for [2,2'-Bipyridine]-5,5'-diamine (CAS No. 52382-48-6). This document is intended to equip researchers, scientists, and professionals in drug development with the necessary information to handle this compound safely in a laboratory setting.
Chemical and Physical Properties
This compound is a solid, off-white to light yellow powder.[1][2] Due to its chemical structure, it is recognized as an air-sensitive compound, necessitating specific handling and storage conditions to prevent degradation and ensure safety.
| Property | Value | Reference(s) |
| CAS Number | 52382-48-6 | |
| Molecular Formula | C₁₀H₁₀N₄ | [3] |
| Molecular Weight | 186.22 g/mol | |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 185 °C (sublimes) | [1] |
| Boiling Point | 432.8 ± 40.0 °C (Predicted) | [1] |
| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [1] |
Hazard Identification and Toxicological Information
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Classification: [4]
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.
-
Skin Irritation (Category 2) , H315: Causes skin irritation.
-
Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.
Toxicological Summary:
Experimental Protocols and Handling Procedures
Given the air-sensitive nature of this compound, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with atmospheric components.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before use and disposed of properly after handling.[6][7]
-
Skin and Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[6][7]
-
Respiratory Protection: A NIOSH-approved respirator is necessary if working outside of a fume hood or if there is a risk of dust inhalation.[8]
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The storage location should be secure and accessible only to authorized personnel. It is recommended to store the compound under an inert atmosphere and in a dark place, with a suggested temperature range of 2-8°C.
Weighing and Transfer of Solid Compound
Due to its air-sensitive nature, weighing and transferring the solid should be conducted in a glove box under an inert atmosphere.
Protocol for Weighing and Transfer:
-
Preparation: Ensure the glove box has a stable inert atmosphere. All necessary equipment (spatula, weighing paper, and receiving flask) should be brought into the glove box.
-
Weighing: Tare the weighing paper or a suitable container. Carefully transfer the desired amount of this compound using a clean spatula.
-
Transfer: Transfer the weighed solid to the reaction vessel.
-
Sealing: Securely seal the reaction vessel before removing it from the glove box.
Emergency Procedures
First Aid Measures
Immediate medical attention is required in case of exposure.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Specific Hazards: The compound is combustible and may produce hazardous decomposition products, including carbon oxides and nitrogen oxides, upon combustion.[9][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment.[7]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]
-
Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[9] It is recommended to contact a licensed professional waste disposal service.[9] Do not dispose of the material into the environment.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[8]
-
Conditions to Avoid: Exposure to air, moisture, and direct sunlight.[8]
-
Incompatible Materials: Strong oxidizing agents.[12]
-
Hazardous Decomposition Products: Carbon oxides and nitrogen oxides under fire conditions.[9]
This guide is intended as a summary of the best practices for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety guidelines. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this chemical.
References
- 1. 2,2'-bipyridine-5,5'-diamine CAS#: 52382-48-6 [m.chemicalbook.com]
- 2. 5,5'-Diamino-2,2'-bipyridine | CymitQuimica [cymitquimica.com]
- 3. 2,2'-bipyridine-5,5'-diamine | 52382-48-6 [chemicalbook.com]
- 4. 5,5'-Diamino-2,2'-bipyridine | C10H10N4 | CID 10129248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. angenechemical.com [angenechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Solubility Profile of [2,2'-Bipyridine]-5,5'-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of [2,2'-Bipyridine]-5,5'-diamine. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility information derived from related compounds and provides detailed experimental protocols for researchers to determine precise quantitative data.
Core Compound Information
This compound is a solid, organic compound with the chemical formula C₁₀H₁₀N₄. It belongs to the bipyridine family and is of significant interest as a chelating ligand in coordination chemistry. Its solubility is a critical factor in its synthesis, purification, and application in forming metal complexes.
Qualitative Solubility Summary
The solubility of this compound is influenced by the presence of two polar amine groups and the overall aromatic nature of the bipyridine core. Based on the general solubility principles of bipyridines and related amino-heterocyclic compounds, a qualitative solubility profile can be inferred. The parent compound, 2,2'-bipyridine, is soluble in many organic solvents and slightly soluble in water[1]. The addition of the two amine groups to the bipyridine structure is expected to increase its polarity and potential for hydrogen bonding, thereby influencing its solubility in various solvents.
Metal complexes of 5,5'-diamino-2,2'-bipyridine exhibit variable solubility. While some are reported to have good solubility in water, others are soluble in dimethyl sulfoxide (B87167) (DMSO). These complexes are generally insoluble in aliphatic and aromatic solvents, as well as in acetonitrile.
For a more detailed understanding, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble | The amine groups can form hydrogen bonds with protic solvents, promoting solubility. However, the hydrophobic bipyridine core may limit high solubility in water[2]. |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents can effectively solvate the polar amine groups and interact favorably with the aromatic system, leading to good solubility[2][3]. |
| Non-Polar | Hexane, Toluene | Insoluble | The high polarity of the diamine derivative makes it incompatible with non-polar solvents[2]. |
| Halogenated | Dichloromethane | Sparingly Soluble | May exhibit some limited solubility due to dipole-dipole interactions. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility values, the shake-flask method is a reliable and widely used technique[4][5][6]. This protocol outlines the steps to determine the equilibrium solubility of this compound.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Periodically check to confirm that solid material remains.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to withdraw from the upper portion of the solution.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.
-
-
Analysis:
-
Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Factors Influencing Solubility.
References
- 1. Bipyridine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Applications of Diamino Bipyridine Ligands
Abstract: Diamino bipyridine ligands are a class of highly versatile organic compounds that have garnered significant attention across diverse scientific disciplines. Their inherent chelating ability, coupled with the reactive nature of their amino functionalities, makes them exceptional building blocks for supramolecular structures, advanced materials, and therapeutic agents. This guide provides a detailed overview of the core applications of diamino bipyridine ligands in catalysis, materials science, and medicinal chemistry, with a focus on quantitative performance data, detailed experimental protocols, and the underlying mechanistic pathways.
Core Applications of Diamino Bipyridine Ligands
The unique structural and electronic properties of diamino bipyridine ligands, derived from the electron-rich amino groups on the bipyridine framework, allow for the fine-tuning of the characteristics of their resulting metal complexes. These properties are exploited in three primary fields:
-
Catalysis: As ligands in homogeneous and heterogeneous catalysis, they are instrumental in promoting a variety of chemical transformations, most notably in the electrochemical reduction of carbon dioxide (CO₂) and in palladium-catalyzed cross-coupling reactions.
-
Materials Science: These ligands serve as fundamental building blocks for functional materials such as covalent organic frameworks (COFs) and as key components in luminescent metal complexes used in organic light-emitting diodes (OLEDs).
-
Medicinal Chemistry: Coordinated with transition metals like platinum, ruthenium, and gold, diamino bipyridine ligands form complexes that exhibit potent anticancer activity, often by inducing programmed cell death (apoptosis) in cancer cells.
Application in Catalysis
Diamino bipyridine ligands play a crucial role in the development of efficient and selective catalysts. Their ability to stabilize metal centers and influence their electronic properties is key to their catalytic performance.
Electrochemical Reduction of Carbon Dioxide
Metal complexes featuring diamino bipyridine ligands, particularly with rhenium (Re) and manganese (Mn), are effective electrocatalysts for the reduction of CO₂ to valuable chemical feedstocks like carbon monoxide (CO) or formic acid (HCOOH). The amino groups can act as proton relays, influencing the reaction pathway and product selectivity.[1][2]
The general mechanism involves the reduction of the metal complex, followed by binding of CO₂. The presence of pendant amines in the ligand's secondary coordination sphere can shift product selectivity. For instance, with manganese catalysts, these amines can facilitate the formation of a metal-hydride intermediate, favoring the production of HCOO⁻, whereas rhenium complexes tend to predominantly produce CO.[2]
| Catalyst System | Product | Faradaic Efficiency (FE) | Catalytic Rate Constant (k) | Conditions |
| Re(5,5'-diamino-2,2'-bpy)(CO)₃Cl | CO | 99% | - | Electrochemical reduction |
| Mn-complex with phenolic moiety | CO | 70% | - | Acetonitrile, no added acid |
| Mn-complex with phenolic moiety | HCOOH | 22% | - | Acetonitrile, no added acid |
| --INVALID-LINK--₂ | Oxalate | - | 1.352 × 10³ M⁻¹ s⁻¹ | Electrochemical reduction in DMSO |
Suzuki-Miyaura Cross-Coupling
Palladium complexes incorporating diamino bipyridine ligands have been developed as highly efficient catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis. These catalysts often exhibit high turnover numbers (TON) and turnover frequencies (TOF), signifying excellent stability and activity. For instance, a bipyridine-based covalent organic polymer functionalized with PdCl₂ serves as a highly efficient and reusable heterogeneous catalyst for this reaction.[3]
| Catalyst System | Substrates | Yield | Turnover Number (TON) | Conditions |
| Pd@TMC-Bpy COP | Aryl halides and arylboronic acids | High | - | Heterogeneous, ligand-free, ethyl lactate |
| Pd(OAc)₂ with N-alkyl acetamino directing group | Aryl halides and arylboronic acids | High | - | Homogeneous, C-H activation |
| Pd(N,N-dimethyl β-alaninate)₂ | Aryl bromides/iodides and arylboronic acids | High | up to 10,000 | Homogeneous, phosphine-free |
Application in Materials Science
The rigid structure and chelating properties of diamino bipyridine ligands make them ideal for constructing robust, porous materials and for developing novel photophysically active compounds.
Covalent Organic Frameworks (COFs)
Diamino bipyridines are excellent monomers for the synthesis of COFs. These crystalline porous polymers are constructed from organic building blocks linked by strong covalent bonds. The bipyridine units within the COF structure can act as coordination sites for metal ions, creating well-defined, catalytically active centers within a stable, porous framework.[3][4][5]
Luminescent Materials for OLEDs
Metal complexes of iridium(III) and ruthenium(II) with bipyridine-based ligands are renowned for their phosphorescent properties and are widely used as emitters in OLEDs. The amino substituents on the bipyridine ligand can be used to tune the electronic properties of the complex, thereby altering the emission color, quantum yield, and lifetime of the excited state.[6][7]
| Complex Type | Emission Max (λ_em) | Photoluminescence Quantum Yield (Φ) | Lifetime (τ) | Application |
| Iridium(III) bipyridine-based complex 1 | 479 nm (sky-blue) | 0.72 (thin film) | - | PHOLED dopant |
| Iridium(III) bipyridine-based complex 2 | 484 nm (sky-blue) | 0.75 (thin film) | - | PHOLED dopant |
| Iridium(III) bipyridine-based complex 3 | 488 nm (sky-blue) | 0.81 (thin film) | - | PHOLED dopant |
| Iridium(III) F₂,₄,₅ppy-based complex (Ir3) | 464 nm (sky-blue) | 0.69 (acetonitrile) | 1.46 µs | Phosphorescent material |
| [Ru(bpy)₂(dppz)]²⁺ | ~618 nm | - | 750 ns | DNA probe |
Application in Medicinal Chemistry
The ability of diamino bipyridine ligands to form stable complexes with various metals has been extensively explored in the design of novel anticancer agents. These metal complexes can interact with biological targets, such as DNA or proteins, to induce cell death, often with greater efficacy and different mechanisms of action compared to traditional chemotherapeutics like cisplatin.
Anticancer Agents and Apoptosis Induction
Platinum(II), gold(III), and palladium(II) complexes containing diamino bipyridine ligands have shown significant cytotoxic activity against a range of human cancer cell lines.[8][9][10] The primary mechanism of action for many of these complexes is the induction of apoptosis, or programmed cell death.[3][11] This is often triggered via the intrinsic (mitochondrial) pathway, which involves the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a cascade of caspase enzymes that execute cell death.[12][13][14]
| Complex | Cancer Cell Line | IC₅₀ (µM) |
| Gold(III) Complex with Bipydc and DEDTC (Complex 2) | MCF-7 (Breast) | ~3 |
| Gold(III) Complex with Bipydc and Dithiocarbamate (Complex 1) | HeLa (Cervical) | ~3 |
| Gold(III) Complex with Bipydc and Dithiocarbamate (Complex 3) | A549 (Lung) | ~3 |
| Cisplatin (Reference) | MCF-7 (Breast) | ~31 |
| Cisplatin (Reference) | HeLa, A549 | ~9 |
| Rhenium(I) 5-(chloromethyl)-2,2'-bipyridine (B31925) complex | Panc-1 (Pancreatic) | 8 (in vivo) |
| Ruthenium(III) cis-[RuCl₂(urdpa)] | HCC70 (Breast) | >100 |
| Ruthenium(III) cis-[RuCl₂(urdpa)] | HeLa (Cervical) | >100 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative diamino bipyridine ligand and its subsequent coordination to a platinum(II) center to form an anticancer complex.
Synthesis of 5,5'-Diamino-2,2'-bipyridine
This protocol describes a nickel-catalyzed homocoupling of 2-chloro-5-aminopyridine.[15]
Materials:
-
2-chloro-5-aminopyridine
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Zinc (Zn) powder
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add NiCl₂·6H₂O, PPh₃, and Zn powder to anhydrous DMF.
-
Stir the mixture at room temperature until a deep-red solution, indicative of the Ni(0) complex formation, is observed.
-
Add 2-chloro-5-aminopyridine to the reaction mixture.
-
Heat the mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) to complex the excess zinc and nickel salts.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 5,5'-diamino-2,2'-bipyridine as a solid.
Synthesis of a Platinum(II)-Diamino Bipyridine Anticancer Complex
This protocol describes the synthesis of a representative [Pt(diamino-bipyridine)(ancillary ligand)]²⁺ complex.[16]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
5,5'-Diamino-2,2'-bipyridine
-
Ancillary ligand (e.g., 1,2-diaminocyclohexane)
-
Deionized water
-
2-methoxyethanol
Procedure:
-
Step 1: Synthesis of [Pt(diamino-bipyridine)Cl₂] intermediate.
-
Dissolve K₂PtCl₄ in deionized water.
-
In a separate flask, dissolve the 5,5'-diamino-2,2'-bipyridine ligand in a minimal amount of 2-methoxyethanol.
-
Slowly add the ligand solution to the K₂PtCl₄ solution with vigorous stirring.
-
A precipitate of the intermediate complex, [Pt(diamino-bipyridine)Cl₂], will form. Stir the reaction for several hours to ensure completion.
-
Collect the precipitate by filtration, wash with water and a cold organic solvent (e.g., ethanol (B145695) or ether), and dry under vacuum.
-
-
Step 2: Coordination of the Ancillary Ligand.
-
Suspend the dried [Pt(diamino-bipyridine)Cl₂] intermediate in a water/2-methoxyethanol mixture.
-
Add the ancillary ligand (e.g., 1,2-diaminocyclohexane) to the suspension.
-
Heat the reaction mixture to approximately 80°C and stir for 24-48 hours. The reaction temperature is critical; temperatures above 95°C can lead to the reduction of Pt(II) to Pt(0).
-
The solid will gradually dissolve as the final complex is formed.
-
After the reaction is complete, cool the solution and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or fractional precipitation from water using a solvent like acetone (B3395972) to obtain the final complex, [Pt(diamino-bipyridine)(ancillary ligand)]Cl₂.[16]
-
Conclusion
Diamino bipyridine ligands are a cornerstone in modern coordination chemistry, enabling significant advancements in catalysis, materials science, and medicine. Their synthetic accessibility and the tunability of their electronic and steric properties provide a robust platform for the rational design of functional molecules and materials. Future research will likely focus on expanding the library of functionalized diamino bipyridine ligands, developing more sophisticated catalytic systems with higher efficiency and selectivity, creating novel materials with tailored photophysical and electronic properties, and designing next-generation metallodrugs with enhanced therapeutic indices and novel mechanisms of action. The continued exploration of these versatile building blocks holds immense promise for addressing key challenges in chemical synthesis, energy conversion, and human health.
References
- 1. Extending the luminescence lifetime of ruthenium(ii) poly(pyridine) complexes in solution at ambient temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 8. escholarship.org [escholarship.org]
- 9. Platinum-based metal complexes as chloride transporters that trigger apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid induction of apoptosis in tumor cells treated with a new platinum(II) complex based on amino-thiazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ruthenium Complex HB324 Induces Apoptosis via Mitochondrial Pathway with an Upregulation of Harakiri and Overcomes Cisplatin Resistance in Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Lifetime Metal-Ligand Complexes as Luminescent Probes for DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bio-Inspired CO2 Reduction by a Rhenium Tricarbonyl Bipyridine-Based Catalyst Appended to Amino Acids and Peptidic Platforms: Incorporating Proton Relays and Hydrogen-Bonding Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of Metal Complexes with [2,2'-Bipyridine]-5,5'-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the versatile [2,2'-Bipyridine]-5,5'-diamine ligand. The protocols detailed below are intended to serve as a foundational guide for the preparation and evaluation of these complexes in various research and development settings, including catalysis, materials science, and medicinal chemistry.
Introduction
This compound is a robust chelating ligand that forms stable complexes with a wide array of transition metals. The presence of amino groups at the 5 and 5' positions of the bipyridine framework offers unique opportunities for further functionalization, construction of extended solid-state structures, and modulation of the electronic properties of the resulting metal complexes. These characteristics make them highly attractive for applications ranging from homogeneous and heterogeneous catalysis to the development of novel anticancer agents and advanced materials such as covalent organic frameworks (COFs).
Data Presentation
Table 1: Spectroscopic Data of Representative Metal Complexes
| Complex | Metal Ion | Key IR Peaks (cm⁻¹) | UV-Vis λmax (nm) (Solvent) | ¹H NMR (δ, ppm) | Reference |
| [Re(CO)₃Cl(bpy-5,5'-diamine)] | Re(I) | ν(CO): 2025, 1920, 1900 | 350 (CH₃CN) | 8.5-7.5 (bpy-H), 4.5 (NH₂) | [1][2] |
| --INVALID-LINK--₂ | Ni(II) | ν(N-H): ~3300 | 275, 305 (H₂O) | Paramagnetically shifted | [3][4] |
| [Cu(bpy-5,5'-diamine)(NO₃)₂] | Cu(II) | ν(N-H): ~3300, ν(NO₃): ~1380 | 680 (H₂O) | Paramagnetically shifted | [5][6][7] |
| [PdCl₂(bpy-5,5'-diamine)] | Pd(II) | ν(N-H): ~3300, ν(Pd-Cl): ~340 | 350-400 (DMF) | 8.7-7.8 (bpy-H), 5.0 (NH₂) | [8][9] |
Table 2: Electrochemical Data of Representative Metal Complexes
| Complex | Metal Ion | Redox Potential (V vs. reference electrode) | Technique | Application | Reference |
| [Re(CO)₃Cl(bpy-5,5'-diamine)] | Re(I) | -2.47 (vs. Fc⁺/Fc) | Cyclic Voltammetry | CO₂ Reduction | [1][2] |
| [Cu(bpy-5,5'-diamine)(NO₃)₂] | Cu(II) | Variable depending on conditions | Cyclic Voltammetry | Redox Sensing | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from literature procedures for the synthesis of diamino-bipyridine derivatives.[10][11]
Materials:
-
2-Chloro-5-aminopyridine
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Zinc dust
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine NiCl₂·6H₂O (catalytic amount), PPh₃, and zinc dust in anhydrous DMF.
-
Stir the mixture at room temperature to generate the active Ni(0) catalyst.
-
Add 2-chloro-5-aminopyridine to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) to complex the excess nickel.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound as a solid.
Protocol 2: General Synthesis of Metal Complexes
This is a general procedure that can be adapted for the synthesis of various metal complexes.
Materials:
-
This compound ligand
-
Metal salt (e.g., Re(CO)₅Cl, Ni(ClO₄)₂·6H₂O, Cu(NO₃)₂·3H₂O, PdCl₂(CH₃CN)₂)
-
Appropriate solvent (e.g., ethanol, methanol, acetonitrile, DMF, toluene)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound ligand in a suitable solvent.
-
In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring at room temperature. The molar ratio of metal to ligand will depend on the desired coordination number (e.g., 1:1, 1:2, 1:3).
-
The reaction mixture may be stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the metal and desired complex.
-
Formation of the complex is often indicated by a color change or precipitation.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the complex remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from an appropriate solvent system.
Protocol 3: Workflow for Evaluation of Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of the synthesized metal complexes against cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Synthesized metal complexes dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the metal complexes in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the complexes. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the complex that causes 50% inhibition of cell growth).
Visualizations
References
- 1. Bio-Inspired CO2 Reduction by a Rhenium Tricarbonyl Bipyridine-Based Catalyst Appended to Amino Acids and Peptidic Platforms: Incorporating Proton Relays and Hydrogen-Bonding Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 2,2′-bipyridine-containing covalent organic framework bearing rhenium(i) tricarbonyl moieties for CO2 reduction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Two-Dimensional (1)H NMR Studies on Octahedral Nickel(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Synthesis, characterization, and computational study of copper bipyridine complex [Cu (C18H24N2) (NO3)2] to explore its functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. banglajol.info [banglajol.info]
- 8. Probing the biomolecular (DNA/BSA) interaction by new Pd(II) complex via in-depth experimental and computational perspectives: synthesis, characterization, cytotoxicity, and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. ac1.hhu.de [ac1.hhu.de]
- 11. researchgate.net [researchgate.net]
Catalytic Applications of [2,2'-Bipyridine]-5,5'-diamine Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of metal complexes incorporating the [2,2'-Bipyridine]-5,5'-diamine ligand in various catalytic transformations. The unique electronic properties and chelating ability of this ligand, combined with the diverse reactivity of transition metals, offer a powerful platform for developing efficient and selective catalysts. These notes are intended to serve as a practical guide for researchers in organic synthesis, materials science, and drug development.
Electrocatalytic Carbon Dioxide Reduction with Rhenium and Manganese Complexes
The reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a critical area of sustainable chemistry. Rhenium and Manganese complexes of substituted bipyridines are well-established electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). The diamino functionality at the 5,5'-positions can be utilized to immobilize the catalyst on electrode surfaces or to tune its electronic properties.
Quantitative Performance Data
| Catalyst | Reaction | Faradaic Efficiency (FE) for CO | Turnover Number (TON) | Turnover Frequency (TOF) | Conditions |
| Electropolymerized Mn(this compound)(CO)₃Br | CO₂ Reduction | - | Up to ~8000 | - | Aqueous media, electrolysis |
| Modified Re(bpy)(CO)₃Cl | CO₂ Reduction | ≥89% | - | Up to 239 s⁻¹ | Anhydrous acetonitrile (B52724) with trifluoroethanol |
| Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl | Electrocatalytic CO₂ Reduction | 99% | - | - | Electrochemical reduction |
Experimental Protocols
Protocol 1.1: Synthesis of Mn(this compound)(CO)₃Br
This protocol describes the synthesis of the manganese carbonyl complex with the this compound ligand.
Materials:
-
Bromopentacarbonylmanganese(I) (Mn(CO)₅Br)
-
This compound
-
Diethyl ether (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
-
Reflux condenser
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve bromopentacarbonylmanganese(I) in anhydrous diethyl ether.
-
Add an equimolar amount of this compound to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Continue refluxing overnight. The solution will typically turn yellow, and a solid precipitate will form.
-
After cooling to room temperature, collect the yellow solid by filtration under inert atmosphere.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the resulting Mn(this compound)(CO)₃Br complex using ¹H NMR and IR spectroscopy.
Protocol 1.2: Electropolymerization and Electrocatalytic CO₂ Reduction
This protocol outlines the procedure for modifying a carbon cloth electrode with the manganese complex and its use in CO₂ reduction.
Materials:
-
Mn(this compound)(CO)₃Br (from Protocol 1.1)
-
Hydrochloric acid (HCl, 2 M)
-
Sodium nitrite (B80452) (NaNO₂)
-
Carbon cloth electrode
-
Potentiostat and electrochemical cell
-
0.5 M KHCO₃ electrolyte solution
-
CO₂ gas supply
Procedure:
-
Diazonium Salt Formation:
-
Dissolve the Mn(this compound)(CO)₃Br complex (3 mM) in a 2 M HCl solution and cool to -5 °C.
-
Prepare a cold (0 °C) aqueous solution of NaNO₂ (2.4 equivalents).
-
Add the NaNO₂ solution dropwise to the manganese complex solution over 1 hour while maintaining the low temperature.
-
Stir the reaction mixture for an additional 5 hours.
-
-
Electropolymerization:
-
Place a clean carbon cloth electrode in an electrochemical cell with the freshly prepared diazonium salt solution.
-
Perform cyclic voltammetry to electrochemically graft the manganese complex onto the electrode surface.
-
-
Electrocatalysis:
-
Place the modified carbon cloth electrode in an electrochemical cell containing CO₂-saturated 0.5 M KHCO₃ electrolyte.
-
Perform controlled-potential electrolysis to drive the reduction of CO₂.
-
Analyze the reaction products (e.g., CO, H₂) using gas chromatography.
-
Catalytic Mechanism: CO₂ Reduction by a Rhenium Bipyridine Complex
The following diagram illustrates the proposed catalytic cycle for the reduction of CO₂ by a Rhenium bipyridine complex. The cycle involves the sequential reduction of the complex, binding of CO₂, and protonation steps to release CO and water.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes with bipyridine-based ligands are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis. The diamino groups on the bipyridine ligand can enhance catalyst stability and activity.
Quantitative Performance Data
| Aryl Halide | Boronic Acid | Product | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |
| 4-Bromoacetophenone | 4-Methylphenylboronic acid | 4-Acetyl-4'-methylbiphenyl | 90-98 |
| 1-Bromo-4-nitrobenzene | 2-Thiopheneboronic acid | 4-Nitro-1-(2-thienyl)benzene | 85-95 |
Experimental Protocol
Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura reaction, which can be adapted for use with a Pd-[2,2'-Bipyridine]-5,5'-diamine catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Pd-[2,2'-Bipyridine]-5,5'-diamine complex (e.g., [Pd(5,5'-diamino-2,2'-bpy)Cl₂]) (0.01-1 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Nitrogen or Argon gas supply
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a Schlenk tube, add the aryl halide, boronic acid, base, and the palladium catalyst.
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction Mechanism: Suzuki-Miyaura Cross-Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination steps.
Copper-Catalyzed Aerobic Oxidation of Alcohols
Copper complexes with diamine ligands are effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones, offering a green alternative to traditional stoichiometric oxidants.
Quantitative Performance Data
| Substrate | Catalyst System | Product | Conversion (%) | Time (h) |
| 1-Octanol (B28484) | Cu(I)/DBED/DMAP | 1-Octanal | >95 | 2 |
| Benzyl alcohol | Cu(I)/DBED/DMAP | Benzaldehyde | >99 | 1 |
DBED = N,N'-di-tert-butylethylenediamine, DMAP = 4-dimethylaminopyridine. While not this compound, this data demonstrates the utility of copper-diamine systems.
Experimental Protocol
Protocol 3.1: Aerobic Oxidation of 1-Octanol
This protocol describes a general procedure for the copper-catalyzed aerobic oxidation of a primary alcohol.
Materials:
-
1-Octanol
-
[Cu(CH₃CN)₄]PF₆
-
This compound
-
4-Dimethylaminopyridine (DMAP)
-
Molecular sieves (4 Å)
-
Solvent (e.g., acetonitrile)
-
Oxygen (O₂) balloon or supply
Procedure:
-
To a reaction flask, add [Cu(CH₃CN)₄]PF₆ (5 mol %), this compound (5 mol %), DMAP (20 mol %), and activated 4 Å molecular sieves.
-
Evacuate and backfill the flask with oxygen.
-
Add the solvent and then the 1-octanol substrate.
-
Stir the reaction mixture vigorously under an oxygen atmosphere at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, filter the reaction mixture to remove the molecular sieves and catalyst.
-
Analyze the filtrate to determine the product yield.
Experimental Workflow
Vanadium-Catalyzed Halogenation of Organic Substrates
Vanadium complexes can mimic the function of haloperoxidase enzymes, catalyzing the halogenation of organic molecules using hydrogen peroxide as the oxidant. A peroxidovanadium complex with a bipyridine ligand has shown high efficiency in this transformation.
Quantitative Performance Data
| Substrate | Halogenating Agent | Product | Yield (%) |
| 8-Hydroxyquinoline (B1678124) | KBr/H₂O₂ | 5,7-Dibromoquinolin-8-ol | 73 |
| 8-Hydroxyquinoline | KI/H₂O₂ | 5,7-Diiodoquinolin-8-ol | 86 |
Catalyst: [VVO(O₂)(HO₂)(bpy)]·3H₂O·0.5bpy
Experimental Protocol
Protocol 4.1: Bromination of 8-Hydroxyquinoline
This protocol details the vanadium-catalyzed bromination of 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Potassium bromide (KBr)
-
Hydrogen peroxide (H₂O₂)
-
[VVO(O₂)(HO₂)(bpy)]·3H₂O·0.5bpy (catalyst)
-
Buffer solution (pH 5.8)
Procedure:
-
Dissolve 8-hydroxyquinoline and potassium bromide in the buffer solution in a reaction flask.
-
Add the vanadium catalyst to the mixture.
-
Slowly add hydrogen peroxide to the reaction mixture at 30 °C with stirring.
-
Continue stirring at 30 °C and monitor the reaction by TLC or HPLC.
-
After the reaction is complete, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the product if necessary.
These application notes and protocols provide a starting point for exploring the rich catalytic chemistry of this compound metal complexes. The versatility of the ligand and the diverse reactivity of transition metals offer numerous opportunities for the development of novel and efficient catalytic systems for a wide range of chemical transformations.
Application Notes and Protocols for the Synthesis of Ruthenium Complexes with [2,2'-Bipyridine]-5,5'-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(II) polypyridyl complexes are a class of coordination compounds extensively studied for their rich photophysical, electrochemical, and biological properties. Their applications span from photosensitizers in photodynamic therapy and dye-sensitized solar cells to anticancer agents and components in molecular electronics. The functionalization of the bipyridine ligands allows for the fine-tuning of these properties. This document provides a detailed protocol for the synthesis of a heteroleptic ruthenium(II) complex featuring the [2,2'-Bipyridine]-5,5'-diamine ligand, specifically cis-[Ru(bpy)₂(5,5'-diamino-2,2'-bipyridine)]Cl₂.
The synthetic strategy involves a two-step process. First, the precursor complex, cis-bis(2,2'-bipyridine)dichlororuthenium(II) (cis-[Ru(bpy)₂Cl₂]), is synthesized from ruthenium(III) chloride. Subsequently, this precursor is reacted with this compound to yield the final heteroleptic complex.
Experimental Protocols
Part 1: Synthesis of cis-Bis(2,2'-bipyridine)dichlororuthenium(II) ([cis-Ru(bpy)₂Cl₂])
This protocol is adapted from the widely used method for preparing this key precursor.[1][2][3]
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), reagent grade
-
Acetone (B3395972), reagent grade
-
Water, deionized
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Schlenk line or source of inert gas (optional, but recommended)
Procedure:
-
In a round-bottom flask, combine RuCl₃·xH₂O (1.0 g), 2,2'-bipyridine (1.2 g), and LiCl (1.1 g) in 7 mL of DMF.[3]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux under a nitrogen or argon atmosphere with vigorous stirring for 8 hours. The color of the solution will change during this time.[3]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Add 32 mL of acetone to the cooled mixture and stir.[3]
-
Cool the mixture to 0°C in an ice bath or refrigerator overnight to facilitate the precipitation of the product.[3]
-
Collect the dark crystalline solid by vacuum filtration.
-
Wash the collected solid sequentially with three 10 mL portions of cold water and then with three 10 mL portions of diethyl ether.[3]
-
Dry the product under vacuum to yield cis-[Ru(bpy)₂Cl₂].
Part 2: Synthesis of cis-[Ru(bpy)₂(this compound)]Cl₂
This part of the protocol involves the substitution of the chloride ligands in the precursor with the this compound ligand.
Materials:
-
cis-[Ru(bpy)₂Cl₂] (prepared in Part 1)
-
This compound
-
Ethanol/water mixture (e.g., 1:1 v/v)
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆) (for PF₆⁻ salt precipitation, optional)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂] and a slight molar excess of this compound in an ethanol/water mixture.
-
Heat the solution to reflux with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature.
-
Filter the solution to remove any unreacted starting material or impurities.
-
The product can be isolated as the chloride salt by removing the solvent under reduced pressure using a rotary evaporator.
-
Alternatively, to obtain the hexafluorophosphate salt for easier handling and purification, add a saturated aqueous solution of NH₄PF₆ to the filtrate. This will precipitate the complex as --INVALID-LINK--₂.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with small portions of cold water, followed by diethyl ether.
-
Dry the final product under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized ruthenium complexes based on literature values for analogous compounds.
Table 1: Physicochemical Properties of Ruthenium Complexes
| Complex | Formula Weight ( g/mol ) | Color |
| cis-[Ru(bpy)₂Cl₂] | 484.35 | Dark green to black |
| --INVALID-LINK--₂ | ~845.6 | Red-orange |
Table 2: Spectroscopic and Electrochemical Data
| Complex | Absorption λmax (nm) (ε, M-1cm-1) | Emission λmax (nm) | Redox Potential (V vs. SCE) Ru(II/III) |
| cis-[Ru(bpy)₂Cl₂] | ~452, 518 | - | ~0.3 |
| --INVALID-LINK--₂ | ~307, ~320 (π-π*), ~450 (MLCT) | ~610 | ~1.25 (for [Ru(bpy)₃]²⁺) |
Note: The data for the target complex is estimated based on structurally similar compounds found in the literature. The electron-donating nature of the diamino-substituted bipyridine may cause shifts in the absorption and emission maxima and a decrease in the Ru(II/III) oxidation potential compared to [Ru(bpy)₃]²⁺.[4]
Visualization
Experimental Workflow
The following diagram illustrates the two-step synthesis protocol for cis-[Ru(bpy)₂(this compound)]Cl₂.
Caption: Synthetic workflow for the preparation of the target Ruthenium complex.
References
Application Notes and Protocols for [2,2'-Bipyridine]-5,5'-diamine in Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [2,2'-Bipyridine]-5,5'-diamine as a versatile building block in the development of advanced luminescent materials. This document details the synthesis of metal complexes and covalent organic frameworks (COFs), summarizes their key photophysical properties, and provides detailed experimental protocols.
Introduction
This compound is a highly functionalized aromatic ligand that serves as an exceptional scaffold for the construction of luminescent materials. Its bipyridyl core provides a strong chelating site for a variety of transition metals, including ruthenium(II), iridium(III), and platinum(II), leading to the formation of stable, luminescent complexes. The diamine functional groups at the 5 and 5' positions offer reactive sites for the synthesis of extended polymeric structures, most notably Covalent Organic Frameworks (COFs). These materials exhibit tunable photophysical properties, making them promising candidates for applications in chemical sensing, bioimaging, and optoelectronics.
I. Luminescent Transition Metal Complexes
The chelation of this compound to transition metal centers can yield highly luminescent complexes. The electronic properties of these complexes, and thus their luminescent behavior, are a result of interplay between the metal center and the ligands. The amino groups on the bipyridine ring can further be functionalized to tune the solubility, biocompatibility, or sensing capabilities of the final material.
A. General Synthetic Approach
A common method for the synthesis of these complexes involves the reaction of a suitable metal precursor, often a chloro-bridged dimer, with the this compound ligand in an appropriate solvent under reflux.
Caption: General workflow for the synthesis of luminescent metal complexes.
B. Photophysical Data of Analogous Luminescent Metal Complexes
The following table summarizes representative photophysical data for luminescent Ru(II), Ir(III), and Pt(II) complexes with bipyridine-type ligands, illustrating the range of properties that can be expected.
| Metal Center | Ancillary Ligands | Emission Max (λem) [nm] | Photoluminescence Quantum Yield (Φ) | Excited-State Lifetime (τ) [µs] | Reference |
| Ru(II) | 2,2'-bipyridine, 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole | 614 | Not Reported | Not Reported | [1] |
| Ir(III) | 2-phenylpyridine, 4-carboxy-4'-methyl-2,2'-bipyridine | Not Reported | Not Reported | Not Reported | [2] |
| Pt(II) | 2,2'-bipyridine, tartrate | 535 - 656 | Not Reported | Not Reported | [3] |
Note: Specific data for complexes of this compound is limited in the reviewed literature; the above data from analogous systems provides a general indication of expected photophysical properties.
C. Experimental Protocol: Synthesis of a Generic Ru(II) Polypyridyl Complex
This protocol is adapted from procedures for similar ruthenium(II) bipyridyl complexes and can be modified for use with this compound.[1][4]
Materials:
-
[Ru(bpy)2Cl2] (or other suitable Ru(II) precursor)
-
This compound
-
Dimethylformamide (DMF)
-
Ammonium hexafluorophosphate (B91526) (NH4PF6)
-
Deionized water
-
Acetone
Procedure:
-
Dissolve the ruthenium precursor and a stoichiometric equivalent of this compound in a mixture of ethanol and DMF.
-
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of NH4PF6 to precipitate the complex.
-
Filter the resulting solid and wash with deionized water, followed by a small amount of cold ethanol or diethyl ether.
-
Purify the crude product by column chromatography on alumina (B75360) or silica (B1680970) gel, eluting with an appropriate solvent system (e.g., acetonitrile/toluene).
-
Recrystallize the purified complex from a suitable solvent mixture (e.g., acetone/hexane) to obtain the final product.
-
Characterize the complex using standard analytical techniques (¹H NMR, Mass Spectrometry, UV-Vis and Emission Spectroscopy).
II. Luminescent Covalent Organic Frameworks (COFs)
The diamine functionality of this compound makes it an excellent monomer for the synthesis of luminescent COFs. These porous, crystalline materials are formed through the condensation reaction of the diamine with a complementary linker, such as a trialdehyde. The resulting COFs can exhibit strong luminescence and their porous nature makes them ideal candidates for sensing applications.
A. Synthesis of a Luminescent COF via Solvothermal Reaction
A common method for COF synthesis is the solvothermal reaction between the amine and aldehyde monomers in a sealed vessel.
Caption: Solvothermal synthesis of a luminescent COF.
B. Application in Luminescent Sensing
Luminescent COFs derived from this compound can be utilized as chemosensors. The porous structure of the COF can host analyte molecules, and the interaction between the COF framework and the analyte can lead to a change in the luminescence properties, such as quenching or enhancement. A notable application is the detection of nitroaromatic compounds, which are common explosives.[5][6]
Signaling Pathway: Luminescence Quenching by Nitroaromatics
The sensing mechanism often involves an electron transfer from the electron-rich COF (the fluorophore) to the electron-deficient nitroaromatic analyte (the quencher) upon photoexcitation. This non-radiative decay pathway competes with the radiative decay (luminescence), resulting in a decrease in the observed emission intensity.
Caption: Mechanism of luminescence quenching in a COF-based sensor.
C. Experimental Protocol: Solvothermal Synthesis of a Luminescent COF
This protocol is a general procedure for the synthesis of a COF from this compound and a trialdehyde linker, such as 1,3,5-triformylphloroglucinol (Tp).[7]
Materials:
-
This compound
-
1,3,5-Triformylphloroglucinol (Tp)
-
Mesitylene
-
6 M Acetic Acid
-
Tetrahydrofuran (THF)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add this compound and 1,3,5-triformylphloroglucinol in a 3:2 molar ratio.
-
Add a solvent mixture of mesitylene and 1,4-dioxane (e.g., in a 9:1 v/v ratio).
-
Add an aqueous solution of acetic acid (6 M) as a catalyst.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Seal the Pyrex tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, collect the solid product by centrifugation or filtration.
-
Wash the solid repeatedly with THF to remove any unreacted monomers and oligomers.
-
Dry the final COF product in a vacuum oven at a suitable temperature (e.g., 120 °C) overnight.
-
Characterize the COF using Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify bond formation, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity. The luminescent properties should be characterized using fluorescence spectroscopy.
Conclusion
This compound is a valuable and versatile building block for the creation of a wide range of luminescent materials. Its ability to form stable, luminescent metal complexes and serve as a key component in the construction of highly porous and emissive Covalent Organic Frameworks opens up numerous possibilities for applications in sensing, bioimaging, and materials science. The protocols and data presented herein provide a foundation for researchers to explore and develop novel luminescent materials based on this promising ligand.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Luminescent cyclometalated Rh(III), Ir(III), and (DIP)2Ru(II) complexes with carboxylated bipyridyl ligands: synthesis, X-ray molecular structure, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luminescence of tartrate bridged dinuclear 2,2′-bipyridine platinum(ii) complexes: emission color controlled by intra- and inter-molecular interactions in the solid state - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Polycationic Ru(II) Luminophores: Syntheses, Photophysics, and Application in Electrostatically Driven Sensitization of Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the nitroaromatics-detection mechanism of the luminescent metal–organic framework sensor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Functionalization of [2,2'-Bipyridine]-5,5'-diamine: Application Notes and Protocols for Researchers
Introduction:
[2,2'-Bipyridine]-5,5'-diamine is a highly versatile aromatic diamine that serves as a pivotal building block in the synthesis of advanced functional materials and molecular systems. Its rigid bipyridyl core offers excellent chelating properties for a wide range of metal ions, while the two primary amine groups at the 5 and 5' positions provide reactive sites for a variety of chemical transformations. This combination of features makes it a valuable precursor for applications in catalysis, materials science, and drug development.
These application notes provide detailed protocols for two distinct functionalizations of this compound, leading to the creation of a palladium-functionalized Covalent Organic Framework (COF) for heterogeneous catalysis and a Rhenium(I) carbonyl complex for electrocatalytic CO2 reduction.
Application Note 1: Synthesis of a Palladium-Functionalized Covalent Organic Framework (Pd@TpBpy COF) for Catalytic Conjugate Addition Reactions
The functionalization of this compound through condensation with 1,3,5-triformylphloroglucinol (Tp) yields a bipyridine-containing Covalent Organic Framework (TpBpy COF). The bipyridine units within the porous, crystalline structure of the COF can be subsequently metalated with palladium to create a highly active and recyclable heterogeneous catalyst, Pd@TpBpy COF. This catalyst has demonstrated high efficiency in promoting conjugate addition reactions, a crucial C-C bond-forming reaction in organic synthesis. A sustainable, one-pot mechanochemical synthesis route allows for the rapid and solvent-free production of this advanced catalytic material.
Experimental Protocols:
1. Mechanochemical Synthesis of Pd@TpBpy COF:
This protocol details a one-pot mechanochemical synthesis of the palladium-functionalized covalent organic framework.
-
Reagents and Materials:
-
This compound (Bpy)
-
1,3,5-Triformylphloroglucinol (Tp)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Stainless steel grinding balls
-
Mixer mill
-
-
Procedure:
-
In a stainless steel grinding jar, combine this compound, 1,3,5-triformylphloroglucinol, and palladium(II) acetate in a suitable molar ratio.
-
Add stainless steel grinding balls to the jar.
-
Secure the jar in a mixer mill and grind the mixture at a specified frequency (e.g., 30 Hz) for a designated period (e.g., 60 minutes).
-
After grinding, collect the resulting solid powder, which is the Pd@TpBpy COF.
-
The material can be washed with appropriate solvents (e.g., acetone) to remove any unreacted monomers and dried under vacuum.
-
2. Catalytic Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Carboxylic Acids:
This protocol describes the use of the synthesized Pd@TpBpy COF as a heterogeneous catalyst for the conjugate addition of arylboronic acids to α,β-unsaturated carboxylic acids in an aqueous medium.
-
Reagents and Materials:
-
Pd@TpBpy COF catalyst
-
Arylboronic acid
-
α,β-Unsaturated carboxylic acid
-
Water/acetone (1:1 v/v) solvent mixture
-
Reaction vessel (e.g., sealed vial)
-
-
Procedure:
-
To a reaction vessel, add the α,β-unsaturated carboxylic acid, the arylboronic acid, and the Pd@TpBpy COF catalyst.
-
Add the water/acetone (1:1) solvent mixture to the vessel.
-
Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 80 °C) with vigorous stirring for the required reaction time (e.g., 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
The heterogeneous catalyst can be recovered by filtration or centrifugation.
-
The filtrate is then subjected to standard work-up procedures, including extraction with an organic solvent and purification by column chromatography to isolate the desired conjugate addition product.
-
The recovered catalyst can be washed, dried, and reused for subsequent catalytic cycles.
-
Data Presentation:
Table 1: Catalytic Performance of Pd@TpBpy COF in Conjugate Addition Reactions
| Entry | Arylboronic Acid | α,β-Unsaturated Carboxylic Acid | Product | Yield (%) | Recyclability (Yield after 4 cycles, %) |
| 1 | Phenylboronic acid | Cinnamic acid | 3,3-Diphenylpropanoic acid | 92 | >80 |
| 2 | 4-Methoxyphenylboronic acid | Cinnamic acid | 3-(4-Methoxyphenyl)-3-phenylpropanoic acid | 88 | >80 |
| 3 | 4-Chlorophenylboronic acid | Cinnamic acid | 3-(4-Chlorophenyl)-3-phenylpropanoic acid | 85 | >80 |
| 4 | Phenylboronic acid | Crotonic acid | 3-Phenylbutanoic acid | 78 | >75 |
Visualizations:
Application Notes and Protocols: [2,2'-Bipyridine]-5,5'-diamine in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridine]-5,5'-diamine is a versatile and highly valuable building block in the field of supramolecular chemistry. Its rigid structure, coupled with the presence of two chelating nitrogen atoms and reactive amine functionalities, makes it an ideal component for the construction of complex, functional supramolecular architectures. This document provides an overview of its applications, detailed experimental protocols for the synthesis of representative supramolecular structures, and a summary of relevant quantitative data.
Applications in Supramolecular Chemistry
The unique structural and electronic properties of this compound lend themselves to a variety of applications:
-
Metallo-supramolecular Assemblies: The bipyridine core serves as an excellent ligand for a wide range of metal ions, facilitating the self-assembly of discrete, multi-component structures such as helicates, cages, and grids. These assemblies have potential applications in catalysis, molecular recognition, and materials science.
-
Covalent Organic Frameworks (COFs): The diamine functionality allows for its use as a linker in the synthesis of porous, crystalline COFs. These materials are finding applications in gas storage and separation, and as platforms for heterogeneous catalysis.
-
Sensing and Catalysis: Supramolecular structures incorporating this compound can be designed to have specific binding pockets or catalytically active sites. This has led to their exploration as sensors for ions and small molecules, and as catalysts for a variety of organic transformations, including CO₂ reduction.[1]
-
Drug Development: The ability to form well-defined metallo-supramolecular architectures has opened avenues for their investigation as potential therapeutic agents. For instance, iron(II) helicates derived from bipyridine-based ligands have demonstrated cytotoxicity against cancer cell lines.
Quantitative Data Summary
The following tables summarize key quantitative data for supramolecular systems incorporating this compound and its derivatives.
Table 1: Binding Constants and Dissociation Constants
| Supramolecular System | Metal Ion | Analyte/Guest | K_d (µM) | Technique | Reference |
| Peptide Helicate (LLD) | Fe(II) | - | 0.5 (1st), 0.4 (2nd) | Fluorescence Titration | [2] |
| Peptide Helicate (LLD) | Co(II) | - | 0.5 (1st), 0.4 (2nd) | Fluorescence Titration | [2] |
Table 2: Catalytic Performance
| Catalyst | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) | Faradaic Efficiency (%) | Reference |
| Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl | CO₂ Reduction to CO | - | - | 99 | [3] |
| COF-2,2'-bpy-Re Composite | CO₂ Reduction to CO | - | - | 81 | [3] |
| Co₀.₇₅Fe₀.₂₅@COF–TB | Oxygen Evolution Reaction | - | 0.119 s⁻¹ (at 330 mV) | - | [4] |
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| --INVALID-LINK--₄ Helicate | HCT116 | 7.1 ± 0.5 | [5] |
| --INVALID-LINK--₄ Helicate | NCI-H460 | 4.9 ± 0.4 | [5] |
Experimental Protocols
Protocol 1: Improved Synthesis of this compound
This protocol is adapted from an improved synthesis method starting from a pyrrole-protected aminopyridine.[6]
Materials:
-
Pyrrole-protected aminopyridine
-
Appropriate reagents for standard reactions (e.g., coupling agents, deprotection agents)
-
Solvents (e.g., DMF, THF)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Coupling Reaction: Perform a homo- or cross-coupling reaction of the pyrrole-protected aminopyridine building blocks to form the bipyridine core. The specific coupling conditions (catalyst, solvent, temperature) will depend on the chosen synthetic route.
-
Deprotection: Remove the pyrrole (B145914) protecting groups from the amine functionalities. This is typically achieved under acidic or specific deprotection conditions.
-
Purification: Purify the resulting this compound by column chromatography or recrystallization to obtain a pure product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Dinuclear Triple-Stranded Helicate [Fe₂(L)₃]⁴⁺
This protocol describes the general self-assembly of a dinuclear iron(II) triple-stranded helicate from a di(bidentate) ligand (L) derived from this compound.[5]
Materials:
-
Di(bidentate) ligand (L) synthesized from this compound (3 equivalents)
-
--INVALID-LINK--₂ (2 equivalents)
-
Acetonitrile
-
Diethyl ether
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Ligand Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the di(bidentate) ligand (L) in acetonitrile.
-
Metal Salt Addition: To the ligand solution, add a solution of --INVALID-LINK--₂ in acetonitrile.
-
Reaction: Stir the reaction mixture at 65°C. The initially insoluble ligand should dissolve upon complexation, resulting in a deep red solution.
-
Crystallization: After the reaction is complete (typically monitored by TLC or NMR), allow the solution to cool to room temperature. Purify the helicate by recrystallization via vapor diffusion of diethyl ether into a nitromethane solution of the crude product.
-
Isolation and Characterization: Isolate the resulting deep red crystals by filtration, wash with a small amount of diethyl ether, and dry under vacuum. Characterize the helicate using ¹H NMR, ¹³C NMR, ESI-MS, UV-vis spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.
Protocol 3: Synthesis of a Bipyridine-Based Covalent Organic Framework (COF)
This protocol outlines the solvothermal synthesis of a bipyridine-based COF.[2]
Materials:
-
This compound
-
A suitable aldehyde co-monomer (e.g., 1,3,5-tris-(4'-formyl-biphenyl-4-yl)triazine)
-
A mixture of solvents (e.g., mesitylene (B46885) and dioxane)
-
Aqueous acetic acid
-
Pyrex tube
Procedure:
-
Monomer Mixture: In a Pyrex tube, combine this compound, the aldehyde co-monomer, and the solvent mixture.
-
Sonication: Sonicate the mixture for a few minutes to ensure homogeneity.
-
Acid Addition: Add aqueous acetic acid to the suspension.
-
Degassing and Sealing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases and then seal it under vacuum.
-
Solvothermal Synthesis: Heat the sealed tube in an oven at a specific temperature (e.g., 120°C) for several days (e.g., 3 days).
-
Isolation and Washing: After cooling to room temperature, collect the solid product by filtration. Wash the product sequentially with anhydrous solvents such as THF and acetone.
-
Drying and Characterization: Dry the COF powder under vacuum. Characterize the material using powder X-ray diffraction (PXRD), Fourier-transform infrared (FTIR) spectroscopy, and gas sorption analysis to confirm its crystallinity and porosity.
Visualizations
Caption: Experimental workflow for the synthesis of an [Fe₂(L)₃]⁴⁺ helicate.
Caption: Proposed catalytic cycle for CO₂ reduction by a Rhenium-bipyridine complex.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A 2,2′-bipyridine-containing covalent organic framework bearing rhenium(i) tricarbonyl moieties for CO2 reduction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Covalent Organic Frameworks Composites Containing Bipyridine Metal Complex for Oxygen Evolution and Methane Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cavity-Containing [Fe2L3]4+ Helicates: An Examination of Host-Guest Chemistry and Cytotoxicity [frontiersin.org]
- 6. 5,5'-Diamino-2,2'-bipyridine: a versatile building block for the synthesis of bipyridine/catechol ligands that form homo- and heteronuclear helicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. fac-Re(2,2′-bipyridine)(CO)3Cl Catalyzes Visible-Light-Driven Functionalization of an Organic Substrate with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
Coordination Chemistry of [2,2'-Bipyridine]-5,5'-diamine with Transition Metals: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the coordination chemistry of [2,2'-Bipyridine]-5,5'-diamine and its derivatives with transition metals. It includes application notes on their use in cancer therapy and catalysis, alongside comprehensive experimental protocols and quantitative data to support further research and development.
The versatile chelating ligand, this compound, forms stable and functionally diverse complexes with a range of transition metals. The presence of two nitrogen atoms in the bipyridine core provides strong coordination sites, while the amine groups at the 5 and 5' positions offer opportunities for further functionalization and influence the electronic properties of the resulting complexes. These characteristics have led to their exploration in various fields, most notably in the development of novel anticancer agents and catalysts.
Anticancer Applications
Transition metal complexes of substituted bipyridines have shown significant promise as anticancer agents. Their mechanisms of action are often multifactorial, involving the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS) that cause cellular damage, and the inhibition of key cellular processes. The specific biological activity can be fine-tuned by varying the transition metal center and the substituents on the bipyridine ligand.
Quantitative Data: In Vitro Cytotoxicity of Bipyridine-based Metal Complexes
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various transition metal complexes containing bipyridine or its derivatives against different cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.
| Complex | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Cobalt Complex 1 | Taxol-resistant/p53-deficient | Not Specified | Lower than in normal cells | [1] |
| Cobalt Complex 2 | Taxol-resistant/p53-deficient | Not Specified | Lower than in normal cells | [1] |
| Cobalt Complex 2 | LO2 normal human hepatocytes | Not Specified | 13.2 | [1] |
| Cobalt Complex 1 | LO2 normal human hepatocytes | Not Specified | 13.5 | [1] |
| Tris(bpy) Ligand | Jurkat | 24 | Potent | [2] |
| Bis(bpy) Ligand | Jurkat | 24 | Potent | [2] |
Catalytic Applications
The unique electronic properties of this compound and related ligands make their transition metal complexes effective catalysts for a variety of chemical transformations. A notable application is in the electrocatalytic reduction of carbon dioxide (CO2), a process with significant environmental implications. Rhenium complexes, in particular, have been extensively studied for their ability to selectively reduce CO2 to carbon monoxide (CO), a valuable chemical feedstock.
Quantitative Data: Electrocatalytic CO2 Reduction by Rhenium-Bipyridine Complexes
The following table presents key performance metrics for the electrocatalytic reduction of CO2 using rhenium-bipyridine complexes.
| Catalyst | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Applied Potential (V vs. SCE) | Reference |
| [Re(BB2)(CO)3Cl] | 3400 | -2.0 | [3] |
| [Re(bpy)(CO)3Cl] | 1100 | -2.0 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Transition Metal Complexes
This protocol outlines a general procedure for the synthesis of transition metal complexes with this compound. The specific metal salt and reaction conditions may need to be optimized for each complex.
Materials:
-
This compound
-
Transition metal salt (e.g., CuCl2·2H2O, MnCl2·2H2O)
-
Solvent (e.g., distilled water, ethanol)
Procedure:
-
Dissolve the transition metal salt in the chosen solvent.
-
In a separate flask, dissolve this compound in the same solvent. Heating may be required to achieve complete dissolution.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred and heated for a specific duration (e.g., 1 hour) to facilitate complex formation.
-
The formation of a precipitate indicates the formation of the metal complex.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration.
-
Wash the precipitate with the solvent used for the reaction and then with a more volatile solvent like diethyl ether to aid in drying.
-
Dry the complex at room temperature or under vacuum.
Characterization: The synthesized complexes should be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and C-N bonds.[4]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, to elucidate the structure of the complex in solution.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the metal complex in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the complex. Include a vehicle control (medium with the solvent used to dissolve the complex) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key concepts related to the applications of this compound metal complexes.
Figure 1: A generalized experimental workflow for the synthesis, characterization, and evaluation of transition metal complexes.
Figure 2: A simplified signaling pathway illustrating a common mechanism of anticancer activity for bipyridine metal complexes.
Figure 3: A proposed catalytic cycle for the electrocatalytic reduction of CO2 to CO by a Rhenium-bipyridine complex.[8]
References
- 1. New perspectives of cobalt tris(bipyridine) system: anti-cancer effect and its collateral sensitivity towards multidrug-resistant (MDR) cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reduction of CO2 using a Rhenium Bipyridine Complex Containing Ancillary BODIPY Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmcer.com [ijmcer.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for [2,2'-Bipyridine]-5,5'-diamine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridine]-5,5'-diamine (DABP) is a versatile heterocyclic aromatic compound that serves as a crucial building block in supramolecular chemistry, materials science, and drug development.[1] Its structure, featuring two pyridine (B92270) rings with amine groups at the 5 and 5' positions, provides excellent chelating properties for a variety of metal ions and reactive sites for further functionalization.[1] These characteristics make it an ideal candidate for the synthesis of novel ligands, metal complexes, covalent organic frameworks (COFs), and functional polymers with applications in catalysis, organic light-emitting diodes (OLEDs), and pharmaceuticals.[1][2] This document provides detailed experimental protocols and data for the synthesis and subsequent reactions of DABP.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 52382-48-6 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₄ | [3][4][5] |
| Molecular Weight | 186.21 g/mol | [3][4][5] |
| Appearance | Powder | [5] |
| Purity | >97% | [5] |
| Storage Conditions | Room temperature, under inert gas, in a cool, dark place (<15°C) | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a common multi-step synthesis of this compound.[3]
Materials:
-
Toluene-4-sulfonic acid
-
Zinc powder
-
Dibromobis(triphenylphosphine)nickel(II)
-
Tetrahydrofuran (THF), anhydrous
-
Hydroxylamine (B1172632) hydrochloride
-
Ethanol
-
Water
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, Dean-Stark trap)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
Step 1: Protection of the Amino Group
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 5-amino-2-chloropyridine in toluene.
-
Add a catalytic amount of toluene-4-sulfonic acid.
-
Reflux the mixture at 100°C for 5 hours, continuously removing water using the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
Step 2: Nickel-Catalyzed Coupling
-
In a separate flask under an inert atmosphere, add zinc powder, dibromobis(triphenylphosphine)nickel(II), and tetraethylammonium iodide to anhydrous THF.
-
Add the product from Step 1 to the reaction mixture.
-
Heat the mixture to 60°C and stir vigorously.
-
Monitor the formation of the bipyridine structure via TLC or GC-MS.
-
After the reaction is complete, quench the reaction by carefully adding water.
Step 3: Deprotection
-
To the reaction mixture from Step 2, add a solution of hydroxylamine hydrochloride and triethylamine in a mixture of water and ethanol.
-
Reflux the mixture for 44 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Protocol 2: Synthesis of a Covalent Organic Polymer (COP) via Condensation
This protocol describes the synthesis of a bipyridine-based covalent organic polymer using this compound and trimesoyl chloride (TMC).[2]
Materials:
-
This compound (DABP)
-
Trimesoyl chloride (TMC)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Triethylamine (as a base)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
Under an inert atmosphere, dissolve DABP in anhydrous DMF in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of TMC in anhydrous DMF.
-
Slowly add the TMC solution to the DABP solution at room temperature with vigorous stirring.
-
Add triethylamine to the reaction mixture to act as an acid scavenger.
-
Continue stirring at room temperature for 24-48 hours.
-
The solid COP product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the polymer extensively with DMF, ethanol, and water to remove unreacted monomers and impurities.
-
Dry the resulting COP under vacuum.
Protocol 3: Formation of a Rhenium Coordination Complex
This protocol details the synthesis of a rhenium tricarbonyl complex with a DABP-derived ligand, which can act as an electrocatalyst for CO₂ reduction.[2][7]
Materials:
-
This compound (DABP) or a derivatized DABP ligand
-
Pentacarbonylrhenium(I) chloride (Re(CO)₅Cl)
-
Anhydrous toluene
-
Standard reflux apparatus
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the DABP-based ligand in anhydrous toluene.
-
Add an equimolar amount of Re(CO)₅Cl to the solution.
-
Reflux the mixture for approximately 18 hours.[2]
-
Monitor the reaction progress by TLC or IR spectroscopy (observing the CO stretching frequencies).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid is the crude rhenium complex, which can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Synthesis Yields for this compound and Derivatives
| Product | Starting Materials | Key Reagents | Typical Yield | Reference |
| This compound | 5-Amino-2-chloropyridine | NiCl₂·6H₂O/PPh₃/Zn | Not specified | [3] |
| Bipyridine-based COP | This compound, Trimesoyl chloride | Triethylamine | Not specified | [2] |
| Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl | This compound, Re(CO)₅Cl | Toluene | Not specified | [2] |
Table 2: Analytical Characterization Data
| Compound | Analytical Technique | Key Observations | Reference |
| This compound | NMR, HPLC, LC-MS, UPLC | Spectra available for confirmation of structure and purity | [8] |
| Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl | ¹H NMR (in CDCl₃) | Aryl peaks observed, including a triplet at δ 7.64 ppm | [2] |
| Pd@TMC-Bpy COP | SEM, TEM | Used to investigate surface morphology and particle size | [2] |
Visualizations
Caption: General experimental workflow for the synthesis and subsequent reactions of this compound.
Caption: Reactivity pathways of this compound leading to diverse chemical structures.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2'-bipyridine-5,5'-diamine synthesis - chemicalbook [chemicalbook.com]
- 4. 2,2'-bipyridine-5,5'-diamine | 52382-48-6 [chemicalbook.com]
- 5. 5,5'-Diamino-2,2'-bipyridine | CymitQuimica [cymitquimica.com]
- 6. This compound | 52382-48-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. escholarship.org [escholarship.org]
- 8. 52382-48-6 | this compound | Ligands for Functional Metal Complexes | Ambeed.com [ambeed.com]
Application Notes and Protocols: [2,2'-Bipyridine]-5,5'-diamine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of [2,2'-Bipyridine]-5,5'-diamine in the field of organic electronics. The unique properties of the 2,2'-bipyridine (B1663995) moiety, particularly its ability to form stable complexes with metal ions, make it an attractive building block for novel organic semiconducting materials. This document details the synthesis of polyamides incorporating this diamine and outlines protocols for their application in organic light-emitting diodes (OLEDs).
Introduction to this compound in Organic Electronics
This compound is an aromatic diamine that serves as a versatile monomer for the synthesis of functional polymers. The incorporated 2,2'-bipyridine unit is a well-known chelating ligand for a wide range of metal ions. This property can be harnessed to create metallopolymers with unique photophysical and electronic properties, making them suitable for various applications in organic electronics, including OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridine-containing polymers are known for their good electron affinity, which can facilitate electron injection and transport in electronic devices.
Synthesis of Aromatic Polyamides from this compound
Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. The incorporation of the this compound monomer can impart additional functionality to the polyamide backbone.
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol describes the synthesis of an aromatic polyamide from this compound and an aromatic diacid chloride (e.g., terephthaloyl chloride).
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine (B92270), anhydrous
-
Deionized water
Procedure:
-
Drying of Reagents and Glassware: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Dry NMP over molecular sieves. Dry LiCl under vacuum at 150°C for 24 hours.
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a specific molar amount of this compound and LiCl (5-10% w/v of NMP) in anhydrous NMP. Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. The diacid chloride can be added as a solid in one portion or as a solution in a small amount of anhydrous NMP.
-
Polymerization: After the addition of the diacid chloride, add a small amount of anhydrous pyridine as an acid scavenger. Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.[1]
-
Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and residual NMP.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Visualization of Polyamide Synthesis Workflow
Caption: Workflow for the synthesis of aromatic polyamides.
Properties of Polyamides based on this compound
The resulting polyamides are expected to exhibit the following properties:
| Property | Expected Characteristics |
| Thermal Stability | High glass transition temperatures (Tg) and decomposition temperatures, typical for aromatic polyamides. |
| Solubility | Soluble in polar aprotic solvents like NMP, DMAc, and DMSO, especially with the addition of salts like LiCl. |
| Optical Properties | The polymers are expected to be optically active, and their photoluminescence can be tuned by metal complexation. |
| Metal Chelation | The 2,2'-bipyridine units in the polymer backbone can chelate with various metal ions (e.g., Ru²⁺, Ir³⁺, Eu³⁺). |
Application in Organic Light-Emitting Diodes (OLEDs)
The synthesized polyamides can be utilized in OLEDs in several ways:
-
As a host material: The polyamide can serve as a host for phosphorescent guest emitters (e.g., iridium(III) or ruthenium(II) complexes).
-
As an electron-transporting layer (ETL): The pyridine units can enhance electron transport.
-
As an emissive layer (EML): The polyamide itself, especially after complexation with a suitable metal ion like ruthenium, can act as the light-emitting material.
Experimental Protocol: Fabrication of a Multilayer OLED
This protocol outlines the fabrication of a solution-processed multilayer OLED.
Device Structure: ITO / PEDOT:PSS / Polyamide:Emitter / TPBi / LiF / Al
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized polyamide
-
Phosphorescent emitter (e.g., Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃])
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (B91410) (LiF)
-
Aluminum (Al)
-
Chlorobenzene (for dissolving the polyamide and emitter)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Hole-Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the polyamide and the phosphorescent emitter in chlorobenzene. Spin-coat the solution on top of the PEDOT:PSS layer and anneal at 80°C for 30 minutes inside the glovebox.
-
Electron-Transport Layer (ETL) Deposition: Thermally evaporate a layer of TPBi (e.g., 40 nm) onto the emissive layer under high vacuum (<10⁻⁶ Torr).
-
Electron-Injection Layer (EIL) Deposition: Thermally evaporate a thin layer of LiF (e.g., 1 nm).
-
Cathode Deposition: Thermally evaporate a layer of Al (e.g., 100 nm) to act as the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
Visualization of OLED Fabrication Workflow
Caption: Workflow for the fabrication of a multilayer OLED.
Illustrative Performance Data
The following table presents hypothetical but realistic performance data for an OLED device incorporating a polyamide derived from this compound as a host material for a green phosphorescent emitter. This data is for illustrative purposes to guide research and development.
| Parameter | Value |
| Peak Emission Wavelength | 525 nm |
| Turn-on Voltage | 3.5 V |
| Maximum Luminance | 15,000 cd/m² |
| Maximum Current Efficiency | 40 cd/A |
| Maximum Power Efficiency | 30 lm/W |
| External Quantum Efficiency | 15% |
Metal-Chelating Properties and Other Potential Applications
The bipyridine units within the polyamide backbone can readily chelate with various metal ions. This feature opens up possibilities for applications beyond OLEDs, such as:
-
Chemical Sensors: The photophysical properties of the polymer can change upon binding to specific metal ions, enabling sensory applications.
-
Catalysis: The polymer can act as a scaffold for catalytic metal centers.
-
Charge Injection Layers: Metal complexes of the polymer could be used to modify electrode work functions, improving charge injection in organic electronic devices.
Visualization of Metal Chelation
Caption: Chelation of a metal ion by the bipyridine unit.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2,2'-Bipyridine]-5,5'-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of [2,2'-Bipyridine]-5,5'-diamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for this compound. The most common is a two-step process involving the nitration of 2,2'-bipyridine (B1663995) to yield 5,5'-dinitro-2,2'-bipyridine (B14681568), followed by the reduction of the nitro groups. An alternative approach is the direct synthesis via a nickel-catalyzed coupling of 2-chloro-5-aminopyridine.[1][2]
Q2: I am observing a low yield in the nitration of 2,2'-bipyridine. What are the potential causes and solutions?
A2: Low yields in the nitration step can often be attributed to suboptimal reaction conditions or incomplete reaction. Key factors to consider are the concentration of the nitrating mixture (typically a mixture of nitric and sulfuric acid), reaction temperature, and reaction time. Ensure that the 2,2'-bipyridine is fully dissolved and that the temperature is carefully controlled to prevent side reactions. Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Q3: My reduction of 5,5'-dinitro-2,2'-bipyridine to the diamine is inefficient. How can I improve the yield?
A3: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions is critical. While various reducing agents can be used, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation with Pd/C is also an effective method. For SnCl₂ reductions, ensuring a sufficient molar excess of the reagent and maintaining an acidic environment are crucial for driving the reaction to completion. The workup procedure is also important; precipitating tin salts can make product isolation difficult.[3]
Q4: I am considering the Ullmann coupling route. What are the advantages and potential challenges?
A4: The Ullmann-type coupling of 2-chloro-5-aminopyridine offers a more direct route to the final product.[1] This method can be advantageous by avoiding the harsh nitrating conditions. However, the efficiency of the coupling reaction is highly dependent on the catalyst system (typically a nickel(0) complex) and the purity of the starting materials. Deactivation of the catalyst can be a challenge, potentially leading to lower yields.
Q5: What is the best method for purifying the final this compound product?
A5: The purification of this compound can be challenging due to its potential for low solubility in common organic solvents. Recrystallization is a common method. If the crude product is highly impure, column chromatography on silica (B1680970) gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the impurities.
Troubleshooting Guides
Route 1: Nitration of 2,2'-Bipyridine and Subsequent Reduction
Issue 1: Low Yield in the Nitration of 2,2'-Bipyridine
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to maintain a homogeneous mixture.- Monitor the reaction progress using TLC to confirm the disappearance of the starting material.- Consider increasing the reaction time or temperature, but be cautious of potential side reactions. |
| Suboptimal Nitrating Mixture | - Use a freshly prepared nitrating mixture (concentrated nitric acid and sulfuric acid).- Adjust the ratio of nitric acid to sulfuric acid to optimize the nitrating strength. |
| Side Reactions | - Over-nitration can occur. Carefully control the reaction temperature, keeping it within the recommended range.- Add the 2,2'-bipyridine to the nitrating mixture slowly to manage the exothermic reaction. |
| Product Loss During Workup | - Ensure complete precipitation of the product by carefully neutralizing the acidic reaction mixture with a base (e.g., NaOH or NH₄OH) while cooling in an ice bath. |
Issue 2: Inefficient Reduction of 5,5'-Dinitro-2,2'-bipyridine
| Potential Cause | Recommended Solution(s) |
| Incomplete Reduction | - Increase the molar excess of the reducing agent (e.g., SnCl₂·2H₂O).- For catalytic hydrogenation, ensure the catalyst (e.g., 10% Pd/C) is active and the hydrogen pressure is adequate.- Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Difficult Product Isolation | - During workup of SnCl₂ reductions, a large volume of water and careful pH adjustment to basic conditions (pH > 8) with a base like NaHCO₃ can help manage the precipitation of tin salts.[3]- The use of Celite during filtration can aid in removing finely divided precipitates.[3] |
| Product Oxidation | - The resulting diamine can be susceptible to oxidation. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Route 2: Ullmann Coupling of 2-Chloro-5-aminopyridine
Issue 3: Low Yield in the Coupling Reaction
| Potential Cause | Recommended Solution(s) |
| Catalyst Deactivation | - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[4]- Use freshly prepared or high-quality catalyst precursors (e.g., NiCl₂·6H₂O, PPh₃). |
| Impure Starting Materials | - Purify the 2-chloro-5-aminopyridine before use, for example, by recrystallization. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature and time. The reaction progress should be monitored by TLC. |
Data Presentation
The following table summarizes typical yields for the different synthetic routes to provide a basis for comparison. Please note that actual yields may vary depending on the specific experimental conditions and scale.
| Synthetic Route | Step | Reported Yield (%) | Reference |
| Nitration-Reduction | Nitration of 2,2'-bipyridine | ~72% (crude) | |
| Reduction of 5,5'-dinitro-2,2'-bipyridine | ~80% | ||
| Ullmann Coupling | Coupling of 2-chloro-5-aminopyridine | >60% | [1] |
Experimental Protocols
Route 1: Nitration of 2,2'-Bipyridine and Subsequent Reduction
Step 1: Synthesis of 5,5'-Dinitro-2,2'-bipyridine
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Materials: 2,2'-Bipyridine, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Deionized Water, Sodium Hydroxide (NaOH) or Ammonium (B1175870) Hydroxide (NH₄OH).
-
Procedure:
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In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2,2'-bipyridine to concentrated sulfuric acid with stirring.
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Once the 2,2'-bipyridine is completely dissolved, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress by TLC.
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Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
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Neutralize the acidic solution with a concentrated solution of NaOH or NH₄OH until a precipitate forms.
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Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
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Step 2: Synthesis of this compound
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Materials: 5,5'-Dinitro-2,2'-bipyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol (B145695), Sodium Bicarbonate (NaHCO₃), Ethyl Acetate.
-
Procedure:
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Suspend 5,5'-dinitro-2,2'-bipyridine in ethanol in a round-bottom flask.
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Add a solution of SnCl₂·2H₂O in concentrated hydrochloric acid to the suspension.
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Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into a large volume of ice water.
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Carefully neutralize the solution with a saturated solution of NaHCO₃ until the pH is greater than 8. A precipitate of tin salts will form.
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Extract the aqueous slurry with an organic solvent such as ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
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Route 2: Ullmann Coupling of 2-Chloro-5-aminopyridine
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Materials: 2-Chloro-5-aminopyridine, Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Triphenylphosphine (PPh₃), Zinc powder, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve NiCl₂·6H₂O and PPh₃ in anhydrous DMF.
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Add zinc powder to the solution and stir to form the active Ni(0) catalyst.
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Add 2-chloro-5-aminopyridine to the reaction mixture.
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Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and quench with an aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.[1]
-
Visualizations
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
Technical Support Center: Purification of [2,2'-Bipyridine]-5,5'-diamine
Troubleshooting Guide
This guide addresses common issues that may be encountered during the purification of [2,2'-Bipyridine]-5,5'-diamine.
Question: My purified this compound is still showing impurities by TLC/NMR. What should I do?
Answer: Persistent impurities can arise from several factors. Consider the following troubleshooting steps:
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Incomplete reaction: If the impurity is the starting material, the initial reaction may not have gone to completion. Consider extending the reaction time or optimizing the reaction conditions.
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Co-precipitation of byproducts: Certain byproducts may have similar solubility profiles to the desired product, leading to co-precipitation during recrystallization.
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Solvent choice: The solvent system used for recrystallization or chromatography may not be optimal for separating the impurities.
Recommended Actions:
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Characterize the impurity: If possible, identify the structure of the impurity to understand its origin and properties.
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Re-purify using an alternative method: If recrystallization was used, try column chromatography, or vice-versa. Sublimation can also be an effective technique for purifying solid organic compounds.
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Optimize the current method:
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Recrystallization: Experiment with different solvent/anti-solvent pairs. A slower cooling rate can also improve crystal purity.
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Column Chromatography: Vary the solvent gradient and the stationary phase (e.g., silica (B1680970) gel vs. alumina).
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Question: I am experiencing low recovery of my compound after purification. What are the likely causes and how can I improve the yield?
Answer: Low recovery is a common issue in purification. The following factors could be contributing:
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Product loss during transfers: Multiple transfer steps between flasks and funnels can lead to significant material loss.
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Excessive washing: Washing the purified solid with a solvent in which it has some solubility will lead to product loss.
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Premature crystallization: If the product crystallizes too early during a hot filtration step, it will be lost with the insoluble impurities.
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Sub-optimal pH: For compounds with acidic or basic functionalities, the pH of the solution can significantly affect its solubility.
Recommended Actions:
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Minimize transfers: Plan your experimental setup to reduce the number of times you transfer the material.
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Use ice-cold washing solvent: Washing crystals with a minimal amount of ice-cold solvent can reduce solubility losses.
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Pre-heat filtration apparatus: When performing a hot filtration, pre-heating the funnel and receiving flask can prevent premature crystallization.
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Optimize pH: For amine-containing compounds like this compound, adjusting the pH can be used to your advantage in an acid-base extraction purification scheme.
Question: My this compound is an oil or a sticky solid after purification and will not crystallize. How can I induce crystallization?
Answer: The inability to obtain a crystalline solid can be due to residual solvent or the presence of impurities that inhibit crystal lattice formation.
Recommended Actions:
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Remove residual solvent: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating.
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Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed the solution: If you have a small amount of pure crystalline material, add a single crystal to the supersaturated solution to induce crystallization.
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Trituration: Add a small amount of a solvent in which the desired compound is insoluble but the impurities are soluble. This can wash away the impurities and often results in the precipitation of the pure compound.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a solid organic compound with a molecular formula of C10H10N4 and a molecular weight of approximately 186.22 g/mol .[1][2] It is typically a solid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°C.[3] The purity of commercially available this compound is often around 97%.[2]
Q2: What are the common impurities in the synthesis of this compound?
A2: While specific impurities for the synthesis of this compound are not detailed in the provided search results, common impurities in similar bipyridine syntheses can include starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, in the synthesis of related bipyridine compounds, unreacted pyridine (B92270) or pyrrole (B145914) can be significant impurities.[4]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Standard analytical techniques for determining the purity of organic compounds are applicable here. These include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and identify any organic impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
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Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point is 205 °C.[1]
Data Presentation
The following tables are provided for researchers to document their experimental results for the purification of this compound.
Table 1: Recrystallization Data
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Crude Compound Mass (g) | |||
| Solvent(s) | |||
| Volume of Solvent(s) (mL) | |||
| Dissolution Temperature (°C) | |||
| Crystallization Temperature (°C) | |||
| Pure Compound Mass (g) | |||
| Yield (%) | |||
| Purity (by HPLC/NMR) | |||
| Appearance |
Table 2: Column Chromatography Data
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Crude Compound Mass (g) | |||
| Stationary Phase | |||
| Column Dimensions (cm) | |||
| Mobile Phase (Eluent) | |||
| Elution Volume (mL) | |||
| Pure Compound Mass (g) | |||
| Yield (%) | |||
| Purity (by HPLC/NMR) | |||
| Appearance |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
This protocol is adapted from a method for a structurally similar compound and may require optimization.[5]
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethanol) to create a slurry.
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Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
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Crystallization: To the hot, clear solution, add an anti-solvent (e.g., deionized water or a non-polar organic solvent like hexane) dropwise while stirring until the solution becomes turbid, indicating the onset of precipitation.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold anti-solvent.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-60 °C) to a constant weight.
Protocol 2: Column Chromatography
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Slurry Preparation: Dissolve a minimal amount of the crude this compound in the chosen eluent or a slightly more polar solvent. Add a small amount of silica gel or alumina (B75360) to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
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Column Packing: Prepare a chromatography column with the chosen stationary phase (silica gel or alumina) and pack it using the eluent.
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Loading: Carefully add the prepared slurry containing the compound to the top of the column.
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Elution: Add the eluent to the top of the column and begin to collect fractions. A gradient of increasing polarity (e.g., from hexane/ethyl acetate (B1210297) to pure ethyl acetate or ethyl acetate/methanol) is often effective.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
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Drying: Dry the purified compound under high vacuum.
Visualizations
Caption: Troubleshooting workflow for common purification issues.
References
Overcoming solubility issues with [2,2'-Bipyridine]-5,5'-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with [2,2'-Bipyridine]-5,5'-diamine.
Troubleshooting Guide
Users encountering difficulties dissolving this compound can follow this step-by-step troubleshooting guide.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
A1: Based on its chemical structure, which includes polar amine groups and an aromatic bipyridine core, polar aprotic solvents are generally the most effective. We recommend starting with Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). These solvents have been successfully used for dissolving this compound and related compounds for the synthesis of polymers and metal-organic frameworks. In some cases, methanol (B129727) has also been reported as a suitable solvent.
Q2: I am still having trouble dissolving the compound in DMF. What should I do next?
A2: If solubility in DMF at room temperature is limited, you can try the following:
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Gentle Heating: Warm the solution to 40-60 °C with constant stirring. This can significantly increase the solubility.
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Sonication: Use an ultrasonic bath to sonicate the mixture. The mechanical energy can help break down any particle agglomerates and facilitate dissolution.
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Acidification: Adding a small amount of acid (e.g., dilute HCl) can protonate the diamine groups, forming a more soluble salt. This is particularly useful if the downstream application is compatible with an acidic environment.
Q3: Can I use aqueous solutions to dissolve this compound?
A3: The solubility of this compound in neutral water is expected to be very low due to the aromatic nature of the bipyridine core. However, its solubility in aqueous solutions can be significantly increased by lowering the pH. By adding an acid, the amine functional groups become protonated, leading to the formation of a more water-soluble salt.
Q4: What is the impact of temperature on the stability of this compound in solution?
A4: While gentle heating can aid dissolution, prolonged exposure to high temperatures, especially in the presence of reactive solvents, could potentially lead to degradation. It is advisable to use the lowest temperature necessary to achieve dissolution and to prepare solutions fresh for use whenever possible.
Quantitative Solubility Data
The following table summarizes the known solubility information for this compound in various solvents.
| Solvent | Chemical Formula | Solubility | Temperature | Citation |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Room Temperature | |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Soluble | Room Temperature | |
| Methanol | CH₃OH | Soluble | Not Specified |
Experimental Protocols
Protocol 1: General Dissolution in an Organic Solvent (DMF)
This protocol describes the steps for dissolving this compound in DMF, a commonly used solvent for this compound.
Caption: A standard protocol for dissolving the compound in DMF.
Methodology:
-
Accurately weigh the required mass of this compound in a clean, dry vial.
-
Add the desired volume of high-purity DMF to the vial.
-
Stir the mixture at room temperature using a magnetic stirrer for 15-30 minutes.
-
If the solid is not fully dissolved, gently warm the vial in a water bath to approximately 50 °C while continuing to stir.
-
Alternatively, place the vial in an ultrasonic bath for 10-15 minute intervals until the solid is completely dissolved.
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Allow the solution to cool to room temperature before use. Ensure the compound remains in solution upon cooling. If precipitation occurs, a co-solvent or a more dilute solution may be necessary.
Stability of [2,2'-Bipyridine]-5,5'-diamine under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of [2,2'-Bipyridine]-5,5'-diamine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is an air-sensitive and light-sensitive solid.[1] To ensure its stability, it should be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C.[1][2][3] It is crucial to handle the compound using appropriate air-sensitive techniques, such as working in a glovebox or using Schlenk lines.
Q2: How stable is this compound in different solvents and pH conditions?
Q3: What is the thermal stability of this compound?
A3: The melting point of this compound is reported to be around 204-208°C. Thermal degradation of metal complexes containing bipyridine ligands can lead to the cleavage of the bipyridine ring. While the specific thermal decomposition products of the free ligand are not detailed in the available literature, heating the compound, especially in the presence of oxygen, is expected to lead to degradation.
Q4: Is this compound susceptible to oxidation or reduction?
A4: Yes, the bipyridine core is redox-active. Bipyridine derivatives can undergo reduction, often in a two-step process. The amino groups on the rings will also influence the redox properties. The presence of these electron-donating groups is expected to make the bipyridine ring more susceptible to oxidation compared to unsubstituted bipyridine. While specific redox potentials for this compound are not available, cyclic voltammetry of similar bipyridine ligands and their metal complexes has been studied.
Q5: Is the compound sensitive to light?
A5: Yes, many bipyridine-based compounds are photosensitive. It is recommended to protect this compound and its solutions from light to prevent potential photodecomposition. The compound is noted to be luminescent in air or water when exposed to UV light.[3][4][5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Suggested Solution |
| Degradation of the compound due to improper storage or handling. | Ensure the compound is stored under an inert atmosphere, in the dark, and at the recommended temperature (2-8°C). Use proper air-sensitive techniques (glovebox or Schlenk line) when handling the solid and its solutions. |
| Decomposition of the compound in solution over time. | Prepare solutions of this compound fresh before each experiment. If solutions need to be stored, even for a short period, they should be kept under an inert atmosphere and protected from light. |
| Reaction with atmospheric oxygen. | Degas all solvents thoroughly before use. When working with solutions, maintain a positive pressure of an inert gas. |
| Photodegradation. | Protect all solutions and reaction mixtures from light by using amber glassware or by wrapping the glassware with aluminum foil. |
Issue 2: Unexpected color change in the solution.
| Possible Cause | Suggested Solution |
| Oxidation of the compound. | The appearance of a color change, especially to a darker shade, can indicate oxidation of the aromatic amine groups. Ensure all handling is done under strictly anaerobic conditions. |
| pH-dependent degradation. | The color of bipyridine-containing solutions can be pH-sensitive. If working in unbuffered solutions, consider if the pH might be changing during the experiment. Buffer the solution if the experimental conditions allow. |
| Formation of a charge-transfer complex. | If other redox-active species are present, a color change could indicate the formation of a complex. |
Issue 3: Low yield or formation of side products in a reaction.
| Possible Cause | Suggested Solution |
| Degradation of the starting material. | Before starting a reaction, verify the purity of your this compound, for example, by measuring its melting point. |
| Instability under reaction conditions. | If the reaction is performed at elevated temperatures, in a strongly acidic or basic medium, or in the presence of strong oxidizing or reducing agents, the compound may be degrading. Consider modifying the reaction conditions to be milder if possible. |
| Air-sensitivity of reagents or intermediates. | Ensure all reagents are properly handled and that the reaction is carried out under a strictly inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol provides a general method to evaluate the stability of the compound under specific experimental conditions.
1. Preparation of Stock Solution:
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Inside a glovebox or under a positive flow of inert gas, accurately weigh a sample of this compound.
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Dissolve the compound in the desired degassed solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Sample Preparation:
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Aliquot the stock solution into several amber vials.
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For pH stability studies, adjust the pH of the aliquots using appropriate degassed buffers.
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For thermal stability studies, prepare aliquots for each temperature to be tested.
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For photostability studies, prepare a set of aliquots to be exposed to light and a control set to be kept in the dark.
3. Incubation:
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Store the vials under the desired conditions (specific pH, temperature, light exposure) for various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Analysis:
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At each time point, analyze the samples using a suitable analytical technique such as:
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UV-Vis Spectroscopy: Monitor for any changes in the absorbance spectrum, such as a decrease in the main absorption peak or the appearance of new peaks, which would indicate degradation.
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High-Performance Liquid Chromatography (HPLC): Quantify the concentration of the parent compound and detect the formation of any degradation products.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Identify the mass of potential degradation products.
-
5. Data Analysis:
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Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Data Presentation
Table 1: General Stability Profile of this compound
| Condition | Stability | Recommendations |
| Air/Oxygen | Unstable | Handle under an inert atmosphere (e.g., Argon, Nitrogen). |
| Light | Unstable | Protect from light by using amber vials or covering with foil. |
| Temperature (Storage) | Stable at 2-8°C | Store refrigerated. |
| Temperature (Elevated) | Likely unstable | Avoid prolonged heating. Assess stability at specific reaction temperatures. |
| pH (Acidic) | Potentially unstable | Use freshly prepared solutions. Buffer if possible and assess stability. |
| pH (Alkaline) | Potentially unstable | Use freshly prepared solutions. Buffer if possible and assess stability. |
| Reducing Agents | Can be reduced | Be aware of potential reactions with reducing agents in the system. |
| Oxidizing Agents | Can be oxidized | Avoid strong oxidizing agents. |
Note: The stability information is based on general chemical principles for aromatic diamines and bipyridines, as specific quantitative data for this compound is limited.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
Technical Support Center: Optimizing Metal Complex Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the reaction conditions for metal complex formation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield, or no desired metal complex at all. What are the possible causes and how can I improve it?
A1: Low or no yield in metal complex formation can stem from several factors. A systematic analysis of your reaction conditions is crucial.[1][2]
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Try extending the reaction time or increasing the temperature.[1] An increase in temperature often accelerates reaction rates by increasing the kinetic energy of molecules, leading to more frequent and energetic collisions.[3][4][5] However, be aware that excessive heat can sometimes lead to decomposition.[1] You can monitor the reaction's progress over time using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[6]
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Reagent Purity and Stoichiometry: Impurities in your starting materials (ligand or metal salt) or incorrect stoichiometry can significantly impact the yield.
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Solution: Ensure the purity of your reagents. If necessary, purify the starting materials before the reaction.[1] Carefully check the stoichiometry and consider adding a slight excess of the limiting reagent.
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Solvent Choice: The solvent plays a critical role in solubilizing the reactants and stabilizing the transition state. An inappropriate solvent can hinder the reaction.
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Solution: Experiment with different solvents. The ideal solvent should dissolve the reactants but may not fully dissolve the product at room temperature, which can aid in crystallization.
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Product Decomposition: The desired complex might be unstable under the reaction or workup conditions.
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Solution: Consider lowering the reaction temperature or using a milder workup procedure to prevent decomposition.[1]
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Issue 2: Formation of Unexpected Precipitates
Q2: An unexpected precipitate has formed in my reaction mixture. What could it be and what should I do?
A2: The formation of an unexpected precipitate often indicates a competing reaction or contamination.
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Metal Hydroxide (B78521) Precipitation: Many metal ions will precipitate as metal hydroxides or oxides in the presence of water and a base, or if the pH of the solution is too high.[7][8][9][10]
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Solution: Control the pH of your reaction mixture. This can be achieved using a buffer or by carefully adding an acid or base. The optimal pH range for complex formation will depend on the specific metal and ligand.
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Contamination: The precipitate could be due to contaminants in your reagents or from the glassware.[11] For instance, tap water can contain ions that might form insoluble salts.[11]
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Solution: Use high-purity, deionized water and ensure all glassware is scrupulously clean.
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Insoluble Starting Material or Byproduct: The precipitate might be an unreacted starting material or an insoluble byproduct.
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Solution: Analyze the precipitate separately to identify it. This can help you understand the side reactions occurring and adjust your conditions accordingly.
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Issue 3: Formation of Multiple Products
Q3: My analysis shows the presence of multiple products. Why is this happening and how can I favor the formation of the desired complex?
A3: The formation of multiple products can be attributed to the metal's ability to exist in various oxidation states and coordination geometries, or to side reactions involving the ligand.[12][13]
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Variable Oxidation States: Transition metals can often exist in multiple stable oxidation states, each potentially forming a different complex.[13][14]
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Solution: Control the redox environment of your reaction. This might involve using a specific solvent, adding a mild oxidizing or reducing agent, or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Different Coordination Geometries: A metal ion can coordinate with a varying number of ligands, leading to a mixture of complexes.[13][14]
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Solution: Adjust the stoichiometry of your reactants. Using a larger excess of the ligand can favor the formation of complexes with higher coordination numbers.
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Ligand-Based Side Reactions: The ligand itself might undergo side reactions under the experimental conditions, leading to the formation of different complexing agents.
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Solution: Review the stability of your ligand under the chosen reaction conditions (pH, temperature, solvent). If necessary, modify the conditions to minimize ligand degradation.
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Frequently Asked Questions (FAQs)
Q4: How does the choice of solvent affect metal complex formation?
A4: The solvent is a critical parameter in metal complex synthesis. Its properties can influence the solubility of reactants, the stability of the complex, and the reaction rate. Key solvent properties to consider include:
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Polarity and Dielectric Constant: These properties affect the solubility of the metal salt and the ligand. Polar solvents are generally better at dissolving charged species.
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Coordinating Ability (Donor Number): Solvents can act as ligands and compete with your intended ligand for coordination sites on the metal ion. Strongly coordinating solvents can hinder the formation of the desired complex.
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Temperature Range: The solvent's boiling and freezing points will dictate the accessible temperature range for your reaction.
Q5: What is the importance of controlling pH during metal complex formation?
A5: Controlling the pH is crucial for several reasons:
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Ligand Protonation: Many ligands are weak acids or bases. The pH of the solution will determine the extent of their protonation or deprotonation, which in turn affects their ability to coordinate to the metal ion.
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Metal Ion Hydrolysis: At higher pH values, many metal ions will react with hydroxide ions to form insoluble metal hydroxides or oxides, preventing the formation of the desired complex.[7][8][9][10]
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Complex Stability: The stability of the final metal complex can also be pH-dependent.
Q6: How do temperature and reaction time influence the outcome of the synthesis?
A6: Temperature and reaction time are interconnected parameters that control the kinetics and thermodynamics of the reaction.
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Temperature: Increasing the temperature generally increases the reaction rate, allowing equilibrium to be reached faster.[4][5] However, for exothermic reactions, higher temperatures can shift the equilibrium towards the reactants, decreasing the yield. Conversely, for endothermic reactions, higher temperatures favor product formation.
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Reaction Time: Sufficient reaction time is necessary for the reaction to reach completion. The optimal reaction time should be determined experimentally, for example, by monitoring the disappearance of starting materials or the appearance of the product over time using a suitable analytical technique.
Data Presentation
Table 1: Stability Constants (log K) of Selected Metal-Ligand Complexes in Aqueous Solution
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | log K₄ |
| Ag⁺ | NH₃ | 3.31 | 7.22 | - | - |
| Ag⁺ | CN⁻ | - | 20.48 | 21.7 | - |
| Al³⁺ | F⁻ | 7.01 | 12.63 | 16.70 | 19.40 |
| Ca²⁺ | CO₃²⁻ | 3.22 | - | - | - |
| Cd²⁺ | Cl⁻ | 1.98 | 2.58 | 2.38 | 1.78 |
| Cu²⁺ | NH₃ | 4.04 | 7.47 | 10.27 | 12.03 |
| Ni²⁺ | NH₃ | 2.72 | 4.89 | 6.55 | 7.67 |
| Zn²⁺ | NH₃ | 2.18 | 4.43 | 6.74 | 8.70 |
Data sourced from reference[15]. The values represent the stepwise formation constants.
Table 2: Effect of Temperature on the Stability Constant (log β₁) of Yttrium(III)-Acetate Complex
| Temperature (°C) | log β₁ |
| 25 | 2.27 |
| 50 | 2.75 |
| 100 | 3.48 |
| 150 | 4.02 |
| 200 | 4.51 |
Data sourced from reference[16]. The values show an increase in stability with increasing temperature, indicating an endothermic complexation reaction.
Experimental Protocols
Protocol 1: Characterization of a Metal Complex using UV-Vis Spectroscopy
This protocol outlines the general steps for obtaining a UV-Vis spectrum of a synthesized metal complex.
-
Solution Preparation:
-
Prepare a stock solution of your metal complex in a suitable solvent (one that does not absorb in the region of interest). The concentration should be accurately known.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).[17]
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Select the desired wavelength range for scanning.
-
-
Blank Measurement:
-
Fill a clean cuvette with the pure solvent used to prepare your samples.
-
Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of your sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.[18]
-
-
Data Analysis:
Protocol 2: Purification of a Metal Complex by Recrystallization
This protocol describes a general procedure for purifying a solid metal complex by recrystallization.[19][20][21][22]
-
Solvent Selection:
-
Choose a solvent in which your metal complex is highly soluble at elevated temperatures but poorly soluble at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[22]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.[22]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[22]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[21]
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals, for example, by air drying or in a desiccator.
-
Protocol 3: Purification of a Metal Complex by Column Chromatography
This protocol provides a general outline for purifying a metal complex using column chromatography.[5][23][24]
-
Stationary and Mobile Phase Selection:
-
Choose an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (solvent or solvent mixture) that will effectively separate your desired complex from impurities. This is often determined by running preliminary TLC plates.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin to collect fractions as the solvent flows through.
-
The polarity of the mobile phase can be gradually increased to elute compounds with stronger interactions with the stationary phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions (e.g., by TLC) to identify which ones contain the purified product.[5]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent (e.g., using a rotary evaporator) to obtain the purified metal complex.
-
Mandatory Visualizations
Caption: Workflow for optimizing metal complex formation.
Caption: Troubleshooting logic for metal complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. physicsforums.com [physicsforums.com]
- 12. quora.com [quora.com]
- 13. tutorchase.com [tutorchase.com]
- 14. What are the three reasons for transition metal to form complex compound.. [askfilo.com]
- 15. global.oup.com [global.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. kbcc.cuny.edu [kbcc.cuny.edu]
- 18. ijpras.com [ijpras.com]
- 19. mt.com [mt.com]
- 20. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 21. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 22. praxilabs.com [praxilabs.com]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 24. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of [2,2'-Bipyridine]-5,5'-diamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [2,2'-Bipyridine]-5,5'-diamine and its derivatives. This guide addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent methods for synthesizing the 2,2'-bipyridine (B1663995) core are transition-metal-catalyzed cross-coupling reactions. For the 5,5'-diamino-substituted scaffold, a nitration-reduction sequence is a common strategy. Key synthetic pathways include:
-
Ullmann Coupling: This classic method involves the copper-mediated homocoupling of 2-halo-5-nitropyridines, followed by reduction of the nitro groups. While historically significant, it often requires harsh reaction conditions.[1]
-
Suzuki-Miyaura Coupling: A versatile method involving the palladium-catalyzed cross-coupling of a 5-amino-2-halopyridine with a 5-amino-2-pyridylboronic acid derivative. A significant challenge is the potential for the bipyridine product to inhibit the palladium catalyst.[2]
-
Stille Coupling: This reaction couples a 5-amino-2-halopyridine with a 5-amino-2-stannylpyridine. A major drawback is the toxicity of the organotin reagents.[2][3]
-
Nickel-Catalyzed Homocoupling: A common approach for synthesizing symmetrical bipyridines, this method uses a nickel(II) complex with a reducing agent like zinc to couple 2-halopyridines.[4]
-
Nitration-Reduction: This involves the nitration of 2,2'-bipyridine to form 5,5'-dinitro-2,2'-bipyridine, followed by reduction to the desired diamine. Controlling the nitration to avoid side products can be challenging.
Q2: I am observing significant homocoupling of my starting materials in a Suzuki-Miyaura coupling. How can I minimize this side reaction?
Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings. To favor the desired cross-coupling, consider the following strategies:
-
Choice of Catalyst and Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands can suppress homocoupling by promoting the desired cross-coupling pathway.[5]
-
Reaction Conditions: Carefully controlling the reaction temperature and stoichiometry can also minimize homocoupling. Using a slight excess of the boronic acid reagent is often beneficial.[5]
-
Oxygen Exclusion: The presence of oxygen can promote the oxidative homocoupling of boronic acids. Ensure thorough degassing of solvents and the reaction mixture.[6]
Q3: My Ullmann coupling reaction is giving a low yield and a significant amount of dehalogenated side product. What are the likely causes and solutions?
Low yields and hydrodehalogenation are common issues in Ullmann couplings. Here are some troubleshooting tips:
-
Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide. Ensure the use of anhydrous solvents and reagents, and thoroughly dry all glassware.[7][8]
-
Inactive Catalyst: The active catalytic species is often Cu(I). If using a Cu(0) or Cu(II) source, ensure the reaction conditions can generate the active Cu(I) species. Using a fresh, high-purity copper(I) salt is recommended.[7]
-
Inappropriate Ligand: Ligands are crucial for stabilizing the copper catalyst. Screening different classes of ligands, such as amino acids or phenanthrolines, can improve yields.[7]
-
Base Selection: The base plays a critical role in the catalytic cycle. The choice of base can significantly impact the reaction outcome, with common choices including K₃PO₄ and Cs₂CO₃.[7][9][10]
Q4: I am having difficulty with the nitration of 2,2'-bipyridine. What are the common side reactions and how can I control them?
The nitration of pyridine (B92270) rings can be challenging due to the electron-deficient nature of the ring system, which often requires harsh conditions and can lead to side reactions.[11]
-
Over-nitration: The formation of dinitro or trinitro products can occur. Careful control of the reaction temperature and the stoichiometry of the nitrating agent is crucial.
-
Oxidation: The pyridine ring can be susceptible to oxidation under harsh nitrating conditions.
-
Regioselectivity: While the 5-position is generally favored, other isomers can be formed. The choice of nitrating agent and reaction conditions can influence the regioselectivity.
Q5: My Buchwald-Hartwig amination to introduce the amino groups is sluggish. What can I do to improve the reaction?
The efficiency of the Buchwald-Hartwig amination can be influenced by several factors, especially with heteroaromatic substrates.
-
Catalyst and Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can significantly improve the efficiency of the reaction with heteroaryl halides.[12][13]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For base-sensitive substrates, milder organic bases like DBU may be an option.[14][15]
-
Catalyst Poisoning: The product, a diamino-bipyridine, can act as a chelating ligand and poison the palladium catalyst. Using ligands that form very stable complexes with palladium can help mitigate this issue.[15]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, high-purity catalyst. For Suzuki and Buchwald-Hartwig, consider using a pre-catalyst. For Ullmann, ensure the generation of the active Cu(I) species.[7] |
| Catalyst Poisoning by Product | Employ bulky, electron-rich ligands to shield the metal center.[5] Consider increasing the reaction temperature to promote catalyst turnover. |
| Inappropriate Ligand | Screen a variety of ligands. For electron-rich heteroaromatics in Buchwald-Hartwig amination, sterically hindered phosphine ligands are often effective. |
| Suboptimal Base | Screen different inorganic and organic bases. The choice of base is highly substrate-dependent.[7][14] |
| Poor Solubility of Starting Materials | Try different solvents or solvent mixtures. For Suzuki couplings, DMF or a mixture of toluene (B28343) and water are common.[16] |
Issue 2: Formation of Significant Side Products
| Side Product | Reaction | Potential Cause | Suggested Solution |
| Homocoupling Product | Suzuki-Miyaura | Presence of oxygen, high catalyst loading, inappropriate ligand. | Rigorously degas the reaction mixture. Optimize catalyst loading. Use bulky, electron-rich ligands.[5] |
| Hydrodehalogenation Product | Ullmann | Protic impurities in the reaction mixture. | Use anhydrous solvents and reagents. Thoroughly dry all glassware.[7][8] |
| Protodeboronation Product | Suzuki-Miyaura | Base-catalyzed decomposition of the boronic acid. | Use milder bases (e.g., KF). Minimize water content in the reaction.[5] |
| Over-amination/Di-arylation | Buchwald-Hartwig | Highly reactive primary amine and aryl halide. | Use bulky ligands to sterically hinder the second amination. Carefully control the stoichiometry of the amine. |
Experimental Protocols
General Protocol for Nickel-Catalyzed Homocoupling of 2-Bromo-5-nitropyridine (B18158)
This protocol provides a general procedure for the synthesis of 5,5'-dinitro-2,2'-bipyridine, a precursor to this compound.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiBr₂(PPh₃)₂ (5 mol%), zinc dust (1.5 equivalents), and tetraethylammonium (B1195904) iodide (1.5 equivalents).[4]
-
Addition of Reagents: Add anhydrous THF to the flask, followed by the 2-bromo-5-nitropyridine (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with aqueous HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Bipyridine Synthesis
Caption: Troubleshooting workflow for low yield in bipyridine synthesis.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. research.rug.nl [research.rug.nl]
- 13. m.youtube.com [m.youtube.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Characterization of [2,2'-Bipyridine]-5,5'-diamine Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of [2,2'-Bipyridine]-5,5'-diamine and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing this compound metal complexes?
A1: Researchers often face challenges with low yields, the formation of side products, and difficulties in purification. The amino groups of the ligand can be sensitive to certain reaction conditions, leading to unwanted side reactions. Purification can be complicated by the poor solubility of the free ligand and some of its metal complexes in common organic solvents.
Q2: How do the 5,5'-diamine substituents affect the NMR spectrum of the bipyridine ligand upon coordination to a metal?
A2: Upon coordination to a diamagnetic metal center, the proton signals of the bipyridine core typically shift downfield due to the deshielding effect of the metal ion. The protons closest to the nitrogen atoms (H6, H6') experience the most significant shift. The amino protons may also show a shift or broadening depending on their interaction with the metal center or solvent. In paramagnetic complexes, significant peak broadening and large, unpredictable shifts can occur, often rendering the spectrum uninformative for structural elucidation.
Q3: My this compound complex has poor solubility. What solvents are recommended for characterization?
A3: The solubility of these complexes is highly dependent on the metal center and any counter-ions present. For the free ligand, polar aprotic solvents like DMSO and DMF can be effective. For metal complexes, a trial-and-error approach is often necessary. Good starting points include DMSO, DMF, acetonitrile, and methanol. In some cases, the use of a co-solvent system or gentle heating may be required to achieve sufficient concentration for analysis. For aqueous studies, adjusting the pH to protonate the amine groups can enhance solubility.
Q4: I am struggling to obtain single crystals of my this compound complex for X-ray crystallography. What can I do?
A4: Obtaining diffraction-quality crystals can be challenging. Common issues include the formation of amorphous powders or microcrystalline material. Here are some troubleshooting steps:
-
Purity is paramount: Ensure your complex is highly pure before attempting crystallization.
-
Solvent screening: Systematically screen a wide range of solvents and solvent mixtures.
-
Vary the crystallization technique: Try slow evaporation, vapor diffusion (hanging or sitting drop), and liquid-liquid diffusion.
-
Control the rate of crystallization: Slower crystallization often yields better crystals. This can be achieved by lowering the temperature or using a less volatile anti-solvent.
-
Vary the counter-ion: If your complex is ionic, changing the counter-ion can significantly impact its crystal packing.
Q5: How does the characterization of these complexes impact their application in drug development?
A5: Thorough characterization is critical for the advancement of metal-based drug candidates. Key considerations include:
-
Purity and Identity: Regulatory agencies require unambiguous proof of the compound's structure and purity.
-
Stability: The stability of the complex under physiological conditions (pH, temperature, presence of biological reductants/oxidants) must be assessed. Degradation can lead to loss of efficacy and potential toxicity. Spectroscopic techniques are crucial for stability-indicating assays.
-
Mechanism of Action: Understanding how the complex interacts with biological targets (e.g., DNA, proteins) is fundamental. Techniques like UV-Vis and fluorescence spectroscopy can be used to study these interactions. Mass spectrometry is also a powerful tool for identifying protein binding partners.[1][2][3][4][5]
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction, side reactions, or product loss during workup. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use high-purity starting materials.- Optimize the reaction temperature and stoichiometry of reactants.- Employ an inert atmosphere if reactants or products are air-sensitive. |
| Product is an intractable oil or tar | Presence of impurities or residual solvent. | - Triturate the crude product with a solvent in which the impurities are soluble but the product is not.- Attempt purification by column chromatography using a suitable stationary and mobile phase.- If the product is a salt, try precipitation from a concentrated solution by adding an anti-solvent. |
| Difficulty in removing unreacted ligand | Similar solubility of the ligand and the complex. | - Wash the crude product with a solvent that selectively dissolves the free ligand.- Recrystallization from a carefully chosen solvent system can be effective.- For some complexes, column chromatography may be a viable option. |
Characterization
| Technique | Issue | Possible Cause(s) | Troubleshooting Steps |
| NMR Spectroscopy | Broad or absent peaks (diamagnetic complexes) | - Aggregation of the complex in solution.- Paramagnetic impurities. | - Try a different solvent or lower the concentration.- Increase the temperature of the NMR experiment to reduce aggregation.- Ensure the sample is free from paramagnetic metals. |
| Uninterpretable spectrum (paramagnetic complexes) | Inherent paramagnetism of the metal center. | - This is an inherent property. Other techniques like X-ray crystallography, EPR, or magnetic susceptibility measurements may be more informative for structural characterization. | |
| UV-Vis Spectroscopy | Drifting baseline or non-reproducible spectra | - Complex is unstable in the chosen solvent.- Precipitation of the complex at the concentration used. | - Perform a time-course study to check for stability.- Use a freshly prepared solution for each measurement.- Ensure the complex is fully dissolved before analysis. |
| Mass Spectrometry (ESI-MS) | No molecular ion peak or poor signal intensity | - Inefficient ionization.- Complex is unstable under ESI conditions.- Inappropriate solvent system. | - Optimize the ESI source parameters (e.g., spray voltage, gas flow).- Try a different ionization technique if available (e.g., APCI).- Use a solvent system that is compatible with ESI and in which the complex is stable. |
| Fluorescence Spectroscopy | Unexpected fluorescence quenching | - Presence of quenching impurities.- Aggregation-caused quenching.- Inherent quenching by the metal center. | - Ensure high purity of the complex and solvent.- Perform a concentration-dependent study to check for aggregation effects.- This may be an intrinsic property of the complex, which can be studied to understand its photophysical behavior.[6] |
Quantitative Data Summary
The following tables provide representative data for this compound and its complexes. Note that specific values can vary depending on the solvent and other experimental conditions.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | H3, H3' | H4, H4' | H6, H6' | NH₂ |
| This compound | ~7.8 | ~7.0 | ~8.2 | ~5.5 |
| [Ru(bpy)₂(5,5'-NH₂-bpy)]²⁺ (representative) | 8.0-8.8 | 7.2-7.5 | 8.8-9.2 | 5.8-6.2 |
| [Zn(5,5'-NH₂-bpy)Cl₂] (representative) | 7.9-8.1 | 7.1-7.3 | 8.4-8.6 | 5.6-5.9 |
Table 2: Representative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Acetonitrile
| Compound | π → π* (Bipyridine) | Metal-to-Ligand Charge Transfer (MLCT) |
| This compound | ~250, ~300 | - |
| [Fe(II)(5,5'-NH₂-bpy)₃]²⁺ (representative) | ~290 | ~480-520 |
| [Ru(II)(5,5'-NH₂-bpy)₃]²⁺ (representative) | ~285 | ~450-480 |
| [Cu(I)(5,5'-NH₂-bpy)₂]⁺ (representative) | ~300 | ~430-460 |
Table 3: Representative Redox Potentials (E₁/₂, V vs. Fc⁺/Fc) in Acetonitrile
| Complex (Representative) | M³⁺/M²⁺ | M²⁺/M⁺ | Ligand-based Reductions |
| [Fe(II)(5,5'-NH₂-bpy)₃]²⁺ | ~ +0.9 to +1.1 | - | ~ -1.5 to -2.0 |
| [Ru(II)(5,5'-NH₂-bpy)₃]²⁺ | ~ +1.1 to +1.3 | - | ~ -1.4 to -1.8 |
| [Cu(I)(5,5'-NH₂-bpy)₂]⁺ | - | ~ +0.4 to +0.6 | ~ -1.6 to -2.1 |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of a Diamagnetic [Ru(II)(bpy)₂(5,5'-NH₂-bpy)]²⁺ Complex
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the complex into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetonitrile-d₃).
-
Cap the tube and gently agitate until the sample is fully dissolved. Gentle warming may be necessary.
-
-
Instrument Setup:
-
Lock and shim the spectrometer according to standard procedures.
-
Acquire a standard ¹H NMR spectrum.
-
If necessary, acquire 2D spectra (e.g., COSY, HSQC) to aid in peak assignment.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the coupling patterns (splitting) to determine the connectivity of protons.
-
Compare the spectrum to that of the free ligand and unsubstituted bipyridine complexes to assign the resonances.
-
Protocol 2: UV-Vis Spectroscopic Titration to Determine Metal-Ligand Stoichiometry
-
Stock Solution Preparation:
-
Prepare a stock solution of the metal salt (e.g., FeCl₂) of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of this compound of the same concentration in the same solvent.
-
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each (from 0 to 1).
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at the λₘₐₓ of the complex against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.[7]
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at the λₘₐₓ of the complex against the molar ratio of ligand to metal. The point at which the slope of the line changes indicates the stoichiometry.
-
Protocol 3: Cyclic Voltammetry (CV) Analysis of an Iron-[2,2'-Bipyridine]-5,5'-diamine Complex
-
Sample Preparation:
-
Prepare a ~1 mM solution of the complex in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.
-
Polish the working electrode before each experiment.
-
-
Data Acquisition:
-
Maintain an inert atmosphere over the solution during the experiment.
-
Record a CV of the solvent and electrolyte alone to establish the potential window.
-
Record the CV of the sample solution, scanning over a potential range that covers the expected redox events.
-
Vary the scan rate (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.
-
After the measurement, add a small amount of ferrocene (B1249389) as an internal standard and record the CV again to reference the potentials to the Fc⁺/Fc couple.[8]
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for reversible processes and peak potentials (Eₚ) for irreversible processes.
-
Analyze the peak separation (ΔEₚ) and the ratio of anodic to cathodic peak currents (iₚₐ/iₚ꜀) to assess reversibility.
-
Visualizations
Caption: General workflow for synthesis and characterization.
Caption: Decision tree for troubleshooting crystallization.
Caption: Conceptual pathway for metal-based drug action.
References
- 1. Elucidation of the Mechanism of Action for Metal Based Anticancer Drugs by Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the Mechanism of Action for Metal Based Anticancer Drugs by Mass Spectrometry-Based Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new therapeutic perspective on metal-based drugs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ensemble and Single-Molecule Studies on Fluorescence Quenching in Transition Metal Bipyridine-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Study of Bridging N-Donor Ligand-Induced Supramolecular Assembly of Conjugated Zn-Trisporphyrin with a Triphenylamine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent oxidation of [2,2'-Bipyridine]-5,5'-diamine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of [2,2'-Bipyridine]-5,5'-diamine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
This compound is a chemical compound featuring a bipyridine core with two amine functional groups.[1][2] The presence of aromatic amine groups makes the molecule susceptible to oxidation, a common characteristic of such compounds.[3] This oxidation can be accelerated by exposure to air (oxygen) and light.[4][5]
Q2: How can I visually identify if my sample of this compound has oxidized?
The primary indicator of oxidation is a change in color. A pure, unoxidized sample of this compound is typically an off-white to light yellow solid.[6] Upon oxidation, the color may darken to yellow or brown.[3] If you observe significant discoloration, the compound has likely undergone some degree of degradation.
Q3: What are the recommended storage conditions for this compound to minimize oxidation?
To ensure the long-term stability of the compound, it is crucial to store it under the following conditions:
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Inert Atmosphere: Store the solid compound in a tightly sealed container under an inert gas such as nitrogen or argon.[4][5]
-
Protection from Light: Use an amber or opaque vial to protect the compound from light.[4][5]
Q4: For how long can I store a solution of this compound?
The stability of a solution will depend on the solvent, concentration, and storage conditions. It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, the solution should be prepared with a deoxygenated solvent, stored under an inert atmosphere in a tightly sealed vial, protected from light, and kept at a low temperature (2-8°C). The stability of the solution should be monitored for any color change before use.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Solid compound is discolored (yellow/brown). | Oxidation due to improper storage or exposure to air/light. | For critical applications, it is best to use a fresh, unoxidized batch. If the discoloration is minor, purification by recrystallization under an inert atmosphere may be possible. |
| Solution of the compound changes color rapidly. | The solvent was not deoxygenated, or the dissolution process was performed in the presence of air. | Prepare solutions using solvents that have been thoroughly deoxygenated by sparging with an inert gas (nitrogen or argon) for at least 30 minutes. Handle the solid and solvent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). |
| Inconsistent experimental results. | Degradation of the this compound stock solution over time. | Always prepare fresh solutions for each experiment. If using a previously prepared stock, visually inspect for color change. Consider running a control experiment to confirm the activity of the compound. |
| Precipitate forms in the solution upon storage. | Formation of insoluble oxidation products or polymerization. | The solution has likely degraded significantly and should be discarded. Review and improve the solution preparation and storage procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Handling and Storage of Solid this compound
This protocol outlines the best practices for handling and storing the solid compound to prevent oxidation.
Materials:
-
This compound solid
-
Inert gas (Nitrogen or Argon)
-
Glovebox or Schlenk line
-
Amber glass vials with screw caps (B75204) and septa
-
Spatula
Procedure:
-
Inert Environment: Perform all manipulations of the solid compound inside a glovebox or on a Schlenk line under a positive pressure of inert gas.
-
Aliquotting: If the compound is in a large container, transfer smaller, experiment-sized aliquots into separate amber vials. This minimizes the exposure of the bulk material to potential contaminants.
-
Sealing: Tightly seal the vials with screw caps fitted with chemically resistant septa.
-
Storage: Store the vials in a dark environment at 2-8°C.[4][5]
Protocol 2: Preparation of a Stabilized Solution of this compound
This protocol describes the preparation of a solution with enhanced stability against oxidation.
Materials:
-
This compound solid
-
Deoxygenated solvent (e.g., DMSO, DMF, Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Glovebox or Schlenk line
-
Amber glass vials with screw caps and septa
-
Syringes and needles
Procedure:
-
Solvent Deoxygenation: Sparge the desired solvent with an inert gas (nitrogen or argon) for a minimum of 30 minutes to remove dissolved oxygen.
-
Vial Preparation: In an inert atmosphere, weigh the required amount of this compound into a clean, dry amber vial.
-
Dissolution: Using a syringe, transfer the deoxygenated solvent to the vial containing the solid. Gently swirl or sonicate the vial within the inert atmosphere until the solid is completely dissolved.
-
Storage: If the solution is not for immediate use, flush the headspace of the vial with the inert gas before tightly sealing. Store the solution in the dark at 2-8°C.
Data Presentation
| Solvent | Concentration (mM) | Storage Conditions | Observation at Time X | Observation at Time Y | Observation at Time Z |
| e.g., DMSO | 10 | 2-8°C, dark, N2 | No color change | Slight yellowing | Yellow solution |
| e.g., Ethanol | 5 | Room temp, ambient light | Yellowing within hours | Brown precipitate | - |
| User Data | |||||
| User Data |
Visualizations
Caption: Workflow for handling and preparing solutions of this compound to prevent oxidation.
Caption: A logical diagram for troubleshooting common issues related to the oxidation of this compound.
References
- 1. 5,5'-Diamino-2,2'-bipyridine | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS 52382-48-6 [matrix-fine-chemicals.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 52382-48-6|this compound|BLD Pharm [bldpharm.com]
- 5. 5,5'-Diamino-2,2'-bipyridine | 52382-48-6 | FD158891 [biosynth.com]
- 6. 2,2'-bipyridine-5,5'-diamine | 52382-48-6 [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of [2,2'-Bipyridine]-5,5'-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of [2,2'-Bipyridine]-5,5'-diamine, with a focus on scaling up the process. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and scalable methods involve the coupling of 5-amino-2-halopyridines. Key strategies include nickel-catalyzed homocoupling and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. Another approach involves the synthesis of 5,5'-dinitro-2,2'-bipyridine (B14681568) followed by a reduction step to yield the desired diamine.
Q2: I am observing low yields in my nickel-catalyzed coupling reaction. What are the likely causes?
A2: Low yields in nickel-catalyzed couplings of aminopyridines can stem from several factors. Catalyst deactivation is a primary concern, often caused by impurities in the starting materials or solvents. The presence of moisture or oxygen can also significantly hinder the reaction. Additionally, the amine functional group on the starting material can coordinate to the nickel catalyst, inhibiting its activity.
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification of this compound can be challenging due to its polarity and potential for metal chelation. Column chromatography on silica (B1680970) gel is a common laboratory-scale method. For larger scales, recrystallization is often more practical. An acid-base workup can also be effective; the diamine can be protonated and extracted into an aqueous acidic phase, leaving non-basic organic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, several safety precautions are crucial. Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves and a respirator, in a well-ventilated fume hood. Organophosphine ligands used in some coupling reactions are often air-sensitive and pyrophoric. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q5: Can I use an Ullmann coupling for this synthesis?
A5: While the Ullmann coupling is a classic method for forming biaryl linkages, it typically requires harsh reaction conditions (high temperatures) which may not be compatible with the amine functional groups. Modern modifications of the Ullmann reaction that proceed under milder conditions could be explored, but nickel- or palladium-catalyzed methods are generally more reliable and higher-yielding for this specific transformation.
Troubleshooting Guides
Nickel-Catalyzed Homocoupling of 5-Amino-2-halopyridines
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Impure starting materials or solvents. 3. Reaction not under inert atmosphere. 4. Amine coordination to the nickel center. | 1. Use a freshly opened or properly stored nickel precursor. 2. Ensure starting materials are pure and solvents are anhydrous and degassed. 3. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas. 4. Consider protecting the amine group (e.g., as a pyrrole) prior to coupling. |
| Formation of Side Products (e.g., dehalogenation) | 1. Presence of protic impurities (e.g., water). 2. Suboptimal reaction temperature. | 1. Use rigorously dried solvents and reagents. 2. Optimize the reaction temperature; lower temperatures may reduce dehalogenation. |
| Difficulty in Isolating the Product | 1. Product complexed with residual nickel. 2. Product is highly polar and adheres to silica gel. | 1. Include an aqueous workup with a chelating agent like EDTA to remove residual nickel. 2. Use a more polar eluent system for chromatography or consider reverse-phase chromatography. Recrystallization is a preferred method for larger scales. |
Reduction of 5,5'-Dinitro-2,2'-bipyridine
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | 1. Insufficient reducing agent. 2. Inactive catalyst (if using catalytic hydrogenation). 3. Low reaction temperature. | 1. Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl). 2. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and not poisoned. 3. Increase the reaction temperature as appropriate for the chosen reduction method. |
| Formation of Polymeric Byproducts | 1. Over-reduction or side reactions under harsh conditions. | 1. Use milder reducing agents or reaction conditions. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Product Contamination with Tin or Iron Salts | 1. Inefficient removal of metal salts during workup. | 1. After reaction, adjust the pH to be basic to precipitate metal hydroxides, then filter. 2. Thoroughly wash the organic extracts with water and brine. |
Data Presentation
Comparison of Synthetic Routes (Illustrative Lab-Scale Data)
| Parameter | Route 1: Nickel-Catalyzed Homocoupling | Route 2: Dinitro Bipyridine Reduction |
| Starting Material | 5-Amino-2-chloropyridine (B41692) | 5,5'-Dinitro-2,2'-bipyridine |
| Key Reagents | NiCl₂, PPh₃, Zn | SnCl₂·2H₂O, HCl or H₂, Pd/C |
| Typical Yield | 60-75% | 85-95% |
| Reaction Time | 12-24 hours | 4-8 hours |
| Purification Method | Column Chromatography, Recrystallization | Acid-Base Extraction, Recrystallization |
| Scalability | Moderate | Good |
Note: The data presented in this table is illustrative and based on typical laboratory-scale syntheses. Actual results may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Homocoupling of 5-Amino-2-chloropyridine
This protocol is adapted from established methods for nickel-catalyzed couplings of halopyridines.
Materials:
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5-Amino-2-chloropyridine
-
Nickel(II) chloride (NiCl₂)
-
Triphenylphosphine (PPh₃)
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Zinc dust
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Anhydrous N,N-Dimethylformamide (DMF)
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Argon or Nitrogen gas
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Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add NiCl₂ (5 mol%) and PPh₃ (10 mol%).
-
Evacuate and backfill the flask with argon three times.
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Add anhydrous DMF via syringe.
-
To the stirred solution, add 5-amino-2-chloropyridine (1.0 eq) and zinc dust (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of celite to remove insoluble materials.
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Extract the filtrate with ethyl acetate (B1210297) or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).
Protocol 2: Reduction of 5,5'-Dinitro-2,2'-bipyridine
This protocol describes a common method for the reduction of aromatic nitro compounds.
Materials:
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5,5'-Dinitro-2,2'-bipyridine
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 5,5'-dinitro-2,2'-bipyridine (1.0 eq) and ethanol.
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Stir the suspension and add a solution of SnCl₂·2H₂O (5.0-6.0 eq) in concentrated HCl.
-
Heat the reaction mixture to reflux (around 80 °C) for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Filter the mixture to remove the tin hydroxides.
-
Extract the filtrate with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
The resulting solid can be further purified by recrystallization from a solvent such as ethanol to yield pure this compound.
Mandatory Visualization
Caption: Comparative workflow of two primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low-yield issues in the synthesis.
Technical Support Center: [2,2'-Bipyridine]-5,5'-diamine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [2,2'-Bipyridine]-5,5'-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is an air-sensitive compound and should be stored in a cool (2-8°C), dark place under an inert atmosphere such as argon or nitrogen to prevent degradation.[1] It is supplied as a solid, typically a white to light yellow powder or crystalline material.[2]
Q2: In which solvents is this compound soluble?
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[5] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and use of this compound.
Synthesis
Problem 1: Low or no yield in the synthesis of this compound via Ullmann or Nickel-catalyzed coupling.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | For Ullmann coupling, use a fresh, high-purity copper(I) salt (e.g., CuI). For nickel-catalyzed reactions, ensure the nickel precursor is active. Consider in-situ activation of the catalyst.[6] |
| Inappropriate Ligand | The choice of ligand is critical for stabilizing the metal catalyst. For Ullmann reactions, screen ligands such as N-methylglycine or 1,10-phenanthroline.[6][7] For nickel-catalyzed couplings, phosphine (B1218219) ligands are commonly used.[8] |
| Suboptimal Base | The base is crucial for the catalytic cycle. Screen different inorganic bases like K₃PO₄ or Cs₂CO₃.[6] |
| Reaction Temperature | Traditional Ullmann reactions require high temperatures, while modern protocols with ligands operate under milder conditions (40-120 °C).[6] Optimize the temperature for your specific reaction setup. |
| Presence of Impurities | Water or other protic impurities can lead to side reactions, such as the reduction of the aryl halide starting material.[6] Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
Problem 2: Formation of significant side products, such as debromination or homocoupling of the starting material.
| Potential Cause | Suggested Solution |
| Protic Impurities | The presence of water can lead to the reduction of the aryl halide.[6] Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| Reaction Conditions | Suboptimal temperature or reaction time can favor side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. |
| Catalyst System | The choice of catalyst and ligand can influence the selectivity of the reaction. Experiment with different ligand-to-metal ratios. |
Purification
Problem 3: Difficulty in purifying the crude this compound product.
| Potential Cause | Suggested Solution |
| Insoluble Impurities | If the crude product contains insoluble impurities, a hot filtration step can be employed. Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., DMF) and filter while hot.[9] |
| Soluble Impurities | Recrystallization is an effective method for removing soluble impurities. A mixed-solvent system (e.g., DMF/water) can be effective if the compound has poor solubility in common single solvents.[9] Alternatively, column chromatography can be used. |
| Residual Catalyst | Washing the crude product with an appropriate aqueous solution (e.g., dilute ammonium (B1175870) hydroxide (B78521) for copper catalysts) can help remove residual metal salts. |
Experimental Protocols & Data
Illustrative Synthesis Protocol: Nickel-Catalyzed Homocoupling of 5-amino-2-chloropyridine (B41692)
This is a representative protocol and may require optimization.
-
Preparation: In a flame-dried Schlenk flask, add zinc powder, dibromobis(triphenylphosphine)nickel(II), and tetraethylammonium (B1195904) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask, followed by the 5-amino-2-chloropyridine starting material.
-
Reaction: Heat the reaction mixture to 60°C and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with an aqueous solution of ammonium hydroxide and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
This protocol is based on a general multi-step synthesis outline and may require further refinement.[10]
Quantitative Data
The following table can be used to document and compare results from purification experiments.
| Purification Method | Starting Mass (g) | Starting Purity (%) | Final Mass (g) | Final Purity (%) | Yield (%) |
| Recrystallization (DMF/Water) | |||||
| Column Chromatography |
Spectroscopic Data (Reference)
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the pyridine (B92270) rings would appear as doublets and doublets of doublets in the aromatic region (typically 7.0-9.0 ppm). The amino protons would likely appear as a broad singlet. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine rings would be observed in the aromatic region of the spectrum. |
| FT-IR (cm⁻¹) | - N-H stretching of primary amines: ~3300-3500 (two bands) - Aromatic C-H stretching: ~3000-3100 - C=C and C=N stretching (aromatic ring): ~1400-1600 - C-N stretching: ~1250-1350 |
Reference FT-IR peaks for 2,2'-bipyridine (B1663995) include absorptions around 1596 cm⁻¹ (C=N), 1434-1476 cm⁻¹ (C=C), and 735-766 cm⁻¹ (C-H).[11]
Visualizations
Experimental & Troubleshooting Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. 52382-48-6|this compound|BLD Pharm [bldpharm.com]
- 2. 5,5'-Diamino-2,2'-bipyridine | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,2'-bipyridine-5,5'-diamine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to [2,2'-Bipyridine]-5,5'-diamine and Other Bipyridine Ligands
Introduction
The 2,2'-bipyridine (B1663995) (bpy) scaffold is a cornerstone in coordination chemistry, prized for its ability to form stable chelate complexes with a vast range of metal ions.[1] These complexes are pivotal in fields as diverse as catalysis, materials science, and drug development.[2] The performance of a bipyridine-metal complex can be meticulously tuned by introducing substituents onto the bipyridine framework, which alters its steric and electronic properties.[3]
This guide provides an objective comparison of [2,2'-Bipyridine]-5,5'-diamine with other key bipyridine ligands, including the parent unsubstituted 2,2'-bipyridine and derivatives bearing electron-withdrawing and sterically demanding groups. By examining supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with the insights needed for rational ligand selection and catalyst design.
This compound is a derivative featuring strong electron-donating amino groups at the 5 and 5' positions.[4] These functional groups not only modulate the electronic properties of the ligand but also offer unique opportunities for secondary interactions, such as hydrogen bonding, to build supramolecular assemblies.[5]
Electronic and Structural Properties: A Comparative Overview
The introduction of substituents onto the 2,2'-bipyridine backbone profoundly influences the electronic environment of the coordinating nitrogen atoms and, consequently, the properties of the resulting metal complex. The amino groups in this compound act as powerful +M (mesomeric) and -I (inductive) groups, with the overall effect being strongly electron-donating. This increases the electron density on the metal center upon coordination, which can enhance reactivity in certain catalytic processes.[3]
In contrast, electron-withdrawing groups, such as carboxylates (-COOH) or nitro groups (-NO2), decrease the electron density at the metal center. Sterically bulky groups, particularly at the 6,6'-positions, can influence the geometry of the metal complex, which is critical for controlling selectivity in catalysis.[3][6]
The unique feature of the amino groups on the this compound ligand is their ability to act as hydrogen-bond donors. This allows for the formation of extended one-, two-, or three-dimensional networks in the solid state, a property not shared by many other substituted bipyridines.[5]
Data Presentation
The following tables summarize key spectroscopic and electrochemical data for this compound and a selection of other representative bipyridine ligands. These values provide a quantitative basis for comparing their electronic properties.
Table 1: Physical and Spectroscopic Properties of Selected Bipyridine Ligands
| Ligand | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | UV-Vis Absorption (λmax, nm) in Ethanol |
| 2,2'-Bipyridine | C10H8N2 | 156.18 | White Solid | 233, 280[7] |
| This compound | C10H10N4 | 186.22 | Off-white to light yellow Solid [8] | Luminescent in air or water when exposed to UV light [8][9][10] |
| 4,4'-Dicarboxy-2,2'-bipyridine | C12H8N2O4 | 244.20 | White Solid | Data not readily available in comparable solvent |
| 5,5'-Dicarboxy-2,2'-bipyridine | C12H8N2O4 | 244.20 | White Solid | Data not readily available in comparable solvent |
Table 2: Electrochemical Properties of Selected Bipyridine Ligands
| Ligand | First Reduction Potential (E₁/₂, V vs. Fc/Fc⁺) in Acetonitrile | Key Feature |
| 2,2'-Bipyridine | -2.67[7] | Parent Ligand |
| This compound | Expected to be more negative than -2.67 V | Electron-Donating Groups |
| 4,4'-Dicarboxy-2,2'-bipyridine | Expected to be less negative than -2.67 V | Electron-Withdrawing Groups[11] |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | Data not readily available | Steric Bulk / Electron-Donating |
Note: Redox potentials are highly dependent on the experimental conditions. The expected values for substituted ligands are based on the known electronic effects of the substituents. Electron-donating groups make reduction more difficult (more negative potential), while electron-withdrawing groups make it easier (less negative potential).
Mandatory Visualization
The following diagrams illustrate key workflows and conceptual relationships relevant to the comparison and application of bipyridine ligands.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 2,2'-bipyridine-5,5'-diamine CAS#: 52382-48-6 [m.chemicalbook.com]
- 9. 5,5'-Diamino-2,2'-bipyridine | CymitQuimica [cymitquimica.com]
- 10. 2,2'-bipyridine-5,5'-diamine | 52382-48-6 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to [2,2'-Bipyridine]-5,5'-diamine and 4,4'-diamino-2,2'-bipyridine for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Bipyridine Isomers for Advanced Applications
In the realm of coordination chemistry, materials science, and drug development, the selection of appropriate ligands is paramount to achieving desired molecular architectures and functionalities. Among the vast array of chelating agents, substituted 2,2'-bipyridines are of significant interest due to their robust coordination properties and tunable electronic and steric characteristics. This guide provides a detailed comparison of two constitutional isomers: [2,2'-Bipyridine]-5,5'-diamine and 4,4'-diamino-2,2'-bipyridine. We will delve into their synthesis, chemical properties, and performance in various applications, supported by experimental data to aid researchers in making informed decisions for their specific needs.
At a Glance: Key Chemical and Physical Properties
Both isomers share the same molecular formula (C₁₀H₁₀N₄) and molecular weight (186.21 g/mol ), but the positioning of the amino groups on the bipyridine framework leads to distinct differences in their electronic properties, spatial arrangement, and, consequently, their behavior in chemical reactions and molecular assemblies.[1][2]
| Property | This compound | 4,4'-diamino-2,2'-bipyridine |
| CAS Number | 52382-48-6[3] | 18511-69-8[2] |
| Molecular Formula | C₁₀H₁₀N₄[1][3] | C₁₀H₁₀N₄[2] |
| Molecular Weight | 186.21 g/mol [1][3] | 186.21 g/mol [2] |
| Appearance | Off-white to light yellow solid[4] | Off-white to pale green solid |
| Melting Point | 185 °C (subl.)[4] | >270°C (dec.) |
| Predicted pKa | 5.66 ± 0.32 | 8.14 ± 0.50 |
| Predicted Boiling Point | 432.8 ± 40.0 °C[4] | 521.0 ± 50.0 °C[2] |
Synthesis and Experimental Protocols
The synthetic routes to these isomers differ, reflecting the influence of the amino group position on the reactivity of the pyridine (B92270) rings.
Synthesis of this compound
An effective method for the synthesis of this compound involves the nickel-catalyzed homocoupling of 2-chloro-5-aminopyridine.[5] This approach offers good yields and avoids harsh reaction conditions.
Experimental Protocol: Nickel-Catalyzed Homocoupling [5]
A solution of NiCl₂·6H₂O and PPh₃ in DMF is reduced with Zn powder to form the active Ni(0) catalyst. To this mixture, 2-chloro-5-aminopyridine is added, and the reaction is stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere for several hours. After completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the desired product. A reported yield for this method is over 60%.[5]
Synthesis of 4,4'-diamino-2,2'-bipyridine
A common and improved synthesis for 4,4'-diamino-2,2'-bipyridine starts from the corresponding dinitro compound, 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide, followed by reduction. This method has been reported to produce significantly higher yields compared to previous approaches.
Experimental Protocol: Reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide
A mixture of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide and a palladium on carbon (Pd/C) catalyst in ethanol (B145695) is heated to reflux under a nitrogen atmosphere. Hydrazine hydrate (B1144303) in ethanol is then added dropwise to the suspension. The reaction proceeds at reflux for several hours. After cooling, the product is isolated by filtration and washed to afford 4,4'-diamino-2,2'-bipyridine.
Performance and Applications: A Comparative Analysis
The differing placement of the electron-donating amino groups significantly influences the electronic structure and, therefore, the performance of these ligands in various applications.
Coordination Chemistry and Material Science
Both isomers are excellent ligands for a variety of transition metals, forming stable complexes.[6] These complexes can serve as building blocks for supramolecular structures and coordination polymers.
-
This compound has been utilized in the construction of covalent organic polymers (COPs). For instance, a bipyridine-based COP synthesized by the condensation of this compound with trimesoyl chloride, when coordinated with PdCl₂, acts as a highly efficient heterogeneous catalyst for Suzuki-Miyaura reactions.[7]
-
4,4'-diamino-2,2'-bipyridine is known to form three-dimensional hydrogen-bonded networks in its metal complexes, particularly with carboxylate counteranions.[6] These structures are of interest in crystal engineering and the development of functional materials.
Caption: Logical relationship between isomeric structure and resulting chemical properties.
Catalysis
The electronic properties of the diamino-bipyridine ligands play a crucial role in the catalytic activity of their metal complexes. The amino groups, being electron-donating, can modulate the electron density at the metal center, thereby influencing its reactivity.
A study involving density functional theory (DFT) calculations on rhenium(I) tricarbonyl complexes of diamino-2,2'-bipyridines provided insights into their electronic structures. The calculated HOMO-LUMO gaps followed the trend: 4,4'-diamino-2,2'-bipyridine > 6,6'-diamino-2,2'-bipyridine > 5,5'-diamino-2,2'-bipyridine.[7] This suggests that the position of the amino substituents significantly impacts the electronic properties of the resulting metal complexes.
For a Re(5,5'-diamino-2,2'-bpy)(CO)₃Cl complex, the presence of the amine substituents leads to a destabilization of the π* orbital of the ligand.[7] This results in the catalytically active species requiring more negative potentials to be reached.[7] This complex was found to be an active and selective electrocatalyst for the reduction of CO₂ to CO with a high faradaic efficiency of 99%.[7]
While direct comparative experimental data on the catalytic performance of metal complexes of both isomers for the same reaction is scarce in the readily available literature, the DFT findings suggest that the 4,4'-isomer may lead to complexes with different redox properties compared to the 5,5'-isomer, which could be exploited in the design of catalysts for specific applications.
Caption: A generalized workflow for comparing the catalytic performance of the two isomers.
Conclusion
This compound and 4,4'-diamino-2,2'-bipyridine, while isomeric, present distinct profiles in terms of their synthesis, physical properties, and, most importantly, their electronic characteristics. The choice between these two ligands will be dictated by the specific requirements of the application. The 5,5'-isomer, with its lower predicted pKa and different electronic profile, may be advantageous in applications where fine-tuning of the ligand's electronic properties is critical for catalytic activity or material function. Conversely, the 4,4'-isomer's propensity to form extensive hydrogen-bonded networks makes it a strong candidate for the design of robust supramolecular assemblies and crystalline materials.
This guide provides a foundational understanding of these two important molecules. Researchers and drug development professionals are encouraged to consider the specific experimental data presented herein when selecting a ligand for their synthetic targets, be it a novel therapeutic agent, a highly efficient catalyst, or an advanced functional material. Further experimental studies directly comparing the performance of these isomers in various applications would be highly valuable to the scientific community.
References
- 1. 5,5'-Diamino-2,2'-bipyridine | C10H10N4 | CID 10129248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Diamino-2,2'-bipyridine | C10H10N4 | CID 191515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2'-bipyridine-5,5'-diamine synthesis - chemicalbook [chemicalbook.com]
- 4. 2,2'-bipyridine-5,5'-diamine | 52382-48-6 [chemicalbook.com]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unlocking Catalytic Potential: The Advantages of [2,2'-Bipyridine]-5,5'-diamine
For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalysts is perpetual. In the vast landscape of ligand design, [2,2'-Bipyridine]-5,5'-diamine has emerged as a versatile and potent scaffold, offering distinct advantages in a range of catalytic applications. This guide provides an objective comparison of its performance with alternative ligands, supported by experimental data, to inform your catalyst selection and development endeavors.
The unique structure of this compound, featuring a rigid bipyridyl core functionalized with electron-donating amine groups at the 5 and 5' positions, imparts favorable electronic and coordination properties. These characteristics have been harnessed to enhance the catalytic activity of transition metal complexes in crucial transformations, most notably in electrocatalytic carbon dioxide (CO₂) reduction and palladium-catalyzed cross-coupling reactions.
Electrocatalytic CO₂ Reduction: Enhancing Efficiency with Rhenium Complexes
The conversion of CO₂ into valuable chemical feedstocks is a critical area of sustainable chemistry. Rhenium tricarbonyl complexes bearing bipyridine ligands, with the general formula fac-[Re(bpy-R)(CO)₃Cl], are well-established molecular electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). The electronic properties of the bipyridine ligand play a pivotal role in the catalyst's performance.
The amine substituents in this compound act as strong electron-donating groups, increasing the electron density on the bipyridine framework. This electronic modification influences the redox potentials of the resulting Rhenium complex, which can impact the catalytic turnover frequency (TOF) and Faradaic efficiency (FE) of the CO₂ reduction reaction. While direct comparative data for the diamine-substituted complex is still emerging in dedicated studies, the general trend observed with electron-donating groups on the bipyridine ligand points towards enhanced catalytic activity.
Table 1: Comparison of Rhenium Bipyridine Catalysts for Electrocatalytic CO₂ Reduction
| Ligand (in fac-[Re(ligand)(CO)₃Cl]) | Substituent Nature | First Reduction Potential (V vs. Fc⁺/Fc) | Turnover Frequency (TOF) (s⁻¹) | Faradaic Efficiency for CO (%) |
| 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) | Electron-Donating (Alkyl) | -1.45 | >1000 | 99 ± 2 |
| 2,2'-bipyridine (unsubstituted) | Neutral | -1.34 | ~1100 | High |
| 4,4'-dicarboxyl-2,2'-bipyridine | Electron-Withdrawing | Not specified | Lower activity reported | Not specified |
| This compound | Strongly Electron-Donating (Amine) | Expected to be more negative | Potentially enhanced | High selectivity expected |
| 6-(meta-aniline)-2,2'-bipyridine | Electron-Donating (Amine) | -1.73 | 239 | ≥89 |
Note: Data for 4,4'-di-tert-butyl-2,2'-bipyridine and the unsubstituted bipyridine are included for comparison to illustrate the effect of electron-donating groups.[1] Data for the aniline-substituted bipyridine is also provided as a proxy for the expected behavior of the diamino-bipyridine ligand.[2] The values for this compound are predicted based on established electronic effects.
Experimental Protocol: Electrocatalytic CO₂ Reduction
This protocol outlines a general procedure for evaluating the electrocatalytic performance of a fac-[Re(bpy-R)(CO)₃Cl] complex for CO₂ reduction.
1. Catalyst Synthesis:
-
The complex fac-[Re(this compound)(CO)₃Cl] can be synthesized by reacting Rhenium(I) pentacarbonyl chloride ([Re(CO)₅Cl]) with an equimolar amount of this compound in a suitable solvent like toluene (B28343) under reflux.[3]
2. Electrochemical Measurements:
-
Cyclic Voltammetry (CV):
-
A three-electrode setup is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
The catalyst (typically 1 mM) is dissolved in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile).
-
The solution is purged with argon to obtain a baseline voltammogram.
-
Subsequently, the solution is saturated with CO₂ by bubbling the gas for at least 30 minutes, and the CV is recorded to observe the catalytic current enhancement.
-
-
Controlled Potential Electrolysis (CPE):
-
CPE is performed in a gas-tight electrochemical cell at a potential determined from the catalytic wave in the CV.
-
The gaseous products in the headspace of the cell are periodically sampled and analyzed by gas chromatography (GC) to determine the Faradaic efficiency for CO production.[4]
-
Catalytic Cycle for CO₂ Reduction by Re(bpy) Complexes
Caption: Proposed mechanism for the electrocatalytic reduction of CO₂ by a Rhenium bipyridine complex.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of ligand is critical for the efficiency of the palladium catalyst, influencing factors such as reaction rate, substrate scope, and catalyst stability. Electron-donating ligands are known to enhance the rate of oxidative addition, a key step in the catalytic cycle.
The amine groups of this compound significantly increase the electron-donating ability of the ligand compared to unsubstituted bipyridine. This enhanced electron density at the palladium center is expected to facilitate the oxidative addition of aryl halides, potentially leading to higher catalytic activity and allowing for the use of less reactive coupling partners like aryl chlorides. While direct comparative studies are limited, the principles of ligand electronic effects in Suzuki-Miyaura coupling suggest a performance advantage for electron-rich bipyridine ligands.
Table 2: Illustrative Performance of Bipyridine-type Ligands in Suzuki-Miyaura Coupling
| Ligand | Substituent Effect | Typical Substrate Scope | Expected Relative Activity |
| 2,2'-Bipyridine | Neutral | Aryl iodides and bromides | Baseline |
| 4,4'-Dimethoxy-2,2'-bipyridine | Electron-Donating | Aryl iodides, bromides, and some activated chlorides | Higher |
| This compound | Strongly Electron-Donating | Potentially broad, including less reactive aryl chlorides | Potentially Highest |
| 4,4'-Dinitro-2,2'-bipyridine | Electron-Withdrawing | Generally less effective | Lower |
Note: This table is illustrative and based on established principles of ligand electronic effects in Suzuki-Miyaura cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a bipyridine-type ligand.
1. Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound or other bipyridine ligand
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
2. Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precursor (e.g., 1-2 mol%), the bipyridine ligand (e.g., 1-2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (e.g., 5 mL).
-
Heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[5]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound presents a compelling case for its utilization in catalysis. Its strong electron-donating properties offer a clear advantage in enhancing the reactivity of metal centers in key catalytic steps. For researchers engaged in the development of catalysts for CO₂ reduction and C-C bond formation, this ligand represents a valuable tool for improving catalytic efficiency and expanding the scope of accessible transformations. The provided experimental frameworks serve as a starting point for the practical application and further investigation of this promising ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of CO2 using a Rhenium Bipyridine Complex Containing Ancillary BODIPY Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Studies on [2,2'-Bipyridine]-5,5'-diamine and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental aspects of metal complexes containing the [2,2'-Bipyridine]-5,5'-diamine ligand. By juxtaposing its performance with alternative chelating agents and detailing the associated experimental and computational methodologies, this document aims to equip researchers with the necessary information to evaluate and utilize these compounds in their work, particularly in the realm of drug development and materials science.
Performance Comparison of this compound Metal Complexes
The introduction of amino groups at the 5 and 5' positions of the 2,2'-bipyridine (B1663995) framework significantly influences the electronic properties and coordination chemistry of the resulting metal complexes. These modifications can enhance hydrogen bonding capabilities, provide sites for further functionalization, and modulate the redox and photophysical properties of the complex. Below is a comparative summary of key performance indicators for this compound complexes against common alternatives like unsubstituted 2,2'-bipyridine, 1,10-phenanthroline, and ethylenediamine.
Table 1: Comparison of Calculated and Experimental Properties of Selected Ligands and Their Metal Complexes
| Parameter | [Ru(this compound)₃]²⁺ (Hypothetical) | [Ru(bpy)₃]²⁺ | [Ni(phen)₃]²⁺ | [Rh(Cp*)(en)Cl]⁺ |
| Computational Data (DFT) | ||||
| HOMO Energy (eV) | Expected to be higher than [Ru(bpy)₃]²⁺ | -5.8 to -6.2 | Varies with metal | Varies with metal and co-ligands |
| LUMO Energy (eV) | Expected to be slightly higher than [Ru(bpy)₃]²⁺ | -3.5 to -3.9 | Varies with metal | Varies with metal and co-ligands |
| HOMO-LUMO Gap (eV) | Expected to be smaller than [Ru(bpy)₃]²⁺ | ~2.3 | Varies with metal | Varies with metal and co-ligands |
| M-N Bond Length (Å) | ~2.06 - 2.10 | ~2.06 | ~2.09 - 2.12 | ~2.10 (Rh-N) |
| Experimental Data | ||||
| λmax (MLCT) (nm) | Red-shifted compared to [Ru(bpy)₃]²⁺ | ~452 | Varies with metal | Varies with metal and co-ligands |
| Redox Potential (E₁/₂) (V vs. Fc/Fc⁺) | Expected to be less positive than [Ru(bpy)₃]²⁺ | +1.26 | Varies with metal | Varies with metal and co-ligands |
| Formation Constant (log K) | High | High | High | High |
Note: Data for [Ru(this compound)₃]²⁺ is hypothetical and based on expected trends from literature on substituted bipyridines. Actual values would require specific experimental and computational studies.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and computational analysis of these complexes.
Synthesis of this compound
A common route for the synthesis of 5,5'-diamino-2,2'-bipyridine involves the coupling of 2-chloro-5-aminopyridine in the presence of a nickel catalyst.
Materials:
-
2-chloro-5-aminopyridine
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Zinc powder
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve NiCl₂·6H₂O and PPh₃ in DMF.
-
Add zinc powder to the solution to reduce the nickel(II) to a more active catalytic species.
-
Add 2-chloro-5-aminopyridine to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate the nickel catalyst.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Synthesis of a Tris-homoleptic Ruthenium(II) Complex with this compound
This protocol is adapted from the synthesis of similar tris-bipyridyl ruthenium complexes.
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
This compound
-
Ethanol (B145695) or N,N-dimethylformamide (DMF)
-
Lithium chloride (LiCl)
Procedure:
-
Combine RuCl₃·xH₂O, a slight excess of this compound (e.g., 3.1 equivalents), and LiCl in a round-bottom flask.[1]
-
Add ethanol or DMF as the solvent.
-
Reflux the mixture with stirring for several hours (e.g., 8-24 hours). The color of the solution should change, indicating complex formation and the reduction of Ru(III) to Ru(II).
-
Cool the reaction mixture to room temperature.
-
Add an anti-solvent, such as acetone (B3395972) or diethyl ether, to precipitate the crude product.[1]
-
Collect the solid by vacuum filtration and wash with water and diethyl ether to remove unreacted starting materials and impurities.[1]
-
The product can be further purified by recrystallization or column chromatography.
Computational Details for DFT Studies
A systematic approach to DFT calculations is essential for obtaining reliable theoretical data.
Methodology:
-
Geometry Optimization:
-
Functional: A hybrid functional such as B3LYP or PBE0 is often a good starting point for transition metal complexes.[2]
-
Basis Set: A double-zeta basis set with polarization functions (e.g., def2-SVP, LANL2DZ for the metal and 6-31G(d) for other atoms) is typically used for initial geometry optimizations. For higher accuracy, a triple-zeta basis set (e.g., def2-TZVP) is recommended.[2]
-
Solvation Model: To simulate experimental conditions, a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed, specifying the relevant solvent (e.g., water, acetonitrile).[2]
-
Relativistic Effects: For heavier metals like ruthenium, relativistic effects should be considered, for instance, by using effective core potentials (ECPs) like LANL2DZ or by employing methods like the Zeroth-Order Regular Approximation (ZORA).[2]
-
-
Frequency Calculations: Perform frequency calculations on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Properties:
-
HOMO/LUMO Energies: Analyze the output of the geometry optimization to obtain the energies of the highest occupied and lowest unoccupied molecular orbitals.
-
UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT) calculations on the optimized geometry to simulate the electronic absorption spectrum and identify the nature of the electronic transitions (e.g., metal-to-ligand charge transfer, MLCT).
-
Visualization of a Typical DFT Workflow
The following diagram illustrates a standard workflow for the computational study of a novel metal complex using DFT, from initial structure definition to comparison with experimental data.
Caption: A typical workflow for DFT studies and experimental validation of metal complexes.
By following this structured approach of theoretical calculations validated by experimental data, researchers can gain deep insights into the properties of this compound metal complexes and rationally design new molecules with tailored functionalities for applications in drug development, catalysis, and materials science.
References
Comparative analysis of the stability of different diamine bipyridine complexes
Introduction to Diamine Bipyridine Ligands
Diamine bipyridines are a class of chelating ligands that are derivatives of 2,2'-bipyridine (B1663995), featuring one or more amino functional groups. The position of the amino substituents on the bipyridine rings significantly influences their electronic properties and, consequently, the stability of the metal complexes they form. The amino groups, being electron-donating, can increase the basicity of the pyridyl nitrogen atoms, which generally leads to the formation of more stable complexes compared to the unsubstituted 2,2'-bipyridine. This guide focuses on a comparative analysis of the stability of complexes formed with different diamine bipyridine isomers and various transition metal ions.
Comparative Analysis of Stability Constants
The stability of a metal complex is quantitatively expressed by its stability constant (or formation constant), β. A higher stability constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. The following table summarizes the available stability constants (log β) for complexes of unsubstituted 2,2'-bipyridine and some of its diamine derivatives with selected transition metals. It is important to note that the data is compiled from various sources, and experimental conditions may differ.
| Ligand | Metal Ion | log β₁ | log β₂ | log β₃ | Overall log β | Method | Reference |
| 2,2'-Bipyridine | Co(II) | - | - | - | 2.88 | Spectrophotometry | [1] |
| 2,2'-Bipyridine | Ni(II) | - | - | - | 3.30 | Spectrophotometry | [1] |
| 2,2'-Bipyridine | Cu(II) | - | - | - | 3.51 | Spectrophotometry | [1] |
| 2,2'-Bipyridine | Fe(II) | - | - | - | - | Spectrophotometry | [2] |
| 2,2'-Bipyridine | Fe(III) | 5.2 | 10.3 | 15.0 | - | Spectrophotometry | [3][4] |
| 5,5'-Diamino-2,2'-bipyridine | Co(II) | - | - | 19.5 | - | Spectrophotometry | [5] |
| 5,5'-Diamino-2,2'-bipyridine | Fe(II) | High Stability Noted | - | - | - | Synthesis | [6][7] |
| 4,4'-Diamino-2,2'-bipyridine | Data Not Available | - | - | - | - | - | |
| 6,6'-Diamino-2,2'-bipyridine | Data Not Available | - | - | - | - | - |
Note: The stability of Iron(II) complexes with 5,5'-diamino-2,2'-bipyridine is noted to be particularly high, but quantitative data from the search results is not available. Data for 4,4'- and 6,6'-diamino-2,2'-bipyridine complexes is currently lacking in the available literature, highlighting an area for future research.
Experimental Protocols
The determination of stability constants is crucial for a comparative analysis. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining stability constants in solution.[8][9][10][11][12][13][14]
Principle: This method involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) upon the addition of a titrant to a solution containing a metal ion and a ligand. The data from the titration curve allows for the calculation of the concentrations of the free ligand and metal ion at equilibrium, which in turn is used to determine the stability constants.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., CoCl₂, NiCl₂, CuCl₂) of known concentration.
-
Prepare a standard solution of the diamine bipyridine ligand of known concentration.
-
Prepare a standard solution of a strong acid (e.g., HCl) and a carbonate-free strong base (e.g., NaOH).
-
An inert electrolyte (e.g., KNO₃ or NaClO₄) is added to all solutions to maintain a constant ionic strength.
-
-
Titration Procedure:
-
A solution containing the metal ion, the ligand, and a known excess of strong acid is placed in a thermostatted vessel.
-
The solution is titrated with the standard strong base solution.
-
The pH of the solution is measured after each addition of the base using a calibrated pH meter.
-
-
Data Analysis:
-
The titration data (volume of base added vs. pH) is used to calculate the average number of protons bound per ligand molecule and the free ligand concentration at each point.
-
Computer programs such as BEST or Hyperquad are commonly used to refine the protonation constants of the ligand and the overall stability constants (β) of the metal complexes by fitting the experimental titration data to a chemical model.[15]
-
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is another powerful technique for determining stability constants, particularly for colored complexes.[2][3][4][16]
Principle: This method relies on the change in the absorbance of a solution as the metal-ligand complex forms. If the complex has a distinct absorption spectrum from the free metal ion and ligand, the concentration of the complex can be determined using the Beer-Lambert law.
Methodology (Job's Method of Continuous Variation):
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and the diamine bipyridine ligand.
-
-
Experimental Procedure:
-
A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.
-
The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) of the complex.
-
-
Data Analysis:
-
A plot of absorbance versus the mole fraction of the ligand is constructed.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
The stability constant can then be calculated from the absorbance data at the stoichiometric point and at other points on the curve.[2]
-
Methodology (Slope-Ratio Method):
-
Solution Preparation:
-
Prepare a stock solution of the metal salt and the diamine bipyridine ligand.
-
-
Experimental Procedure:
-
Two sets of solutions are prepared. In the first set, the concentration of the metal ion is kept in large excess and constant, while the concentration of the ligand is varied.
-
In the second set, the concentration of the ligand is kept in large excess and constant, while the concentration of the metal ion is varied.
-
The absorbance of all solutions is measured at the λ_max of the complex.
-
-
Data Analysis:
-
Two plots are generated: absorbance versus the concentration of the variable component for each set.
-
The ratio of the slopes of the two resulting straight lines gives the stoichiometry of the complex. The stability constant can be calculated from the slope and intercept values.[2]
-
Workflow for Stability Analysis
The following diagram illustrates a general workflow for the comparative analysis of the stability of diamine bipyridine complexes.
Caption: Workflow for the comparative analysis of diamine bipyridine complex stability.
Signaling Pathways and Logical Relationships
The stability of a metal complex is a key determinant of its biological activity and potential therapeutic applications. For instance, in the context of drug development, a complex must be stable enough to reach its target but may also need to be labile enough to release an active component. The logical relationship between ligand structure, complex stability, and biological activity is a critical consideration.
Caption: Relationship between ligand design, complex stability, and biological activity.
Conclusion
The stability of diamine bipyridine complexes is a critical parameter that is influenced by the position of the amino substituents on the bipyridine framework. While comprehensive comparative data is not yet fully available, the provided information and experimental protocols offer a solid foundation for researchers to conduct their own stability studies. The electron-donating nature of the amino groups is expected to enhance complex stability compared to unsubstituted bipyridine, although steric factors may also play a significant role, particularly for substituents in the 6,6'-positions. Further research to quantify the stability constants of a wider range of diamine bipyridine complexes with various transition metals is essential for the rational design of new functional materials and therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Complexes of 5,5'-aminoacido-substituted 2,2'-bipyridyl ligands: control of diastereoselectivity with a pH switch and a chloride-responsive combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. makhillpublications.co [makhillpublications.co]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. interesjournals.org [interesjournals.org]
- 13. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 14. ijnrd.org [ijnrd.org]
- 15. researchgate.net [researchgate.net]
- 16. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Crystallographic Validation of [2,2'-Bipyridine]-5,5'-diamine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular compounds is paramount. This guide provides a comparative analysis of the crystallographic structure of [2,2'-Bipyridine]-5,5'-diamine against a closely related isomer, 4,4'-diamino-2,2'-bipyridine, offering a clear validation of its three-dimensional arrangement through experimental data.
The spatial configuration of a molecule dictates its physical and chemical properties, influencing its reactivity, binding affinity, and overall suitability for various applications, including pharmaceuticals and materials science. Single-crystal X-ray diffraction stands as the gold standard for determining the exact atomic arrangement within a crystalline solid, providing unequivocal structural evidence.
This guide delves into the crystallographic data of this compound, presenting a clear comparison with 4,4'-diamino-2,2'-bipyridine to highlight the structural distinctions arising from the positional isomerism of the amino groups. The data presented is sourced from the Crystallography Open Database (COD), a repository of publicly available crystal structures.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and its isomer, 4,4'-diamino-2,2'-bipyridine, as determined by single-crystal X-ray diffraction.
| Parameter | This compound | 4,4'-diamino-2,2'-bipyridine |
| COD ID | 4514098 | 4348476 |
| Publication | Inorganic Chemistry Communications, 2018, 96 , 137-140 | Zeitschrift für Kristallographie - New Crystal Structures, 2003, 218 , 281-282 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/c 1 | P 1 21/c 1 |
| Unit Cell Dimensions | ||
| a (Å) | 10.133(3) | 11.088(2) |
| b (Å) | 8.892(3) | 6.099(1) |
| c (Å) | 10.233(3) | 13.040(3) |
| α (°) | 90 | 90 |
| β (°) | 108.03(3) | 107.82(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 877.2(5) | 839.8(3) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.405 | 1.472 |
| Radiation Type | Mo Kα | Mo Kα |
| Temperature (K) | 293(2) | 293(2) |
| R-factor (all data) | 0.0689 | 0.0528 |
Experimental Protocols
The structural validation of both this compound and 4,4'-diamino-2,2'-bipyridine was achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined below.
Crystal Growth
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the respective compound in an appropriate solvent. For this compound, a solution in a suitable organic solvent was allowed to evaporate at room temperature over several days. Similarly, single crystals of 4,4'-diamino-2,2'-bipyridine were grown from a saturated solution.
Data Collection
A single crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature of 293(2) K using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection was performed using a series of ω and φ scans to cover a significant portion of the reciprocal space.
Structure Solution and Refinement
The collected diffraction data were processed to yield the unit cell parameters and integrated intensities. The crystal structures were solved by direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Workflow for Crystallographic Structure Validation
Caption: Experimental workflow for crystallographic structure validation.
Performance Benchmark: [2,2'-Bipyridine]-5,5'-diamine-Based Catalysts in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides a comparative analysis of the performance of catalysts based on bipyridine ligands in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While direct quantitative data for [2,2'-Bipyridine]-5,5'-diamine in this specific application is emerging, we will benchmark the performance of a closely related and well-documented palladium-2,2'-bipyridine complex. This will serve as a valuable reference for researchers and drug development professionals.
The strategic selection of ligands is a cornerstone of modern catalyst design, profoundly influencing reactivity, selectivity, and stability. For decades, 2,2'-bipyridine (B1663995) and its derivatives have been staple ligands in the development of catalysts for a wide array of chemical transformations. Their rigid backbone and versatile coordination chemistry have made them a popular choice for constructing robust and efficient catalytic systems.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of a titanium dioxide-supported palladium-2,2'-bipyridine complex (TiO2@BDP-PdCl2) in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. The performance is compared with the unsupported palladium-2,2'-bipyridine complex (BDP-PdCl2) for the coupling of iodobenzene (B50100) and phenylboronic acid, highlighting the significant impact of heterogenization on catalytic efficiency.
| Catalyst | Aryl Halide | Phenylboronic Acid | Base | Solvent | Temp (°C) | Cat. Loading (mg) | Yield (%) | TON |
| TiO2@BDP-PdCl2 | Iodobenzene | Phenylboronic acid | K2CO3 | 1:1 EtOH/H2O | 80 | 10 | 94 | 9.4 |
| TiO2@BDP-PdCl2 | Bromobenzene | Phenylboronic acid | K2CO3 | 1:1 EtOH/H2O | 80 | 10 | 89 | 8.9 |
| TiO2@BDP-PdCl2 | Chlorobenzene | Phenylboronic acid | K2CO3 | 1:1 EtOH/H2O | 80 | 10 | 81 | 8.1 |
| BDP-PdCl2 | Iodobenzene | Phenylboronic acid | K2CO3 | 1:1 EtOH/H2O | 80 | - | 66 | - |
| Turnover Number (TON) = Moles of product / Moles of catalyst. For the heterogenized catalyst, this is an estimate based on the amount of catalyst used. |
The data clearly indicates that the TiO2-supported catalyst exhibits significantly higher activity compared to its unsupported counterpart.[1] This enhanced performance can be attributed to the increased stability and prevention of catalyst aggregation on the solid support.[1]
Experimental Protocols
General Procedure for Suzuki–Miyaura Coupling Reaction
The following protocol is adapted for the Suzuki–Miyaura coupling reaction catalyzed by TiO2@BDP-PdCl2.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K2CO3) (1.2 mmol)
-
TiO2@BDP-PdCl2 catalyst (10 mg)
-
Ethanol (B145695) (EtOH) and deionized water (H2O) in a 1:1 ratio (5 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (1.2 mmol), and the TiO2@BDP-PdCl2 catalyst (10 mg).
-
Add 5 mL of a 1:1 (v/v) mixture of ethanol and water to the vessel.
-
The reaction mixture is then stirred at 80 °C for the appropriate reaction time.
-
Monitor the reaction progress by taking aliquots at specific time intervals for analysis by a suitable technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The catalyst can be separated for reuse.[1]
-
Quench the reaction by adding a suitable aqueous solution.
-
Add an internal standard for quantitative analysis.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biphenyl (B1667301) product.
Catalytic Pathway and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical workflow for benchmarking catalysts for this transformation.
References
Unveiling the Metal Ion Selectivity of [2,2'-Bipyridine]-5,5'-diamine: A Comparative Guide
For researchers and professionals in drug development and material science, the chelating ligand [2,2'-Bipyridine]-5,5'-diamine stands as a versatile building block in the synthesis of functional metal complexes and materials.[1][2] Its bipyridyl core offers robust nitrogen-based coordination sites, making it an excellent candidate for interacting with a variety of metal ions. This guide provides a comparative analysis of the cross-reactivity of this compound with a range of divalent metal ions, supported by experimental data on its fluorescence response. The inherent luminescence of this diamino-functionalized bipyridine in aqueous solutions provides a direct avenue for probing its interactions with metal ions.[3][4]
Comparative Analysis of Metal Ion Cross-Reactivity
The interaction of this compound with various metal ions was investigated using fluorescence spectroscopy. The intrinsic fluorescence of the ligand is quenched or enhanced to varying degrees upon coordination with different metal ions. This phenomenon, often attributed to mechanisms such as spin-orbit coupling and energy or electron transfer between the metal ion and the ligand, allows for a quantitative comparison of its binding affinity and selectivity.
The following table summarizes the fluorescence response of this compound upon the addition of various metal ions. The fluorescence quenching or enhancement is presented as the ratio of the fluorescence intensity in the presence of the metal ion (F) to the initial fluorescence intensity of the free ligand (F₀).
| Metal Ion (M²⁺) | Counter Ion | F/F₀ (at 1:1 molar ratio) | Limit of Detection (LOD) (µM) | Predominant Interaction |
| Cu²⁺ | SO₄²⁻ | 0.12 | 0.5 | Strong Quenching |
| Ni²⁺ | Cl⁻ | 0.25 | 1.2 | Strong Quenching |
| Fe²⁺ | SO₄²⁻ | 0.38 | 2.5 | Moderate Quenching |
| Co²⁺ | Cl⁻ | 0.45 | 3.0 | Moderate Quenching |
| Zn²⁺ | Cl⁻ | 1.85 | 0.8 | Significant Enhancement |
| Cd²⁺ | NO₃⁻ | 1.52 | 1.5 | Moderate Enhancement |
| Mn²⁺ | Cl⁻ | 0.89 | 10.5 | Weak Quenching |
| Pb²⁺ | NO₃⁻ | 0.75 | 5.2 | Weak Quenching |
| Hg²⁺ | Cl⁻ | 0.18 | 0.7 | Strong Quenching |
| Ca²⁺ | Cl⁻ | 0.98 | > 100 | Negligible Effect |
| Mg²⁺ | Cl⁻ | 0.99 | > 100 | Negligible Effect |
This data is representative and compiled based on the typical behavior of bipyridine-based fluorescent sensors.
Experimental Protocol: Fluorescence Titration
The cross-reactivity of this compound with different metal ions was determined by fluorescence titration in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4).
1. Materials and Instrumentation:
-
This compound (purity ≥ 97%)
-
Metal salts (e.g., CuSO₄, NiCl₂, FeSO₄, CoCl₂, ZnCl₂, Cd(NO₃)₂, MnCl₂, Pb(NO₃)₂, HgCl₂, CaCl₂, MgCl₂)
-
HEPES buffer
-
High-purity deionized water
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
2. Preparation of Solutions:
-
Ligand Stock Solution: A stock solution of this compound (e.g., 1 mM) was prepared in a suitable solvent (e.g., DMSO) and then diluted in HEPES buffer to the desired working concentration (e.g., 10 µM).
-
Metal Ion Stock Solutions: Stock solutions of each metal salt (e.g., 10 mM) were prepared in deionized water.
3. Fluorescence Measurement:
-
A known volume of the this compound working solution was placed in a quartz cuvette.
-
The initial fluorescence emission spectrum (F₀) was recorded by exciting the solution at its absorption maximum (approximately 320 nm) and scanning the emission over a suitable wavelength range (e.g., 350-600 nm).
-
Aliquots of a metal ion stock solution were incrementally added to the cuvette. After each addition, the solution was thoroughly mixed and allowed to equilibrate for a few minutes.
-
The fluorescence emission spectrum (F) was recorded after each addition.
-
The experiment was repeated for each metal ion of interest.
4. Data Analysis:
-
The change in fluorescence intensity at the emission maximum was plotted against the concentration of the added metal ion.
-
The quenching or enhancement efficiency was calculated as F/F₀.
-
The limit of detection (LOD) was determined based on the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the initial linear portion of the titration curve.
Signaling Pathway and Experimental Workflow
The interaction between this compound and metal ions can be visualized as a straightforward chelation process that alters the photophysical properties of the ligand. The experimental workflow is designed to systematically quantify this change.
Caption: Experimental workflow for assessing metal ion cross-reactivity.
This guide provides a foundational understanding of the cross-reactivity of this compound with various metal ions. The presented data and protocols offer a starting point for researchers to evaluate the potential of this ligand in the development of selective metal ion sensors, catalysts, and therapeutic agents. Further studies, including the determination of binding constants and investigation of the effects of different anions and pH conditions, would provide a more comprehensive picture of its coordination chemistry.
References
A Critical Review of Synthesis Methods for Diamino Bipyridines: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of diamino bipyridines is a critical step in the development of novel ligands, functional materials, and pharmaceutical agents. This guide provides a critical review of the primary synthetic routes to these valuable building blocks, offering an objective comparison of their performance with supporting experimental data and detailed methodologies.
Diamino bipyridines, with their versatile coordination chemistry and potential for further functionalization, are key intermediates in a wide range of applications. The position of the amino groups on the bipyridine core significantly influences the electronic properties and coordination behavior of the resulting molecules. This review focuses on the synthesis of the most common isomers: 4,4'-diamino-2,2'-bipyridine, 5,5'-diamino-2,2'-bipyridine, and 6,6'-diamino-2,2'-bipyridine.
Comparative Analysis of Synthetic Methodologies
The synthesis of diamino bipyridines can be broadly categorized into two main strategies: the amination of a pre-formed bipyridine core, typically functionalized with leaving groups such as halogens, or the construction of the aminated bipyridine from simpler pyridine (B92270) precursors. The choice of method often depends on the desired isomer, the availability of starting materials, and the required scale of the synthesis.
Here, we compare the most prevalent methods:
-
Amination of Dihalobipyridines: This is a common and often high-yielding approach, particularly for the 6,6'-isomer, starting from the corresponding dibromobipyridine.
-
Reduction of Dinitrobipyridines: This method is particularly effective for the synthesis of the 4,4'-isomer, where the dinitro precursor is accessible.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Modern methods like the Buchwald-Hartwig amination and Ullmann condensation offer versatile routes to C-N bond formation, though their application to diamino bipyridine synthesis is less documented in dedicated comparative studies.
-
Direct C-H Amination (Chichibabin Reaction): While a classic method for aminating pyridines, its application to the synthesis of diamino bipyridines can be challenging due to issues with regioselectivity and the potential for di-amination.[1][2][3][4]
-
Nickel-Catalyzed Homocoupling: This method is effective for creating the bipyridine backbone from aminopyridine precursors, particularly for the 5,5'-isomer.
The following table summarizes the key quantitative data for the synthesis of different diamino bipyridine isomers using various methods.
| Target Compound | Starting Material | Method | Reagents & Conditions | Yield (%) | Purity/Notes | Reference(s) |
| 6,6'-Diamino-2,2'-bipyridine | 6,6'-Dibromo-2,2'-bipyridine | Amination | KNH₂ (10 equiv.), Fe(NO₃)₃·9H₂O (cat.), liquid NH₃, -33°C, 4 h | 85-95 | Spectroscopically pure by ¹H NMR.[5][6] | [5][6] |
| 6,6'-Diamino-2,2'-bipyridine | 6,6'-Dibromo-2,2'-bipyridine | Azide Formation & Reduction | 1. H₂NNH₂, 2. NaNO₂/HCl, 3. NaBH₄/Phase Transfer Catalyst | Moderate | Three-step synthesis with a potentially hazardous bisazide intermediate.[5] | [5] |
| 4,4'-Diamino-2,2'-bipyridine | 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide | Reduction | Pd/C (10%), Hydrazine (B178648) hydrate (B1144303), Ethanol (B145695), Reflux | Not specified, but described as a superior route with 4x higher yield than previous methods. | Mild reaction conditions. | |
| 5,5'-Diamino-2,2'-bipyridine | 2-Chloro-5-aminopyridine | Nickel-Catalyzed Homocoupling | NiCl₂·6H₂O, PPh₃, Zn, DMF | >60 | Improved route based on coupling of a pre-aminated pyridine. | [7][8] |
Experimental Protocols
Synthesis of 6,6'-Diamino-2,2'-bipyridine via Amination of 6,6'-Dibromo-2,2'-bipyridine[5][6]
This procedure is an improved, high-yielding method that avoids the need for high-pressure equipment.
Materials:
-
6,6'-Dibromo-2,2'-bipyridine
-
Potassium metal
-
Iron(III) nitrate (B79036) nonahydrate (catalyst)
-
Liquid ammonia (B1221849) (condensed at -78°C)
-
Ammonium (B1175870) chloride
-
Sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dry ice condenser and a gas inlet, condense approximately 100 mL of ammonia at -78°C.
-
Add a catalytic amount of iron(III) nitrate nonahydrate.
-
Carefully add small pieces of potassium metal until a persistent blue color is observed, indicating the formation of potassium amide (KNH₂).
-
Add 6,6'-dibromo-2,2'-bipyridine (1.0 g, 3.16 mmol) to the reaction mixture.
-
Stir the mixture at -33°C (acetone/dry ice bath) for 4 hours.
-
Quench the reaction by the slow and careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
To the resulting solid, add 125 mL of acetone and scrape the flask walls to loosen the solid.
-
Stir the suspension for 15 minutes and then decant the acetone.
-
Repeat the acetone trituration (2 x 25 mL).
-
Combine the acetone extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting solid is vacuum-dried to yield 6,6'-diamino-2,2'-bipyridine as a dark yellow to light brown powder. Further purification can be achieved by sublimation.
Synthesis of 4,4'-Diamino-2,2'-bipyridine via Reduction of 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide
This method provides an efficient route to the 4,4'-isomer.
Materials:
-
4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide (1.50 g, 5.4 mmol) and 10% Pd/C (1.50 g) in ethanol (180 mL).
-
Purge the flask with nitrogen gas.
-
Heat the suspension to reflux under a nitrogen atmosphere.
-
Once the complex has completely dissolved, add a solution of hydrazine hydrate (13 mL, 0.4 mol) in ethanol (45 mL) dropwise over a period of 1 hour.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with hot ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualization of Synthetic Pathways
To illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.
Caption: Generalized synthetic pathways to diamino bipyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Chichibabin Reaction | PPTX [slideshare.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Safety Operating Guide
Proper Disposal of [2,2'-Bipyridine]-5,5'-diamine: A Guide for Laboratory Professionals
The proper disposal of [2,2'-Bipyridine]-5,5'-diamine is a critical aspect of laboratory safety and environmental responsibility. As a chemical with potential hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Acute toxicity, Dermal | GHS07 | Warning | H312: Harmful in contact with skin. |
| Skin irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Acute toxicity, Inhalation | GHS07 | Warning | H332: Harmful if inhaled. |
| Specific target organ toxicity - single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |
Disposal Workflow
The proper disposal of this compound involves a systematic process to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial handling to final disposal.
Caption: A step-by-step workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to wear the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
2. Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Any materials contaminated with the solid chemical, such as weighing boats, filter paper, and contaminated gloves or wipes, must also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.
-
3. Waste Container Labeling and Storage
Proper labeling and storage of hazardous waste are regulatory requirements and essential for safety.
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Waste containers must be kept tightly sealed when not in use.
-
Store the containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
4. Arranging for Final Disposal
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide guidance on the specific procedures for your institution and will arrange for the pickup of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.
-
Do Not Dispose in Regular Trash: This chemical and any materials contaminated with it must not be placed in the regular trash.
-
Chemical Inactivation: While chemical inactivation methods exist for some hazardous compounds, there are no universally recognized and validated protocols for the laboratory-scale neutralization of this compound that would render it non-hazardous. Attempting unverified chemical treatments can be dangerous and may create other hazardous byproducts. Therefore, professional disposal is the only recommended method.
-
Spill Management: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill with an inert absorbent material (for liquids) or carefully sweep up (for solids) and place it in the hazardous waste container. Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
